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DL-Lanthionine Documentation Hub

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  • Product: DL-Lanthionine

Core Science & Biosynthesis

Foundational

DL-Lanthionine: Structural Architectures, Synthesis, and Pharmacological Applications

The following technical guide provides an in-depth analysis of DL-Lanthionine, structured for researchers and drug development professionals. Executive Summary DL-Lanthionine (3,3′-thiodialanine) is a non-proteinogenic,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of DL-Lanthionine, structured for researchers and drug development professionals.

Executive Summary

DL-Lanthionine (3,3′-thiodialanine) is a non-proteinogenic, thioether-bridged diamino dicarboxylic acid.[1] Structurally analogous to cystine but possessing a monosulfide rather than a disulfide bridge, it represents a critical motif in peptide engineering. It is the defining component of lantibiotics (lanthionine-containing antibiotics), a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) such as Nisin.[2][3][4]

For the drug development scientist, lanthionine offers a unique "stapling" mechanism. Unlike reducible disulfide bonds, the lanthionine thioether bridge is chemically and proteolytically stable, making it an invaluable tool for constraining peptide conformations (peptidomimetics) to enhance metabolic stability and receptor selectivity.

Chemical Entity & Stereochemical Architectures

Structural Definition

Lanthionine consists of two alanine residues crosslinked via their


-carbons by a single sulfur atom.[5] This structure creates a constrained cyclic system when incorporated into peptides.[6]
  • IUPAC Name: (2S,2'R)-3,3'-sulfanediylbis(2-aminopropanoic acid) (for the meso form).

  • Molecular Formula:

    
    [1][5][7]
    
  • Molecular Weight: 208.24 g/mol [1][5][7]

Stereoisomerism

The compound possesses two chiral centers, leading to three distinct stereochemical configurations. The "DL" designation in commercial contexts often refers to the racemic mixture or the meso form, but precise distinction is vital for biological activity.

StereoisomerConfigurationBiological Relevance
Meso-Lanthionine (2S, 6R)Predominant form in natural lantibiotics (e.g., Nisin). Formed via L-Ser/Thr dehydration and L-Cys addition.
L-Lanthionine (2R, 6R)Found in specific bacterial cell wall components; less common in bioactive peptides.
D-Lanthionine (2S, 6S)Synthetic artifact; rarely observed in nature.

Note: In the context of lantibiotics, the bridge is often referred to as a "Lan" residue. The stereochemistry is dictated by the biosynthetic enzymes (LanB/LanC or LanM), which stereoselectively dehydrate L-Serine to achiral Dehydroalanine, followed by a stereoselective Michael addition.

Physicochemical Properties[1][5][8][9][10][11]

The stability of the thioether bond compared to the disulfide bond of cystine is a defining feature.

PropertyValue / Characteristic
Melting Point 295–296 °C (decomposition)
Solubility Sparingly soluble in water; Soluble in dilute acid/alkali; Insoluble in EtOH, Ether.[1]
pKa (Carboxyl)

1.75 (pKa1),

2.4 (pKa2)
pKa (Amino)

8.5 (pKa3),

9.4 (pKa4)
Isoelectric Point (pI)

5.6 (Calculated)
Redox Stability High. Unlike cystine, lanthionine is not easily reduced to thiols, conferring resistance to reducing environments (e.g., intracellular cytosol).
Chemical Stability Stable to acid hydrolysis (6M HCl, 110°C) used in protein sequencing, unlike Trp or Met sulfoxide.

Synthesis Protocols

Biosynthetic Pathway (The "Lan" Machinery)

In nature, lanthionine is not synthesized as a free amino acid but is post-translationally installed into a precursor peptide. This pathway is the gold standard for generating stereochemically pure meso-lanthionine within complex scaffolds.

Mechanism:

  • Dehydration: NisB dehydrates Serine/Threonine to Dehydroalanine (Dha) or Dehydrobutyrine (Dhb).[2]

  • Cyclization: NisC catalyzes the intramolecular Michael addition of a Cysteine thiol to the Dha/Dhb double bond.

Biosynthesis Precursor Precursor Peptide (Ribosomal Synthesis) Dehydration Dehydration (Enzyme: NisB) Precursor->Dehydration -H2O Intermed Dehydroalanine (Dha) Residue Dehydration->Intermed Ser -> Dha Cyclization Michael Addition (Enzyme: NisC) Intermed->Cyclization + Cys-SH Product Meso-Lanthionine Bridge Cyclization->Product Thioether Bond

Figure 1: Enzymatic installation of the lanthionine bridge during Nisin biosynthesis.

Chemical Synthesis (Laboratory Scale)

For small molecule applications or solid-phase peptide synthesis (SPPS), chemical routes are required.

Method A: Biomimetic Dehydration/Addition (Solution Phase)

This method mimics the biosynthetic pathway using chemical dehydrating agents.

  • Substrate: Peptides containing Serine and Cysteine.[2]

  • Dehydration: Convert Serine to Dehydroalanine using EDC/CuCl or disuccinimidyl carbonate (DSC).

  • Cyclization: Base-catalyzed Michael addition of Cysteine thiol.

    • Critique: Often lacks the stereocontrol of enzymes, yielding DL mixtures unless chiral ligands are used.

Method B: Beta-Chloroalanine Alkylation (The "Du Vigneaud" Method)

The classical route for generating free DL-lanthionine.

  • Reactants: L-Cysteine +

    
    -Chloro-L-Alanine.
    
  • Conditions: Alkaline solution (pH > 10), reflux.

  • Mechanism: Nucleophilic attack of the thiolate anion on the

    
    -carbon of the chloroalanine.
    
  • Purification: Fractional crystallization to separate meso from chiral forms.

Method C: Sulfur Extrusion

Used for total synthesis of lantibiotics.[3]

  • Starting Material: Disulfide-bridged peptide (Cystine).

  • Reagent: Tris(dialkylamino)phosphine (e.g., HMPT or TCEP).

  • Process: Desulfurization contracts the disulfide (-S-S-) to a thioether (-S-).

ChemicalSynthesis Start Synthesis Strategy Route1 Biomimetic Route Serine + Cysteine Dehydration (EDC/CuCl) Michael Addition Start->Route1 Route2 Alkylation Route Cysteine + Beta-Chloroalanine Alkaline Reflux Nucleophilic Substitution Start->Route2 Route3 Sulfur Extrusion Cystine Peptide Phosphine Reagent Desulfurization (-S-) Start->Route3

Figure 2: Primary chemical strategies for synthesizing lanthionine scaffolds.

Analytical Characterization

Validating the presence and stereochemistry of lanthionine is critical, as "DL" mixtures can lead to inactive pharmaceutical ingredients.

Marfey's Analysis (HPLC-MS)

This is the industry standard for determining absolute configuration (L,L vs Meso).

  • Principle: Derivatization of amino acids with a chiral reagent (FDAA / Marfey's Reagent) creates diastereomers that separate on standard C18 HPLC columns.

  • Protocol:

    • Hydrolysis: 6M HCl, 110°C, 24h (Lanthionine is stable).

    • Derivatization: React hydrolysate with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA).

    • Separation: C18 Reverse Phase HPLC.

    • Detection: UV (340 nm) or MS (SIM mode).

  • Result: L-Lanthionine-FDAA elutes differently from Meso-Lanthionine-FDAA due to interaction with the hydrophobic stationary phase.

NMR Spectroscopy
  • 1H NMR (D2O/DCl): The

    
    -protons adjacent to the sulfur appear as distinct multiplets (approx. 3.0–3.2 ppm). The 
    
    
    
    -protons shift depending on the stereochemistry (approx. 4.0–4.5 ppm).
  • 13C NMR: Thioether

    
    -carbons resonate at ~33-35 ppm.
    

Applications in Drug Discovery[2][12][13]

Lantibiotics (Next-Gen Antibiotics)

Lanthionine is the core structural unit of Nisin (FDA-approved food preservative E234) and emerging clinical candidates like Duramycin (cystic fibrosis).

  • Mechanism:[8] The lanthionine rings create a "cage" that binds Lipid II (cell wall precursor), inhibiting peptidoglycan synthesis.

  • Advantage:[4][5][9][10] The thioether bridge is resistant to bacterial proteases, unlike standard antimicrobial peptides.

Peptidomimetics & Stapling

Researchers use lanthionine to "staple" alpha-helical peptides.

  • Stability: Replacing a labile disulfide bond with a lanthionine thioether increases plasma half-life significantly.

  • Selectivity: The rigidification of the peptide backbone reduces the entropic penalty of binding to a receptor, potentially increasing affinity (lowering

    
    ).
    
Uremic Toxin Research

Recent studies indicate lanthionine may accumulate in uremic patients as a byproduct of hydrogen sulfide biosynthesis. Monitoring serum lanthionine levels is an emerging biomarker area for renal failure.

References

  • Biosynthesis Mechanisms

    • Repka, L. M., et al. (2017). "Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes." Chemical Reviews. Link

  • Chemical Synthesis

    • Knerr, P. J., & van der Donk, W. A. (2013).[6] "Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry."[6][11] J. Am. Chem. Soc.Link

  • Analytical Methods (Marfey's)

    • Zhang, Q., et al. (2024). "Facile Method for Determining Lanthipeptide Stereochemistry." Analytical Chemistry. Link

  • Physical Properties

    • Denoël, T., et al. (2018).[12] "Progress in Lanthionine and Protected Lanthionine Synthesis." Chemistry - A European Journal. Link

  • Clinical Relevance

    • Perna, A. F., et al. (2021). "Zebrafish, a Novel Model System to Study Uremic Toxins: The Case for the Sulfur Amino Acid Lanthionine."[13] Int. J. Mol.[13] Sci.Link

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Exploratory

An In-depth Technical Guide to Thioether Bridge Formation in Peptide Antibiotics

This guide provides a comprehensive overview of the principles, methodologies, and applications of thioether bridge formation in the development of peptide antibiotics. It is intended for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the principles, methodologies, and applications of thioether bridge formation in the development of peptide antibiotics. It is intended for researchers, scientists, and drug development professionals seeking to leverage this critical structural motif for creating novel therapeutics with enhanced stability and bioactivity.

Introduction: The Significance of Thioether Bridges in Peptide Antibiotics

Peptide antibiotics represent a promising class of therapeutics to combat the rising threat of antimicrobial resistance.[1][2] Their efficacy is often intrinsically linked to their three-dimensional structure, which is stabilized by intramolecular cross-links. Among these, the thioether bridge stands out as a key architectural element. This covalent bond, typically formed between the side chains of cysteine and another amino acid, imparts significant conformational rigidity to the peptide backbone. This rigidity is crucial for several reasons:

  • Enhanced Stability: Thioether bridges are chemically robust and resistant to reducing environments, unlike the more common disulfide bonds.[3][4] This stability translates to longer half-lives in biological systems and resistance to proteolytic degradation.[5]

  • Potent Bioactivity: By constraining the peptide into a specific conformation, the thioether bridge pre-organizes the pharmacophore for optimal interaction with its biological target, leading to high potency and selectivity.[4][5]

  • Structural Diversity: Nature has evolved sophisticated enzymatic machinery to install thioether bridges, leading to a diverse array of structurally complex and biologically active peptides.[2][6]

This guide will delve into the two primary approaches for introducing thioether bridges into peptides: enzymatic biosynthesis and chemical synthesis. We will explore the underlying mechanisms, provide practical insights into experimental design, and offer a comparative analysis to aid in the selection of the most appropriate strategy for a given research objective.

Enzymatic Formation of Thioether Bridges: Nature's Toolkit

The biosynthesis of many peptide antibiotics involves intricate post-translational modifications, with thioether bridge formation being a prominent example.[1] These reactions are catalyzed by specialized enzymes that exhibit remarkable substrate specificity and catalytic efficiency. Two major classes of thioether-containing peptide antibiotics, lanthipeptides and sactipeptides, are distinguished by the unique enzymatic strategies employed for their maturation.[6]

Lanthipeptides: A Symphony of Dehydration and Cyclization

Lanthipeptides are characterized by the presence of lanthionine (Lan) and methyllanthionine (MeLan) residues, which are thioether-bridged amino acids formed from a cysteine and a dehydrated serine or threonine, respectively.[2][7] The biosynthesis of lanthipeptides is a multi-step process orchestrated by a dedicated set of enzymes.[2][8][9]

Mechanism of Lanthionine Formation:

The formation of lanthionine and methyllanthionine bridges proceeds through a two-step mechanism:

  • Dehydration: Specific serine and threonine residues in the precursor peptide are dehydrated by a dehydratase enzyme to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[7][8]

  • Cyclization: The thiol group of a nearby cysteine residue then undergoes a Michael-type addition to the dehydroamino acid, forming the characteristic thioether linkage.[7][8]

Enzymology of Lanthipeptide Biosynthesis:

Lanthipeptide biosynthesis is categorized into different classes based on the enzymes involved.[9][10]

  • Class I: Employs two separate enzymes: a dehydratase (LanB) and a cyclase (LanC).[9][10]

  • Class II: Utilizes a single bifunctional enzyme (LanM) that possesses both dehydratase and cyclase domains.[10]

  • Class III and IV: Involve other variations of multifunctional enzymes (LanKC and LanL).[10]

The precursor peptide contains an N-terminal "leader peptide" that is crucial for recognition by the modification enzymes and is cleaved off after maturation to yield the active antibiotic.[8][9]

Diagram of Lanthipeptide Biosynthesis:

G cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification cluster_2 Maturation & Export Precursor Precursor Peptide (Leader-Core) Dehydration Dehydration (Ser/Thr -> Dha/Dhb) Precursor->Dehydration LanB/LanM Cyclization Cyclization (Michael Addition) Dehydration->Cyclization LanC/LanM Cleavage Leader Peptide Cleavage Cyclization->Cleavage Export Export Cleavage->Export Mature Mature Lanthipeptide Export->Mature

Caption: Generalized workflow for lanthipeptide biosynthesis.

Experimental Protocol: In Vitro Reconstitution of Lanthipeptide Biosynthesis

This protocol provides a general framework for the in vitro reconstitution of a Class I lanthipeptide modification system.

  • Protein Expression and Purification:

    • Clone the genes encoding the precursor peptide (with a suitable tag, e.g., His-tag), the dehydratase (LanB), and the cyclase (LanC) into appropriate expression vectors.

    • Express the proteins in a suitable host, such as E. coli.

    • Purify the proteins to homogeneity using affinity and size-exclusion chromatography.

  • In Vitro Modification Reaction:

    • Set up the reaction mixture in a suitable buffer (e.g., Tris-HCl, pH 7.5) containing:

      • Purified precursor peptide (10-50 µM)

      • Purified LanB (1-5 µM)

      • Purified LanC (1-5 µM)

      • ATP (for LanB activity, 1-2 mM)

      • Dithiothreitol (DTT) or another reducing agent (1-2 mM)

      • Relevant cofactors (e.g., MgCl2, 5-10 mM)

    • Incubate the reaction at the optimal temperature for the enzymes (e.g., 30°C) for a defined period (e.g., 2-16 hours).

  • Analysis of Modification:

    • Monitor the progress of the reaction by taking time points and analyzing the samples by mass spectrometry (e.g., MALDI-TOF or LC-MS). Dehydration events will result in a mass loss of 18 Da per event. Cyclization does not change the mass.

    • To confirm cyclization, perform tandem mass spectrometry (MS/MS) to identify the characteristic fragmentation patterns of the thioether-bridged peptide.

    • Further structural characterization can be achieved using NMR spectroscopy.

Sactipeptides: Radical Chemistry for Thioether Formation

Sactipeptides are another class of thioether-containing peptide antibiotics, but their biosynthesis follows a distinct and fascinating mechanism involving radical chemistry.[11] The thioether bond in sactipeptides, known as a sactionine bridge, is formed between the thiol of a cysteine and the α-carbon of an acceptor amino acid.[6]

Mechanism of Sactionine Formation:

The key players in sactipeptide biosynthesis are radical S-adenosyl-L-methionine (SAM) enzymes.[1][11][12] These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical.[12][13] This radical initiates the thioether bond formation through the following proposed steps:

  • Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the α-carbon of the acceptor amino acid in the precursor peptide, creating a substrate radical.[11]

  • Thioether Bond Formation: The thiol group of a cysteine residue then attacks this radical intermediate, forming the C-S bond.[11][14]

Enzymology of Sactipeptide Biosynthesis:

Sactipeptide biosynthetic gene clusters encode for at least one radical SAM enzyme.[11] These enzymes often contain auxiliary iron-sulfur clusters that are also essential for catalysis.[14][15] Similar to lanthipeptides, sactipeptide precursor peptides possess a leader peptide that directs the modifying enzymes to the core peptide.[11]

Diagram of Sactipeptide Biosynthesis:

G cluster_0 Ribosomal Synthesis cluster_1 Radical-Mediated Modification cluster_2 Maturation & Export Precursor Precursor Peptide (Leader-Core) SAM_Cleavage SAM Cleavage (5'-dAdo radical) Precursor->SAM_Cleavage Radical SAM Enzyme H_Abstraction H-Abstraction (Cα radical) SAM_Cleavage->H_Abstraction Thioether_Formation Thioether Bond Formation H_Abstraction->Thioether_Formation Cleavage Leader Peptide Cleavage Thioether_Formation->Cleavage Export Export Cleavage->Export Mature Mature Sactipeptide Export->Mature

Caption: Generalized workflow for sactipeptide biosynthesis.

Experimental Protocol: Characterization of Sactipeptide Formation

This protocol outlines a general approach for studying sactipeptide biosynthesis.

  • Anaerobic Protein Purification:

    • Radical SAM enzymes are oxygen-sensitive, so all purification steps must be performed under strict anaerobic conditions (e.g., in an anaerobic chamber).

    • Express and purify the radical SAM enzyme and the precursor peptide as described for lanthipeptides, but with the addition of anaerobic buffers and techniques.

  • In Vitro Reconstitution and Analysis:

    • Set up the reaction anaerobically in a sealed vial containing:

      • Purified radical SAM enzyme (reconstituted with its [4Fe-4S] cluster)

      • Purified precursor peptide

      • S-adenosyl-L-methionine (SAM)

      • A reducing system (e.g., sodium dithionite or flavodoxin/flavodoxin reductase/NADPH)

    • Incubate at the optimal temperature.

    • Quench the reaction and analyze the products by LC-MS and MS/MS to identify the modified peptide. The formation of each thioether bond does not result in a change in mass, so MS/MS is crucial for characterization.

Chemical Synthesis of Thioether-Bridged Peptides: A Chemist's Approach

Chemical synthesis offers a versatile and powerful alternative to enzymatic methods for creating thioether-bridged peptides. This approach provides greater control over the placement and nature of the bridge, allowing for the incorporation of non-proteinogenic amino acids and other chemical modifications.

Strategies for Thioether Bridge Formation:

The most common strategy for chemical synthesis of thioether bridges involves the reaction of a cysteine thiol with an electrophilic group on another amino acid side chain.[16]

  • Alkylation of Cysteine: A widely used method is the reaction of a cysteine thiol with a haloacetylated amino acid (e.g., chloroacetyl or bromoacetyl).[16] This reaction proceeds via an SN2 mechanism to form a stable thioether linkage.

  • Michael Addition: Similar to the enzymatic mechanism in lanthipeptides, a cysteine thiol can react with a dehydroamino acid generated in situ during solid-phase peptide synthesis (SPPS).

  • Use of Bifunctional Linkers: Peptides with multiple cysteine residues can be cross-linked using bifunctional alkylating agents of varying lengths and rigidity.[16]

Solid-Phase Peptide Synthesis (SPPS) Workflow:

SPPS is the workhorse of chemical peptide synthesis and is readily adapted for the creation of thioether-bridged cyclic peptides.

G SPPS Solid-Phase Peptide Synthesis (Linear Peptide) Deprotection Selective Side-Chain Deprotection SPPS->Deprotection Cyclization On-Resin or Solution-Phase Cyclization Deprotection->Cyclization Cleavage Cleavage from Resin and Global Deprotection Cyclization->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

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Foundational

Technical Guide: Lanthionine Ketimine (LK) in CNS Function and Therapeutics

The following technical guide synthesizes current research on Lanthionine Ketimine (LK) and its ester derivatives, focusing on their role in CNS function, neuroprotection, and therapeutic potential. Executive Summary Lan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide synthesizes current research on Lanthionine Ketimine (LK) and its ester derivatives, focusing on their role in CNS function, neuroprotection, and therapeutic potential.

Executive Summary

Lanthionine Ketimine (LK) is a cyclic sulfur-containing imino acid (thioether) derived from the transsulfuration pathway.[1][2][3][4][5][6] Long considered a metabolic artifact, recent evidence identifies LK as a pivotal signaling molecule regulating cytoskeletal dynamics and autophagy .

Because native LK possesses poor blood-brain barrier (BBB) permeability and chemical instability, research focuses on its ethyl ester prodrug, LKE (Lanthionine Ketimine-5-ethyl ester) . LKE demonstrates efficacy in preclinical models of Alzheimer’s (AD), ALS, and stroke by stabilizing the CRMP2-tubulin complex and inducing mTOR-independent autophagy.

This guide details the biosynthetic origins, molecular mechanisms, and validated experimental protocols for synthesizing and quantifying LK/LKE in CNS research.

Biosynthesis: The Alternative Transsulfuration Pathway

LK is not a random byproduct but the result of specific enzymatic promiscuity within the sulfur metabolome.

The Pathway

Standard transsulfuration converts homocysteine to cysteine. However, under specific conditions, Cystathionine


-Synthase (CBS)  condenses cysteine with serine (or another cysteine) to form Lanthionine .[1][2][3][6][7] This is subsequently converted by Glutamine Transaminase K (GTK)  into the cyclic LK.[2]
Pathway Visualization

The following diagram illustrates the deviation from canonical transsulfuration to LK production.

Transsulfuration Met Methionine Hcy Homocysteine Met->Hcy Demethylation Cystathionine Cystathionine Hcy->Cystathionine CBS (Canonical) Cys Cysteine Lan Lanthionine (Non-canonical) Cys->Lan CBS (Promiscuous) + Ser/Cys Ser Serine LK Lanthionine Ketimine (LK) Lan->LK GTK / KAT1 (Cyclization) Cystathionine->Cys CGL

Figure 1: The Alternative Transsulfuration Shunt. Red arrows indicate the biosynthesis of LK via CBS and GTK.

Molecular Mechanisms of Action

LK and LKE exert neuroprotection through two distinct but synergistic mechanisms: cytoskeletal stabilization and autophagic flux enhancement.

The CRMP2 Axis

Collapsin Response Mediator Protein 2 (CRMP2) is a critical cytosolic phosphoprotein that regulates microtubule assembly. In neurodegenerative states (e.g., AD), CRMP2 is hyperphosphorylated (by GSK3


 or Cdk5), causing neurite retraction.
  • Mechanism: LK binds directly to CRMP2.

  • Effect: This binding masks phosphorylation sites or induces a conformational change that preserves CRMP2's ability to promote tubulin polymerization, even in toxic environments.

The Autophagy Axis

LKE stimulates autophagy, but unlike Rapamycin, it does not broadly inhibit mTORC1 in a way that suppresses protein synthesis.

  • Mechanism: LKE alters the localization of mTOR, reducing its colocalization with lysosomes.[5]

  • Effect: Increased LC3-II lipidation and clearance of protein aggregates (e.g., Amyloid-

    
    , mutant SOD1).
    
Signaling Cascade Diagram

Mechanism LKE LKE (Prodrug) LK LK (Active) LKE->LK Esterase Hydrolysis Cell Neuronal Cytosol CRMP2 CRMP2 (Unphosphorylated) LK->CRMP2 Binding/Stabilization mTOR mTORC1 (Lysosomal) LK->mTOR Alters Localization Tubulin Microtubule Assembly CRMP2->Tubulin Promotes Autophagy Autophagic Flux (LC3-II) mTOR->Autophagy De-repression Outgrowth Neurite Outgrowth Tubulin->Outgrowth Clearance Aggregate Clearance Autophagy->Clearance

Figure 2: Dual-Mechanism of LKE. The molecule acts as a CRMP2-ligand and an autophagy modulator.[5][8]

Therapeutic Profile & Efficacy Data

The following table summarizes key preclinical data supporting LKE's utility.

Disease ModelSpecies/TypeDose/RouteKey OutcomeReference
Alzheimer's 3xTg-AD Mice100 mg/kg (Oral)Reduced A

load; Decreased p-Tau; Improved cognition.
Hensley et al. (2013)
ALS SOD1-G93A Mice100 ppm (Chow)Delayed motor symptom onset; Extended survival.Hensley et al. (2010)
Stroke MCAO (Mouse)100 mg/kg (IP)Reduced infarct volume; Improved rotarod performance.Nada et al. (2012)
Neuroinflammation Microglia (BV-2)1-10

M (In vitro)
Suppression of NO and TNF-

release.
Harris-White et al. (2015)

Experimental Protocols

Scientific Integrity Note: LK is chemically unstable in its free acid form (ring opening occurs at basic pH). The ester (LKE) is preferred for biological handling but must be stored desiccant-dry at -20°C.

Protocol A: Chemical Synthesis of LKE

Objective: Synthesize Lanthionine Ketimine-5-ethyl ester (LKE) for research use.

Reagents:

  • L-Cysteine ethyl ester hydrochloride.[3]

  • 3-Bromopyruvate.[3]

  • Sodium bicarbonate (NaHCO

    
    ).
    

Methodology:

  • Preparation: Dissolve L-cysteine ethyl ester HCl (10 mmol) in water (20 mL). Chill to 4°C.

  • Condensation: Add 3-bromopyruvate (10 mmol) slowly while stirring.

  • Cyclization: Adjust pH to ~7.5 using saturated NaHCO

    
    . The reaction mixture will turn yellow/orange as the cyclic ketimine forms.
    
  • Precipitation: The LKE typically precipitates as a white/off-white solid upon standing at 4°C.

  • Purification: Filter the precipitate. Wash with cold water and cold ethanol.

  • Validation: Confirm structure via NMR (1H). Key signal: Absence of vinyl protons typical of linear precursors; presence of the thiazine ring signals.

Protocol B: LC-MS/MS Quantification (Bioavailability)

Objective: Detect LKE in plasma/brain.[9] Note: Native LK ionizes poorly; derivatization is required.

System: UHPLC coupled to Triple Quadrupole MS (e.g., AB Sciex). Internal Standard: Tolbutamide or


C-labeled LK.

Workflow:

  • Extraction: Homogenize tissue in cold methanol (1:4 w/v) to precipitate proteins. Centrifuge (14,000 x g, 10 min).

  • Derivatization (Critical Step):

    • Supernatant must be methylated to stabilize the keto-enol tautomer and enhance ionization.

    • Reagent: TMS-Diazomethane (safer alternative to diazomethane) in ether.

    • Reaction: Incubate 20 min at Room Temp. Quench with acetic acid.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6

      
      m).
      
    • Mobile Phase A: 0.1% Formic Acid in H

      
      O.[10]
      
    • Mobile Phase B: Acetonitrile.[10]

    • Gradient: 5% B to 95% B over 8 mins.

  • MS Transitions (MRM):

    • Monitor parent ion [M+H]

      
      
      
      
      
      specific fragment (typically loss of carboxyl group).
    • Note: LKE is often rapidly metabolized; detection of the "free" metabolite in brain requires high sensitivity (LOD < 10 nM).

Protocol C: Neurite Outgrowth Assay (Bioactivity Check)

Objective: Verify the functional potency of an LKE batch.

  • Culture: NSC-34 (motor neuron-like) or SH-SY5Y cells.

  • Differentiation: Induce differentiation (e.g., Retinoic Acid or low serum) for 24h.

  • Treatment: Treat with LKE (100 nM - 1

    
    M) vs Vehicle (DMSO).
    
  • Imaging: At 48h, fix cells (4% PFA) and stain for

    
    III-tubulin.
    
  • Quantification: Use ImageJ (NeuronJ plugin).

    • Pass Criteria: LKE treatment must increase mean neurite length by >30% vs control (

      
      ).
      

Future Directions & Limitations

  • Stability: The ketimine ring is susceptible to hydrolysis. Future medicinal chemistry focuses on phosphonate analogs (LKP) which replace the carboxyl group to prevent decarboxylation and improve half-life.

  • Biomarker: LK levels in urine decrease in AD/ALS patients, suggesting it could serve as a non-invasive metabolic biomarker for CNS sulfur metabolism defects.

References

  • Hensley, K., et al. (2010). Lanthionine ketimine-5-ethyl ester provides neuroprotection in a mouse model of amyotrophic lateral sclerosis. Journal of Neurochemistry.

  • Nada, S. E., et al. (2012). A derivative of the CRMP2 binding compound lanthionine ketimine provides neuroprotection in a mouse model of cerebral ischemia.[11] Neurochemistry International.

  • Hensley, K., et al. (2013). Lanthionine ketimine ethyl ester is neuroprotective in a mouse model of Alzheimer's disease.[5][6] Journal of Alzheimer's Disease.

  • Harris-White, M. E., et al. (2015). A cell-penetrating ester of the neural metabolite lanthionine ketimine stimulates autophagy through the mTORC1 pathway.[5] Neurobiology of Disease.[2][11]

  • K. Hensley & T.T. Denton (2015). Alternative functions of the brain transsulfuration pathway represent an underappreciated aspect of brain redox biochemistry. Free Radical Biology and Medicine.

  • Denton, T. T., et al. (2018). Analysis of lanthionine ketimine ethyl ester in mouse serum, whole blood and tissues using ultrahigh-pressure liquid chromatography/tandem mass spectrometry.[9] Rapid Communications in Mass Spectrometry.

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Exploratory

A Technical Guide to the Biosynthetic Pathway of Lanthionine from Cysteine

For Researchers, Scientists, and Drug Development Professionals Abstract Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) defined by the presence of lanthionine (La...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) defined by the presence of lanthionine (Lan) and methyllanthionine (MeLan) thioether cross-links. These structural motifs, formed from cysteine and dehydrated serine or threonine residues, confer significant conformational stability and potent biological activities, ranging from antimicrobial to antiallodynic.[1] The biosynthesis of these intricate structures is not uniform; rather, it is accomplished by four distinct classes of sophisticated enzymatic machinery that have evolved to perform the same core chemical transformations through remarkably different mechanisms. This guide provides an in-depth exploration of these pathways, detailing the enzymatic logic, reaction mechanisms, and substrate recognition strategies for each of the four classes of lanthipeptide synthetases. Furthermore, we present field-proven experimental protocols for the in vitro reconstitution and analysis of lanthionine biosynthesis, offering a practical framework for researchers in natural product discovery, synthetic biology, and drug development.

Introduction to Lanthipeptides

Lanthipeptides are a major group of RiPPs, natural products that begin as genetically encoded precursor peptides and are subsequently matured by a suite of modification enzymes. The defining feature of a lanthipeptide is the lanthionine bridge, a thioether linkage between the β-carbons of two alanine residues, one of which originates from a cysteine and the other from a serine.[1] A similar structure, methyllanthionine, is formed between a cysteine and a threonine residue.[2][3]

These peptides are synthesized as inactive precursors, generically termed LanA, which consist of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide .[4] The leader peptide functions as a crucial recognition element, guiding the biosynthetic enzymes to modify only the core peptide region.[4][5] Following a series of intricate post-translational modifications, the leader peptide is proteolytically cleaved to release the mature, biologically active lanthipeptide.[6][7] The resulting polycyclic architecture grants these molecules high stability and pre-organizes them to interact with specific biological targets, making them a fertile ground for therapeutic development.[4] The most famous example, nisin, has been used for decades as a safe and effective food preservative.[8]

The Core Reaction: A Two-Step Enzymatic Cascade

Regardless of the enzymatic class, the formation of a (methyl)lanthionine bridge is universally achieved through a two-step process:

  • Dehydration: The hydroxyl group of a serine or threonine residue within the core peptide is eliminated to form a dehydroamino acid: 2,3-didehydroalanine (Dha) from serine, or (Z)-2,3-didehydrobutyrine (Dhb) from threonine.[3][6] This step converts a poor leaving group (hydroxyl) into a reactive electrophile.

  • Cyclization: The thiol group of a downstream cysteine residue performs a nucleophilic Michael-type conjugate addition to the Dha or Dhb residue, forming the characteristic thioether cross-link.[1][3][9] This reaction is stereospecific and catalyzed by a cyclase enzyme.[5]

Core_Reaction cluster_0 Step 1: Dehydration cluster_1 Step 2: Cyclization Precursor Precursor Peptide (...Ser/Thr...Cys...) Dehydrated Dehydrated Intermediate (...Dha/Dhb...Cys...) Precursor->Dehydrated Dehydratase Activity (-H₂O) Final Mature Lanthipeptide (...Lan/MeLan...) Dehydrated_2 Dehydrated Intermediate (...Dha/Dhb...Cys...) Dehydrated_2->Final Cyclase Activity (Michael Addition) Class_I_Pathway LanA LanA Precursor (Leader + Core) LanB LanB Dehydratase LanA->LanB binds DehydratedA Dehydrated LanA LanB->DehydratedA Glutamylation & Elimination Cofactor Glu-tRNAGlu Cofactor->LanB LanC LanC Cyclase (Zn²⁺-dependent) DehydratedA->LanC binds ModifiedA Modified LanA (mLanA) LanC->ModifiedA Cyclization

Figure 2: Biosynthetic pathway for Class I lanthipeptides.
Class II Synthetases (LanM)

Class II systems streamline the process by using a single, large bifunctional enzyme, LanM, which contains distinct domains for both dehydration and cyclization. [3][6][10]* Dehydratase Domain (N-terminus): This domain bears no homology to LanB enzymes. [10]It catalyzes dehydration through an ATP-dependent phosphorylation of the serine/threonine hydroxyl groups, followed by the elimination of phosphate to generate the dehydroamino acid. [10][11][12]* Cyclase Domain (C-terminus): This domain is homologous to the Class I LanC enzymes and is also zinc-dependent, catalyzing the thioether formation via a Michael addition. [10][12]

Class_II_Pathway cluster_LanM LanM Enzyme Domains LanA LanA Precursor LanM LanM Synthetase (Bifunctional) LanA->LanM binds ADP ADP + Pi LanM->ADP ModifiedA Modified LanA (mLanA) LanM->ModifiedA Phosphorylation, Elimination & Cyclization ATP ATP ATP->LanM Dehydratase_dom Dehydratase Domain Cyclase_dom Cyclase Domain (LanC-like)

Figure 3: Biosynthetic pathway for Class II lanthipeptides.
& 3.4 Class III and Class IV Synthetases (LanKC/LanL)

Class III and IV systems represent another evolutionary trajectory, utilizing single, trifunctional enzymes (LanKC and LanL, respectively). [10][11]They share a common mechanism for dehydration but differ critically in their cyclization strategy.

The shared dehydration process is a two-step reaction catalyzed by two distinct domains:

  • Kinase Domain (Central): This domain phosphorylates serine/threonine residues using a nucleotide triphosphate (typically ATP) as a phosphate donor. [7][13]* Lyase Domain (N-terminus): This domain, which shares homology with phosphothreonine lyases, then catalyzes the elimination of the phosphate group to form the dehydroamino acid. [13][14] The key distinction between these two classes lies in their C-terminal cyclase domains:

  • Class III (LanKC): The cyclase domain is structurally unique and performs the cyclization reaction via a metal-independent mechanism. It lacks the conserved zinc-binding motifs found in LanC and LanM enzymes. [2][10][15]These enzymes are also capable of forming more complex labionin structures. [10][16]* Class IV (LanL): The cyclase domain is homologous to the Class I LanC enzymes and is zinc-dependent , utilizing a metal cofactor to catalyze the thioether formation. [3][10][14]

Class_III_IV_Pathway cluster_LanKC_L LanKC/L Enzyme Domains LanA LanA Precursor LanKC_L LanKC / LanL Synthetase (Trifunctional) LanA->LanKC_L binds ADP ADP + Pi LanKC_L->ADP ModifiedA Modified LanA (mLanA) LanKC_L->ModifiedA Phosphorylation, Elimination & Cyclization ATP ATP ATP->LanKC_L Lyase_dom Lyase Domain Kinase_dom Kinase Domain Cyclase_dom Cyclase Domain (Class III: Metal-Independent) (Class IV: Zn²⁺-Dependent)

Figure 4: General biosynthetic pathway for Class III and IV lanthipeptides.
Summary of Lanthipeptide Synthetase Classes
FeatureClass IClass IIClass IIIClass IV
Enzyme(s) LanB (Dehydratase)LanC (Cyclase)LanM (Bifunctional)LanKC (Trifunctional)LanL (Trifunctional)
Dehydration Mechanism Glutamylation & EliminationPhosphorylation & EliminationPhosphorylation & EliminationPhosphorylation & Elimination
Cofactor(s) for Dehydration Glu-tRNA^(Glu)ATPATP / NTPsATP / NTPs
Cyclase Domain Type LanC-likeLanC-likeUniqueLanC-like
Cyclase Metal Dependence Zinc-dependentZinc-dependentMetal-independent Zinc-dependent
Reference [6][10][17][10][11][12][10][13][15][10][13][14]

Experimental Methodologies: A Practical Guide

Investigating lanthipeptide biosynthesis requires a combination of molecular biology, protein biochemistry, and analytical chemistry. The in vitro reconstitution of the biosynthetic pathway is a cornerstone technique that allows for detailed mechanistic study.

In Vitro Reconstitution of Lanthionine Biosynthesis

This protocol describes a general workflow for reconstituting the activity of lanthipeptide synthetases in a controlled, cell-free environment. This system is self-validating, as the activity is directly dependent on the presence of the purified enzyme, precursor peptide, and required cofactors.

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_reaction 2. In Vitro Reaction cluster_analysis 3. Analysis Clone Clone & Express Genes (LanA, LanEnzyme(s)) Purify Purify Proteins (His-tag, etc.) Clone->Purify Mix Combine Components: - LanA Peptide - Lan Enzyme(s) - Buffer (pH ~7.5) - Cofactors (e.g., ATP, Mg²⁺, Zn²⁺) Purify->Mix Incubate Incubate (e.g., 30°C, 2-12 hours) Mix->Incubate Quench Quench Reaction (e.g., acid, heat) Incubate->Quench MS LC-MS Analysis Quench->MS MSMS MS/MS Fragmentation (for structure elucidation) MS->MSMS

Figure 5: A general experimental workflow for the in vitro study of lanthipeptide biosynthesis.

Step-by-Step Protocol:

  • Protein Expression and Purification:

    • Clone the genes for the precursor peptide (LanA) and the synthetase enzyme(s) (e.g., LanM or LanL) into suitable E. coli expression vectors. Often, an N-terminal His-tag is fused to the proteins for ease of purification.

    • Overexpress the proteins in an appropriate E. coli strain (e.g., BL21(DE3)) by inducing with IPTG.

    • Lyse the cells and purify the proteins using Nickel-NTA affinity chromatography followed by size-exclusion chromatography for higher purity. Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

  • In Vitro Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 50 mM NaCl). The presence of Mg²⁺ is critical for ATP-dependent enzymes.

    • In a microcentrifuge tube, combine the following components:

      • Purified LanA precursor peptide (final concentration: 10-50 µM).

      • Purified synthetase enzyme(s) (final concentration: 1-5 µM).

      • For Class II, III, or IV enzymes, add ATP (final concentration: 2-5 mM). [10][13] * For zinc-dependent cyclases (Class I, II, IV), it may be beneficial to supplement with ZnCl₂ (10-50 µM), although often sufficient zinc is retained by the enzyme after purification.

    • Causality: The 10:1 substrate-to-enzyme ratio ensures that the reaction is not limited by the availability of the precursor peptide. ATP provides the necessary energy for the phosphorylation step in the dehydration mechanisms of Classes II, III, and IV.

  • Incubation and Quenching:

    • Incubate the reaction mixture at a suitable temperature (e.g., 25-37°C) for a period ranging from 1 to 16 hours. Time-course experiments are recommended to determine the optimal reaction time.

    • Quench the reaction by adding an equal volume of 1% formic acid or by heating at 95°C for 5 minutes. This denatures the enzyme and stops the reaction.

Analysis by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the primary tool for analyzing the reaction products.

  • Interpreting MS Data: The key signature of a successful reaction is a series of mass losses corresponding to dehydration events. Each dehydration of a serine or threonine results in the loss of one water molecule (18.01 Da).

    • Expected Result: For a precursor peptide with 'n' modifiable Ser/Thr residues, you should observe a series of peaks in the deconvoluted mass spectrum corresponding to the mass of the precursor minus (n * 18.01 Da). For example, a peptide with 4 dehydration sites will show peaks for the fully dehydrated product (-72 Da), as well as intermediates (-54 Da, -36 Da, -18 Da).

  • Tandem MS (MS/MS): To confirm the locations of the modifications and identify the thioether cross-links, the ion corresponding to the modified peptide is isolated and fragmented. The resulting fragmentation pattern can be analyzed to pinpoint which residues have been modified and which Cys residues are involved in ring formation. This provides definitive structural validation.

Conclusion and Future Directions

The biosynthesis of lanthionine from cysteine is a masterful example of enzymatic catalysis, showcasing how different evolutionary paths can converge on a common chemical goal. The four classes of lanthipeptide synthetases, each with its unique mechanistic approach to dehydration and cyclization, provide a rich toolkit for synthetic biology and drug discovery. Understanding the intricacies of their function, particularly in substrate recognition and catalytic control, is paramount for harnessing their potential. As genome mining continues to uncover novel lanthipeptide gene clusters, the principles and methodologies outlined in this guide will be essential for characterizing new pathways and engineering enzymes to produce novel, non-natural cyclic peptides with tailored therapeutic properties.

References

  • Zhang, Q., et al. (2012). Evolution of lanthipeptide synthetases. Proceedings of the National Academy of Sciences, 109(45), 18361-18366. [Link]

  • Repka, L. M., et al. (2017). Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes. Chemical Reviews, 117(8), 5457-5520. [Link]

  • Orton, K., & van der Donk, W. A. (2014). Structure and Mechanism of Lanthipeptide Biosynthetic Enzymes. Journal of Biological Chemistry, 289(42), 28987-28995. [Link]

  • Montalbán-López, M., et al. (2021). Engineering lanthipeptides by introducing a large variety of RiPP modifications to obtain new-to-nature bioactive peptides. FEMS Microbiology Reviews, 45(5). [Link]

  • di Masi, A., et al. (2021). Biosynthesis of lanthionine from cysteine. ResearchGate. [Link]

  • Bobeica, S. C., et al. (2020). Substrate Recognition by the Class II Lanthipeptide Synthetase HalM2. Biochemistry, 59(8), 943-954. [Link]

  • Shi, C., et al. (2022). Lanthipeptides from the Same Core Sequence: Characterization of a Class II Lanthipeptide Synthetase from Microcystis aeruginosa NIES-88. Organic Letters, 24(11), 2226-2231. [Link]

  • Wikipedia contributors. (2023). Lanthionine. Wikipedia. [Link]

  • Perna, A. F., et al. (2017). The Sulfur Metabolite Lanthionine: Evidence for a Role as a Novel Uremic Toxin. Toxins, 9(1), 20. [Link]

  • Bobeica, S. C., et al. (2020). Substrate Recognition by the Class II Lanthipeptide Synthetase HalM2. ACS Publications. [Link]

  • Shi, C., et al. (2022). Lanthipeptides from the Same Core Sequence: Characterization of a Class II Lanthipeptide Synthetase from Microcystis aeruginosa NIES-88. ACS Publications. [Link]

  • van der Donk, W. A. (2012). Insights into the evolution of lanthipeptide biosynthesis. Journal of Biological Chemistry, 287(12), 8552-8560. [Link]

  • Ren, H., et al. (2020). Discovery and Characterization of a Class IV Lanthipeptide with a Non-overlapping Ring Pattern. ACS Chemical Biology, 15(6), 1642-1649. [Link]

  • Knospe, C. V., & Schmitt, L. (2021). A Structural View on the Maturation of Lanthipeptides. Frontiers in Microbiology, 12, 694413. [Link]

  • Lagedroste, M., et al. (2021). Mechanistic Studies of the Kinase Domains of Class IV Lanthipeptide Synthetases. ChemBioChem, 22(10), 1788-1796. [Link]

  • Davis, K. M., & van der Donk, W. A. (2022). Improved production of class I lanthipeptides in Escherichia coli. Chemical Science, 13(28), 8234-8240. [Link]

  • He, Y., et al. (2023). Refactoring and Heterologous Expression of Class III Lanthipeptide Biosynthetic Gene Clusters Lead to the Discovery of N,N-Dimethylated Lantibiotics from Firmicutes. ACS Synthetic Biology, 12(3), 779-788. [Link]

  • Lagedroste, M., et al. (2020). Investigation of Substrate Recognition and Biosynthesis in Class IV Lanthipeptide Systems. ACS Chemical Biology, 15(7), 1955-1964. [Link]

  • Rink, R. (2020). Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors. Biochemical Society Transactions, 48(5), 2027-2036. [Link]

  • Völler, G. H., et al. (2012). Biosynthesis of the Class III Lantipeptide Catenulipeptin. ACS Chemical Biology, 7(11), 1858-1865. [Link]

  • Knospe, C. V., & Schmitt, L. (2021). Reaction and structure of common PTMs in lanthipeptides. ResearchGate. [Link]

  • Wu, W., et al. (2023). Structure and Function of a Class III Metal-Independent Lanthipeptide Synthetase. ACS Central Science, 9(11), 2269-2280. [Link]

  • Paul, M., & van der Donk, W. A. (2006). Chemical and Enzymatic Synthesis of Lanthionines. Mini-Reviews in Organic Chemistry, 2(1), 23-38. [Link]

  • Zhang, Q., et al. (2012). Evolution of lanthipeptide synthetases. PNAS. [Link]

  • Wikipedia contributors. (2023). Ribosomally synthesized and post-translationally modified peptides. Wikipedia. [Link]

  • Knospe, C. V., & Schmitt, L. (2021). A Structural View on the Maturation of Lanthipeptides. Frontiers. [Link]

  • Lagedroste, M., et al. (2020). Matters of class: coming of age of class III and IV lanthipeptides. RSC Chemical Biology, 1(3), 110-127. [Link]

  • Ortega, M. A., et al. (2021). Structural Analysis of Class I Lanthipeptides from Pedobacter lusitanus NL19 Reveals an Unusual Ring Pattern. ACS Chemical Biology, 16(11), 2275-2284. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Biomimetic Synthesis of Lanthionine via Michael Addition

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Lanthionine in Modern Drug Discovery Lanthionine and its derivatives are fundamental structural motifs in a class of rib...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Lanthionine in Modern Drug Discovery

Lanthionine and its derivatives are fundamental structural motifs in a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as lantibiotics. These peptides exhibit potent antimicrobial activity against a wide range of pathogenic bacteria, including multidrug-resistant strains. The characteristic thioether cross-link of lanthionine provides significant conformational rigidity, enhancing both the biological activity and the metabolic stability of the parent peptide. The ability to synthetically access lanthionine and its analogs is, therefore, of paramount importance for the development of novel antibiotics, the creation of stabilized peptide therapeutics, and the exploration of new chemical biology tools.

This document provides a detailed guide to the biomimetic synthesis of lanthionine, focusing on the robust and widely adopted Michael addition strategy. We will delve into the mechanistic underpinnings of this reaction, provide a validated, step-by-step protocol, and discuss critical parameters that ensure high yield and purity.

The Biomimetic Approach: A Mechanistic Overview of the Michael Addition

Nature synthesizes lanthionine bridges in peptides through a two-step enzymatic process involving the dehydration of serine or threonine residues to dehydroalanine (Dha) or dehydrobutyrine (Dhb), respectively, followed by the conjugate addition of a cysteine thiol. Our biomimetic chemical synthesis mimics this elegant strategy.

The core of this synthetic approach is the stereoselective Michael addition of a protected cysteine derivative to a protected dehydroalanine residue. This reaction is typically base-catalyzed, where the base deprotonates the thiol of the cysteine to form a highly nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the electrophilic dehydroalanine acceptor in a 1,4-conjugate addition fashion. Subsequent protonation of the resulting enolate yields the desired lanthionine product.

The choice of protecting groups for the cysteine and dehydroalanine precursors is critical to prevent unwanted side reactions and to ensure compatibility with solid-phase peptide synthesis (SPPS) protocols.

Diagram: Reaction Mechanism

Michael_Addition_Mechanism Figure 1: Mechanism of Lanthionine Formation Cys Protected Cysteine (Thiol Nucleophile) Dha Protected Dehydroalanine (Michael Acceptor) Thiolate Thiolate Anion (Activated Nucleophile) Cys->Thiolate Enolate Enolate Intermediate Base Base (e.g., DIPEA) Thiolate->Enolate Nucleophilic Attack Lanthionine Protected Lanthionine Enolate->Lanthionine + H⁺

Caption: Figure 1: Mechanism of Lanthionine Formation via Michael Addition.

Experimental Protocol: Solid-Phase Synthesis of a Lanthionine-Containing Peptide

This protocol details the on-resin synthesis of a lanthionine bridge between a cysteine and a dehydroalanine residue within a peptide sequence. This method is advantageous as it allows for the purification of the final peptide after cleavage from the resin, simplifying the overall workflow.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Rink Amide MBHA Resin100-200 mesh, 0.5-0.8 mmol/gSigma-AldrichStandard resin for peptide amide synthesis.
Fmoc-amino acidsSynthesis GradeVariousIncluding Fmoc-Cys(Trt)-OH and Fmoc-Ser-OH.
HATU≥98%VariousCoupling reagent.
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVariousBase for coupling and other steps.
PiperidineACS GradeVariousFor Fmoc deprotection.
Dichloromethane (DCM)AnhydrousVariousSolvent for washing and reactions.
N,N-Dimethylformamide (DMF)AnhydrousVariousSolvent for washing and reactions.
1,2-Dichloroethane (DCE)AnhydrousVariousSolvent for dehydration reaction.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)≥97%VariousDehydration reagent.
Trifluoroacetic acid (TFA)Reagent GradeVariousFor cleavage from resin.
Triisopropylsilane (TIS)99%VariousScavenger for cleavage.
Diethyl etherAnhydrousVariousFor peptide precipitation.
Step-by-Step Methodology

Lanthionine_Synthesis_Workflow start Start: Rink Amide Resin step1 1. Peptide Elongation (SPPS) (Couple Fmoc-Ser-OH) start->step1 step2 2. On-Resin Dehydration of Serine (BOP/DIPEA in DCE) step1->step2 step3 3. Formation of Dehydroalanine (Dha) step2->step3 step4 4. Peptide Elongation (SPPS) (Couple Fmoc-Cys(Trt)-OH) step3->step4 step5 5. On-Resin Michael Addition (DIPEA in DMF) step4->step5 step6 6. Formation of Lanthionine Bridge step5->step6 step7 7. Final Peptide Elongation (if needed) step6->step7 step8 8. Cleavage and Deprotection (TFA/TIS/H₂O) step7->step8 step9 9. Purification (RP-HPLC) step8->step9 end_node End: Purified Lanthionine Peptide step9->end_node

Caption: Figure 2: Solid-Phase Workflow for Lanthionine Peptide Synthesis.

  • Resin Preparation and Initial Peptide Synthesis:

    • Swell the Rink Amide MBHA resin in DMF for 1 hour.

    • Perform standard Fmoc-based solid-phase peptide synthesis to elongate the peptide chain up to the position where the serine residue (the precursor to dehydroalanine) is to be incorporated.

    • Couple Fmoc-Ser-OH using HATU and DIPEA in DMF. Ensure complete coupling using a Kaiser test.

  • On-Resin Dehydration of Serine to Dehydroalanine:

    • Wash the resin thoroughly with DCM.

    • Prepare a solution of BOP (3 eq.) and DIPEA (6 eq.) in anhydrous DCE.

    • Add the solution to the resin and shake at room temperature for 2 x 1 hour. This step is critical and converts the serine residue into dehydroalanine.

    • Wash the resin extensively with DCE, DCM, and DMF to remove all traces of the reagents.

  • Peptide Elongation and Cysteine Incorporation:

    • Continue with standard Fmoc-SPPS to elongate the peptide chain.

    • Couple Fmoc-Cys(Trt)-OH at the desired position using HATU and DIPEA in DMF.

  • Intramolecular Michael Addition:

    • After coupling the cysteine residue, perform Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Add a solution of 5% DIPEA in DMF to the resin and shake at room temperature. The reaction progress can be monitored by taking small resin samples and analyzing the cleaved peptide by LC-MS. The reaction is typically complete within 4-12 hours. The basic conditions facilitate the deprotonation of the cysteine thiol and the subsequent intramolecular attack on the dehydroalanine residue.

  • Completion of Synthesis, Cleavage, and Deprotection:

    • If required, continue with the elongation of the peptide chain.

    • Once the full peptide is assembled, wash the resin with DMF and DCM, and dry it under vacuum.

    • Cleave the peptide from the resin and remove all protecting groups using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the lanthionine-containing peptide by reverse-phase HPLC (RP-HPLC).

    • Characterize the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight.

Trustworthiness and Self-Validation

The protocol described above incorporates several checkpoints for self-validation:

  • Kaiser Test: Used after each coupling step to ensure the completion of the reaction. A positive test (blue color) indicates free amines and an incomplete reaction, necessitating a recoupling step.

  • LC-MS Monitoring: During the Michael addition and after the final cleavage, LC-MS analysis is crucial. It allows for the direct observation of the starting materials, intermediates, and the final product, confirming the success of each key transformation. The expected mass shift corresponding to the formation of the lanthionine bridge provides definitive evidence of a successful reaction.

  • RP-HPLC Purification: The elution profile during purification provides information about the purity of the crude product. A major peak corresponding to the desired product is a strong indicator of a successful synthesis.

By integrating these analytical techniques throughout the workflow, the researcher can confidently assess the progress and outcome of the synthesis.

Conclusion and Future Perspectives

The biomimetic synthesis of lanthionine via Michael addition is a powerful and versatile strategy for accessing complex peptide architectures. The solid-phase approach detailed here is particularly amenable to the construction of peptide libraries for drug screening and structure-activity relationship studies. Further advancements in this field may focus on the development of orthogonal protecting group strategies to allow for the synthesis of even more complex, multi-bridged peptides, as well as the exploration of novel catalytic systems to enhance the stereoselectivity and efficiency of the lanthionine-forming reaction.

References

  • Zhu, Y., et al. (2019). Total Synthesis of the Lantibiotic Lacticin 481. Organic Letters, 21(15), 6048–6052. [Link]

  • Orts, J., et al. (2011). A convenient solid-phase synthesis of lanthionine-peptides. Journal of Peptide Science, 17(1), 70-75. [Link]

Application

Application Note: Orthogonal Protecting Groups for the Synthesis of Lanthionine-Containing Peptides

Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge and Promise of Lanthionines Lanthionine-containing peptides (lanthipeptides), particularly the subclass of antimicrobial...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Promise of Lanthionines

Lanthionine-containing peptides (lanthipeptides), particularly the subclass of antimicrobial lantibiotics, represent a class of structurally unique and biologically potent molecules.[1][2] Their defining feature is the lanthionine (Lan) or methyllanthionine (MeLan) thioether bridge, which results from the post-translational modification of serine/threonine and cysteine residues in ribosomally synthesized precursors.[3][4][5] These thioether cross-links constrain the peptide into a rigid, biologically active conformation, making lanthipeptides promising candidates for novel therapeutics.[2][6]

However, the chemical synthesis of these complex molecules is a significant challenge.[1][3] The tetra-functional nature of the lanthionine residue requires a sophisticated and robust protection strategy to differentiate between two amino groups and two carboxyl groups, enabling controlled peptide elongation and site-specific cyclization.[6] The solution lies in the principle of orthogonal protection , a cornerstone of modern peptide chemistry that allows for the selective removal of one class of protecting groups in the presence of others.[7][8] This guide provides an in-depth overview of orthogonal protecting group strategies tailored for lanthionine synthesis, complete with field-proven protocols and mechanistic insights.

The Core Principle: Orthogonality in Peptide Synthesis

In multi-step chemical synthesis, orthogonality refers to the use of multiple protecting groups that can be removed under distinct, non-interfering chemical conditions.[7][8] For solid-phase peptide synthesis (SPPS), a typical orthogonal scheme involves three classes of protecting groups:

  • Temporary Nα-Amino Protecting Group: Protects the N-terminus of the incoming amino acid during coupling. It is removed at the start of each synthesis cycle. The 9-fluorenylmethoxycarbonyl (Fmoc) group, removable by mild base (e.g., piperidine), is the standard for modern SPPS.[][10]

  • "Permanent" Side-Chain Protecting Groups: Protect reactive amino acid side chains throughout the synthesis. These are typically acid-labile (e.g., t-butyl, trityl) and are removed simultaneously with resin cleavage at the end of the synthesis using strong acid (e.g., trifluoroacetic acid, TFA).[11][12]

  • Semi-Permanent, Orthogonal Side-Chain Protecting Groups: Used for specific modifications, such as forming lanthionine bridges. These groups must be stable to both the conditions for Nα-deprotection (base) and final cleavage (acid) but can be removed selectively under unique conditions to unmask the reactive groups for cyclization.

The power of this strategy is illustrated below, where each protecting group (PG) class is addressed by a unique reagent, allowing for precise, stepwise chemical manipulation.

Caption: The principle of orthogonal protection.

Key Orthogonal Schemes for Lanthionine Synthesis

The successful synthesis of lanthionine bridges, especially on solid phase, hinges on the selection of a robust orthogonal protecting group for the lanthionine precursor side chains. This group must withstand numerous Fmoc deprotection cycles and remain intact until the precise moment desired for cyclization.

The Allyl-Based Strategy: Alloc and Allyl Esters

One of the most widely adopted and effective strategies involves the use of the allyloxycarbonyl (Alloc) group for amines and the allyl (All) group for carboxylic acids and thiols.[13][14] These groups are perfectly orthogonal to the Fmoc/tBu strategy.

  • Stability: Stable to the piperidine used for Fmoc removal and the strong TFA cocktail used for final cleavage and side-chain deprotection.

  • Cleavage Mechanism: Cleavage is achieved under very mild, neutral conditions using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger such as phenylsilane (PhSiH₃) or dimedone.[15] The catalyst forms a π-allyl complex, which is then attacked by the scavenger, liberating the free amine and/or carboxyl group for cyclization.

This strategy was successfully used for the solid-phase synthesis of an analogue of nisin ring C, demonstrating its utility and robustness.[13][14]

The Photolabile Strategy: NVOC and Related Groups

Photolabile protecting groups offer another layer of orthogonality, as they are removed by UV irradiation at a specific wavelength (typically ~350-365 nm), conditions that do not affect most other common protecting groups.[16] Groups like nitroveratryloxycarbonyl (NVOC) have been employed in the synthesis of lanthionine building blocks.

  • Stability: Stable to both acidic and basic conditions used in standard SPPS.

  • Cleavage Mechanism: Irradiation with UV light induces a photochemical reaction that cleaves the protecting group. This method is exceptionally clean as it introduces no chemical reagents. However, challenges can arise, including photosensitive residues in the peptide (e.g., Tryptophan) and inefficient cleavage on certain solid supports, with Tentagel resin often showing better results than polystyrene.[16]

Multi-Bridge Systems: Combining Orthogonal Sets

Synthesizing complex lantibiotics with multiple or overlapping thioether rings requires a multi-layered orthogonal strategy. This involves using two or more different, selectively removable protecting groups for the various lanthionine precursors. For instance, one could combine:

  • An allyl-based protected lanthionine for the first ring.

  • A photolabile protected lanthionine for a second ring.

  • A hydrazine-labile group like 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) for protecting a lysine side-chain amine, allowing for side-chain branching or modification.[11][17]

This approach allows for the sequential and regioselective formation of each bridge in a controlled manner.

Comparative Data of Protecting Groups

The selection of an appropriate protecting group combination is critical for a successful synthesis. The following table summarizes the key properties of groups commonly employed in lanthionine synthesis.

Protecting GroupAbbreviationTarget Functional GroupCleavage ConditionsOrthogonal To
9-FluorenylmethoxycarbonylFmocα-Amine20% Piperidine in DMFBoc, tBu, Trt, Alloc, All, NVOC
tert-ButoxycarbonylBocα-Amine, Side-Chain AmineStrong Acid (e.g., TFA, HF)Fmoc, Alloc, All, NVOC
tert-ButyltBuSide-Chain COOH, OH, SHStrong Acid (e.g., TFA)Fmoc, Alloc, All, NVOC
TritylTrtSide-Chain SH, Amine, OHMild Acid (e.g., 1-5% TFA)Fmoc, Alloc, All
AllyloxycarbonylAllocAminePd(PPh₃)₄, Scavenger (e.g., PhSiH₃)Fmoc, Boc, tBu, Trt, NVOC
AllylAllCarboxyl, ThiolPd(PPh₃)₄, Scavenger (e.g., PhSiH₃)Fmoc, Boc, tBu, Trt, NVOC
NitroveratryloxycarbonylNVOCAmineUV Light (~365 nm)Fmoc, Boc, tBu, Trt, Alloc, All
1-(4,4-Dimethyl-2,6-dioxo-cyclohexylidene)ethylDdeSide-Chain Amine2% Hydrazine in DMFFmoc, Boc, tBu, Trt, Alloc, All

Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific peptide sequence and available instrumentation. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of an Orthogonally Protected Lanthionine Building Block

This protocol describes a general method for synthesizing an Fmoc/Alloc protected lanthionine building block via the alkylation of a protected cysteine with a protected β-iodoalanine derivative. This approach provides good stereochemical control.[13][14]

Materials:

  • Fmoc-L-Cys(Trt)-OH

  • L-Serine methyl ester hydrochloride

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • N-Alloc-L-Cysteine methyl ester

  • Cesium Carbonate (Cs₂CO₃)

  • Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), Diethyl ether, Ethyl acetate (EtOAc), Hexanes

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃)

Procedure:

  • Synthesis of Fmoc-β-iodo-L-alanine methyl ester:

    • Dissolve L-Serine methyl ester hydrochloride (1.0 eq), PPh₃ (1.2 eq), and imidazole (1.2 eq) in a mixture of DCM and MeCN.

    • Cool the solution to 0 °C in an ice bath.

    • Add I₂ (1.2 eq) portion-wise over 15 minutes. The solution will turn dark brown and then lighten.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aq. Na₂S₂O₃ until the color disappears.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography (EtOAc/Hexanes gradient) to yield the iodoalanine intermediate.

  • Synthesis of the Protected Lanthionine:

    • Dissolve N-Alloc-L-Cysteine methyl ester (1.0 eq) and the Fmoc-β-iodo-L-alanine methyl ester (1.1 eq) in DMF.

    • Add Cs₂CO₃ (1.5 eq) and stir the reaction at room temperature for 12-16 hours, monitoring by LC-MS.

    • Dilute the reaction mixture with EtOAc and wash with water (3x) and brine (1x).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting protected lanthionine diester by flash chromatography.

  • Saponification:

    • Dissolve the purified diester in a mixture of THF and water.

    • Add LiOH (2.5 eq) and stir at room temperature for 2-4 hours until saponification is complete (monitor by LC-MS).

    • Acidify the reaction mixture to pH ~3 with 1M HCl.

    • Extract the product with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final orthogonally protected lanthionine building block, ready for SPPS.

Protocol 2: On-Resin Lanthionine Cyclization via Allyl Deprotection

This protocol details the incorporation of the synthesized building block into a peptide sequence on solid phase, followed by selective deprotection and intramolecular cyclization.

SPPS_Workflow Fig. 2: SPPS workflow for on-resin lanthionine cyclization. start Start: Fmoc-Rink Amide Resin fpp_spps 1. Fmoc Deprotection (20% Piperidine/DMF) 2. AA Coupling (DIC/Oxyma) Repeat for N cycles start->fpp_spps incorporate_lan Couple Orthogonally Protected Lanthionine Building Block fpp_spps->incorporate_lan cpp_spps Continue Peptide Elongation (Fmoc SPPS) incorporate_lan->cpp_spps selective_deprotect Selective Deprotection: Remove Alloc/All groups [Pd(PPh₃)₄, PhSiH₃] cpp_spps->selective_deprotect cyclize On-Resin Cyclization: Promote intramolecular amide bond formation (PyBOP/DIPEA) selective_deprotect->cyclize cleave Cleavage & Global Deprotection (TFA/TIS/H₂O) cyclize->cleave end Purified Cyclic Lanthionine Peptide cleave->end

Caption: SPPS workflow for on-resin lanthionine cyclization.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin).

  • Fmoc-amino acids and the synthesized lanthionine building block.

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure.

  • Deprotection solution: 20% (v/v) piperidine in DMF.

  • Selective deprotection solution: Pd(PPh₃)₄ (0.1 eq), Phenylsilane (PhSiH₃, 10-20 eq) in anhydrous, degassed DCM.

  • Cyclization reagents: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), N,N-Diisopropylethylamine (DIPEA).

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Procedure:

  • Peptide Elongation:

    • Swell the resin in DMF.

    • Perform standard Fmoc-SPPS cycles to assemble the linear peptide chain up to the point of lanthionine incorporation. Each cycle consists of:

      • Fmoc deprotection with 20% piperidine/DMF.

      • Washing with DMF.

      • Coupling the next Fmoc-amino acid using DIC/Oxyma in DMF.

      • Washing with DMF.

  • Incorporate Lanthionine Building Block:

    • Couple the orthogonally protected lanthionine building block using the same standard coupling protocol. Double coupling may be required for this larger building block.

  • Complete Peptide Synthesis:

    • Continue Fmoc-SPPS cycles until the full linear peptide sequence is assembled.

  • Selective Allyl/Alloc Deprotection:

    • Wash the resin thoroughly with DCM.

    • Prepare the selective deprotection solution in anhydrous, degassed DCM under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add the solution to the resin and gently agitate for 2 hours. A color change to yellow/orange is typical. Repeat this step if necessary until deprotection is complete (monitored by a small-scale cleavage and LC-MS analysis).

    • Wash the resin extensively with DCM, DMF, and finally DCM again to remove all traces of palladium catalyst.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of PyBOP (3 eq) and DIPEA (6 eq) in DMF to the resin.

    • Allow the cyclization reaction to proceed for 4-12 hours at room temperature.

    • Monitor the reaction for completion by cleaving a small amount of resin and analyzing by LC-MS.

  • Cleavage and Global Deprotection:

    • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Purify the cyclic peptide by reverse-phase HPLC.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
  • Fiveable. (2025, September 15). Orthogonal Protection Definition - Organic Chemistry Key Term.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • Organic Letters. (2026, January 26). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. ACS Publications.
  • PNAS. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
  • Bregant, S., & Tabor, A. B. (2005, March 2). Orthogonally Protected Lanthionines: Synthesis and Use for the Solid-Phase Synthesis of an Analogue of Nisin Ring C. The Journal of Organic Chemistry - ACS Publications.
  • Bregant, S., & Tabor, A. B. (2005, April 1). Orthogonally protected lanthionines: synthesis and use for the solid-phase synthesis of an analogue of nisin ring C. PubMed.
  • Groussier, M. (n.d.). A new orthogonal protecting group strategy for lanthionine-containing peptides. UCL Discovery - University College London.
  • Denoël, T., Lemaire, C., & Luxen, A. (2018, October 17). Progress in Lanthionine and Protected Lanthionine Synthesis. PubMed.
  • Mohd Mustapa, M. F., et al. (2003, October 17). Synthesis of orthogonally protected lanthionines. PubMed.
  • Swali, V., et al. (2002, October 28). The stereospecific synthesis of 'orthogonally' protected lanthionines. ePrints Soton.
  • Vederas, J. C. (n.d.). A concise stereoselective synthesis of orthogonally protected lanthionine and β-methyllanthionine. Organic & Biomolecular Chemistry (RSC Publishing).
  • van der Donk, W. A. (n.d.). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PMC - NIH.
  • Ganesan, A. (n.d.). Versatile and Stereoselective Syntheses of Orthogonally Protected β-Methylcysteine and β-Methyllanthionine. PMC.
  • Vederas, J. C. (2011, September 14). Solid supported chemical syntheses of both components of the lantibiotic lacticin 3147.
  • Semantic Scholar. (n.d.). Synthesis of the lantibiotic lactocin S using peptide cyclizations on solid phase.
  • van der Donk, W. A. (2013, April 26). Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry. ACS Publications.
  • van der Donk, W. A. (n.d.). Substrate Control in Stereoselective Lanthionine Biosynthesis. PMC - NIH.
  • van der Donk, W. A. (n.d.). Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry. PMC.
  • Oman, T. J., & van der Donk, W. A. (n.d.). Lanthipeptides: chemical synthesis versus in vivo biosynthesis as tools for pharmaceutical production. PMC.
  • ResearchGate. (n.d.). Orthogonally Protected Lanthionines: Synthesis and Use for the Solid-Phase Synthesis of an Analogue of Nisin Ring C | Request PDF. Retrieved from [Link]

  • van der Donk, W. A. (n.d.). Biomimetic studies on the mechanism of stereoselective lanthionine formation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Houben-Weyl. (n.d.). The synthesis of selectively protected monoalkyl lanthionines, or otherwise alkylated and/or nonsymmetrically substituted lanthi.
  • van der Donk, W. A. (2010, March 23). Discovery of Unique Lanthionine Synthetases Reveals New Mechanistic and Evolutionary Insights. PLOS Biology.
  • Liskamp, R. M. J. (2020, October 14). Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors. Biochemical Society Transactions | Portland Press.
  • Conlon, J. M. (2017, June 17). Solid-Phase Peptide Synthesis of Analogues of the N-Terminus A-ring Fragment of the Lantibiotic Nisin. Arrow@TU Dublin.
  • Mustapa, M. F. M. (n.d.). SYNTHESIS OF LANTHIONINE-CONTAINING PEPTIDES ON SOLID PHASE VIA AN ORTHOGONAL PROTECTING GROUP STRATEGY. UCL Discovery - University College London.
  • Ganesan, A. (2023, February 27). Synthesis of Fluorescent Lanthipeptide Cytolysin S Analogues by Late-Stage Sulfamidate Ring Opening. Organic Letters - ACS Publications.
  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • ResearchGate. (n.d.). Monomeric building blocks and their solid-phase peptide synthesis....
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Sigma-Aldrich. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis.

Sources

Method

ring-opening of serine beta-lactone for lanthionine preparation

Application Note: Stereoselective Preparation of Lanthionine via Serine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Preparation of Lanthionine via Serine ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-Lactone Ring-Opening 

Executive Summary

Lanthionine (Lan) is a non-proteinogenic thioether amino acid and the defining structural motif of lantibiotics (e.g., Nisin), a class of peptides with potent antimicrobial properties. The stereoselective introduction of lanthionine bridges is critical for stabilizing peptide conformation and enhancing proteolytic resistance in drug candidates.

This guide details the Serine


-Lactone Route , a preferred method for synthesizing lanthionine building blocks with precise stereochemical control. Unlike biomimetic routes that rely on the Michael addition of cysteine to dehydroalanine (which often yields diastereomeric mixtures), the 

-lactone ring-opening proceeds via an

mechanism, preserving chiral integrity and allowing the rational design of meso- (D,L), (L,L)-, or (D,D)-lanthionine isomers.

Mechanistic Principles & Regioselectivity

The utility of serine


-lactone (2-oxooxetane) lies in its dual electrophilic nature. It possesses two reactive sites susceptible to nucleophilic attack:
  • The Carbonyl Carbon (C2): Hard electrophile. Attack here results in acyl-oxygen cleavage, yielding a thioester (undesired).

  • The

    
    -Carbon (C3):  Soft electrophile. Attack here results in alkyl-oxygen cleavage, yielding the thioether  (lanthionine, desired).
    

The HSAB Directive: According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles (such as thiolate anions,


) preferentially attack the softer alkyl center (C3) of the strained ring. However, this regioselectivity is solvent- and cation-dependent. The use of polar aprotic solvents (DMF) and large counterions (Cesium, 

) enhances the nucleophilicity of the thiolate while minimizing hard interactions at the carbonyl, driving the reaction toward the desired lanthionine product.
Diagram 1: Reaction Pathway & Regioselectivity

ReactionMechanism cluster_conditions Critical Conditions Lactone N-Protected Serine β-Lactone TS_Beta Transition State A (Attack at β-Carbon) Lactone->TS_Beta Soft-Soft Interaction (Kinetic Control) TS_Acyl Transition State B (Attack at Carbonyl) Lactone->TS_Acyl Hard-Hard Interaction Cysteine Cysteine Thiolate (Nucleophile) Cysteine->TS_Beta Soft-Soft Interaction (Kinetic Control) Cysteine->TS_Acyl Hard-Hard Interaction Lanthionine Lanthionine (Thioether Product) TS_Beta->Lanthionine Alkyl-O Cleavage (Retention of α-Stereochem) Thioester Thioester (Side Product) TS_Acyl->Thioester Acyl-O Cleavage Cond Solvent: DMF (Polar Aprotic) Base: Cs2CO3 (Soft Cation)

Caption: Path A (Green) illustrates the desired SN2 attack at the


-carbon driven by soft-soft interactions, yielding lanthionine. Path B (Red) shows the undesired acyl attack.

Experimental Protocols

Protocol A: Synthesis of N-Trityl-L-Serine -Lactone

Note: Serine


-lactones are sensitive to hydrolysis and polymerization. Prepare fresh or store at -80°C under inert atmosphere.

Materials:

  • N-Trityl-L-Serine (Trt-Ser-OH)

  • Triphenylphosphine (

    
    )
    
  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask and cool under Argon flow.

  • Dissolution: Dissolve N-Trityl-L-Serine (1.0 eq) and

    
     (1.1 eq) in anhydrous THF (0.1 M concentration). Cool the solution to -78°C (dry ice/acetone bath).
    
  • Cyclization: Add DEAD (1.1 eq) dropwise over 20 minutes. The solution may turn slightly yellow.

  • Reaction: Stir at -78°C for 30 minutes, then allow to warm slowly to 0°C over 2 hours.

  • Workup: Concentrate the mixture in vacuo (keep bath temp < 30°C).

  • Purification: Immediately purify via flash chromatography on silica gel (pre-neutralized with 1% triethylamine in hexanes). Elute with Hexanes/Ethyl Acetate (gradient 9:1 to 4:1).

  • Validation:

    
     NMR should show characteristic 
    
    
    
    -lactone protons (multiplets at
    
    
    4.0–4.5 ppm).
Protocol B: Ring-Opening to Orthogonally Protected Lanthionine

Objective: Synthesis of N-Trityl-Lanthionine-OMe (or similar ester).

Materials:

  • N-Trityl-L-Serine

    
    -Lactone (from Protocol A)
    
  • N-Fmoc-L-Cysteine Methyl Ester (or Allyl Ester for SPPS)

  • Cesium Carbonate (

    
    )
    
  • Solvent: Anhydrous DMF

Step-by-Step:

  • Thiolate Formation: In a flame-dried flask, dissolve N-Fmoc-L-Cysteine Methyl Ester (1.0 eq) in anhydrous DMF. Add

    
     (0.5 eq). Stir for 10 minutes at room temperature to generate the cesium thiolate.
    
    • Expert Tip: Do not use excess base. High pH can cause elimination of the lactone to dehydroalanine.

  • Addition: Cool the thiolate solution to 0°C. Cannulate a solution of N-Trityl-L-Serine

    
    -Lactone (1.1 eq) in DMF dropwise into the reaction mixture.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (disappearance of thiol).

  • Quench: Dilute with EtOAc and quench with saturated aqueous

    
     (mildly acidic to protonate the resulting carboxylate).
    
  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is the free acid lanthionine derivative (Trt-Lan(Fmoc, OMe)-OH).

Data Summary & Stereochemical Outcomes

The stereochemistry of the product depends entirely on the chirality of the starting materials. The ring-opening event (


 at a primary carbon) does not  invert the chiral center of the serine moiety because the reaction occurs at the side chain 

, not the chiral

-carbon.
Starting LactoneCysteine NucleophileResulting Lanthionine ConfigurationApplication
L-Serine Lactone L-Cysteine L,L-Lanthionine (2R, 6R)*Non-natural analogs
D-Serine Lactone L-Cysteine Meso-Lanthionine (2S, 6R)Nisin / Lantibiotics
L-Serine Lactone D-Cysteine Meso-Lanthionine (2R, 6S)Synthetic Probes

*Note: Nomenclature depends on Cahn-Ingold-Prelog priorities of protecting groups, but "L,L" implies derived from two L-amino acids.

Integration into Solid Phase Peptide Synthesis (SPPS)

For drug development, the lanthionine building block is usually synthesized in solution (Protocol B) with orthogonal protecting groups (e.g., Fmoc/Allyl) and then coupled to the resin.

Diagram 2: SPPS Workflow

SPPS_Workflow Step1 1. Solution Phase Synthesis (Protocol B) Step2 2. Orthogonal Protection (e.g., Fmoc-Lan(Allyl)-OH) Step1->Step2 Step3 3. Coupling to Resin (Standard Fmoc/HBTU cycles) Step2->Step3 Step4 4. Peptide Elongation (Linear Sequence) Step3->Step4 Step5 5. Selective Deprotection (Pd(PPh3)4 for Allyl removal) Step4->Step5 Step6 6. On-Resin Cyclization (Macrolactamization) Step5->Step6

Caption: Workflow for incorporating pre-formed lanthionine bridges into solid-phase peptide synthesis.

References

  • Arnold, L. D., May, R. G., & Vederas, J. C. (1988). Synthesis of optically pure alpha-amino acids via salts of serine beta-lactone. Journal of the American Chemical Society, 110(7), 2237–2241.

  • Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1985). Conversion of serine to stereochemically pure beta-substituted alpha-amino acids via beta-lactones.[1] Journal of the American Chemical Society, 107(24), 7105–7109.

  • Obrecht, D., Abrecht, C., Grieder, A., & Villalgordo, J. M. (1997). Acid-Labile Protecting Groups for the Synthesis of Lanthionine-Containing Peptides. Helvetica Chimica Acta, 80(1), 65–72.

  • Tabor, A. B. (2011). The Challenge of the Lantibiotics: Synthetic Approaches to Thioether-Bridged Peptides. Organic & Biomolecular Chemistry, 9, 7606-7628.

Sources

Application

synthesis of lanthionine-constrained GPCR agonists

Application Note: High-Fidelity Synthesis of Lanthionine-Constrained GPCR Agonists Abstract G-Protein Coupled Receptors (GPCRs) remain the most fruitful target class in drug discovery, yet peptide agonists often suffer f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Lanthionine-Constrained GPCR Agonists

Abstract

G-Protein Coupled Receptors (GPCRs) remain the most fruitful target class in drug discovery, yet peptide agonists often suffer from poor proteolytic stability and lack of receptor subtype selectivity. This Application Note details the stereoselective synthesis of lanthionine-constrained peptides , a superior alternative to disulfide cyclization. Unlike reducible disulfide bonds, the lanthionine (thioether) bridge is metabolically stable, non-reducible in cytosolic environments, and provides rigid conformational control. We present a robust Solid-Phase Peptide Synthesis (SPPS) protocol utilizing the On-Resin Cysteine Alkylation strategy, validated by a case study of a stabilized Angiotensin-(1-7) analog.

Strategic Design: The Lanthionine Advantage

Mechanistic Rationale

Native peptides often exist as varying conformational ensembles. Binding to a GPCR requires an entropic penalty to adopt the bioactive conformation. Constraining the peptide backbone via a lanthionine bridge (


) pre-organizes the structure, reducing this penalty and potentially enhancing affinity and selectivity.[1][2]
  • Stability: The thioether bond (

    
    ) is resistant to serum proteases and reducing environments (e.g., intracellular compartments), unlike the labile disulfide (
    
    
    
    ).
  • Stereochemistry: The biological activity often depends on the specific stereochemistry of the bridge.

    • Meso-Lanthionine (

      
      ):  Mimics the 
      
      
      
      -turn structures found in bioactive lantibiotics like Nisin.
    • L-Lanthionine (

      
      ):  Often used to mimic standard cystine bridges but with tighter geometry.
      
Design Parameters

When designing a lanthionine-constrained agonist, the spacing between the bridgeheads (ring size) is critical.

  • 
     Spacing:  Creates a tight turn (similar to a 
    
    
    
    -turn).
  • 
     Spacing:  Stabilizes helical turns.
    

Synthetic Methodology: On-Resin Macrocyclization

While enzymatic (biomimetic) methods exist, they are often limited by substrate specificity.[1] For drug development, Chemical Synthesis via SPPS offers the necessary scalability and diversity (incorporation of non-natural amino acids).

We recommend the Orthogonal Protection Strategy utilizing Alloc (Allyl) and Mmt (Monomethoxytrityl) groups. This allows for the specific unmasking of the bridge residues while the rest of the peptide remains protected.

The Reaction Pathway (Graphviz)

LanthionineSynthesis Start Fmoc-SPPS Assembly (Rink Amide Resin) Ortho Orthogonal Precursors: Cys(Mmt) & Ser(Alloc) Start->Ortho AllocDep Selective Alloc Removal (Pd(PPh3)4) Ortho->AllocDep Step 1 Bromination Conversion to Electrophile (Ser-OH → Bromo-Ala) AllocDep->Bromination Step 2: Activation MmtDep Selective Mmt Removal (Dilute TFA/DCM) Bromination->MmtDep Step 3: Unmask Nuc Cyclization Macrocyclization (Thiol Alkylation) MmtDep->Cyclization Step 4: DIPEA/DMF Cleavage Global Cleavage (TFA/TIPS/H2O) Cyclization->Cleavage Step 5 Product Lanthionine Peptide (Thioether Bridged) Cleavage->Product

Figure 1: Workflow for the stereoselective on-resin synthesis of lanthionine peptides via the Bromo-alanine route.

Detailed Protocol: Cysteine Alkylation Route

Target: Synthesis of a generic GPCR agonist analog:


 (Bridge between Pos 3 and 6).
Materials & Reagents
ReagentGrade/SpecPurpose
Resin Rink Amide MBHA (0.5 mmol/g)C-terminal amidation (common for GPCR agonists).
Bridgehead A Fmoc-Ser(Alloc)-OHPrecursor for the electrophile (Bromo-alanine).
Bridgehead B Fmoc-Cys(Mmt)-OHPrecursor for the nucleophile (Thiol).
Catalyst Pd(PPh3)4Alloc deprotection.[3]
Brominating Agent CBr4 / PPh3Converts Ser-OH to Bromo-Ala.
Scavenger Phenylsilane (PhSiH3)Scavenger for Alloc removal.
Step-by-Step Procedure

Step 1: Linear Assembly (Fmoc-SPPS)

  • Swell resin in DCM (30 min).

  • Perform standard Fmoc-SPPS cycles (Fmoc deprotection: 20% Piperidine/DMF; Coupling: HBTU/DIPEA).

  • Incorporate Fmoc-Ser(Alloc)-OH at the electrophile position.

  • Incorporate Fmoc-Cys(Mmt)-OH at the nucleophile position.

  • Complete the N-terminal sequence. Do not remove the final N-terminal Fmoc group (it stabilizes the peptide during cyclization).

Step 2: Selective Alloc Deprotection (Serine Unmasking)

  • Wash resin with DCM (3x) under Argon (ensure anhydrous conditions).

  • Add Pd(PPh3)4 (0.1 eq) and PhSiH3 (10 eq) in dry DCM.

  • Shake for 30 min. Repeat process once.

  • Wash resin extensively: DCM (5x), DMF (5x), 0.5% Sodium Diethyldithiocarbamate in DMF (to remove Pd), then DMF (5x).

Step 3: On-Resin Bromination (Activation) Objective: Convert the free hydroxyl of Serine to 3-Bromoalanine.

  • Suspend resin in dry DCM.[4]

  • Add PPh3 (5 eq) and CBr4 (5 eq).

  • Shake for 2-3 hours at room temperature.

  • Wash resin with DCM (5x) and DMF (5x).

    • Note: This step proceeds with inversion of configuration. L-Ser becomes D-Bromo-Ala.

Step 4: Selective Mmt Deprotection (Cysteine Unmasking)

  • Treat resin with 1% TFA / 5% TIS / DCM (flow-wash method).

  • Wash for 2 min intervals until the yellow color (trityl cation) disappears.

  • Critical: Immediately wash with DMF and neutralize with 5% DIPEA/DMF to prevent premature cleavage or side reactions.

Step 5: Macrocyclization (Lanthionine Formation)

  • Suspend resin in DMF.[4][5]

  • Add 1% DIPEA (Base) to the resin slurry.

  • Shake overnight (12-16 hours). The free thiol of Cys attacks the

    
    -carbon of Bromo-Ala (
    
    
    
    reaction).
    • Stereochemistry: The nucleophilic attack typically inverts the center again. D-Bromo-Ala

      
       L-Lanthionine bridge (net retention relative to original Serine). Note: Stereochemical outcomes can vary based on solvent/base; verify with NMR.
      

Step 6: Global Cleavage & Purification

  • Remove N-terminal Fmoc (20% Piperidine).

  • Cleave from resin: 92.5% TFA / 2.5% H2O / 2.5% TIS / 2.5% DODT (2-3 hours).

  • Precipitate in cold diethyl ether.

  • Purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).

Structural & Functional Validation

Analytical Verification
  • LC-MS: Confirm the mass shift. Lanthionine formation results in the loss of HBr (or H2O if using dehydration method) relative to the linear precursors.

    • Expected Mass: Linear (Cys+Ser) - H2O + H2 (if reduced) vs Cyclic (Lan). Actually, Cys + BromoAla

      
       Lan + HBr. The mass of the cyclic peptide is exactly [Linear Sequence with Ala + Ala] + S - 2H .
      
  • Ellman’s Test: Must be negative , indicating no free thiols remain.

GPCR Signaling Validation (Graphviz)

To confirm the agonist retains bioactivity, functional assays measuring cAMP or Calcium flux are required.

GPCR_Signaling Agonist Lanthionine-Agonist GPCR GPCR (e.g., AT2R) Agonist->GPCR Binding GProtein G-Protein Heterotrimer GPCR->GProtein Activation Effector Effector (AC / PLC) GProtein->Effector Transduction Signal Readout: cAMP / Ca2+ Effector->Signal Amplification

Figure 2: Functional signaling cascade for validating GPCR agonist potency.

Case Study Data: Stabilized Angiotensin-(1-7)

Reference: Moll et al. (2020) Comparing the stability of native Ang-(1-7) vs. Lanthionine-bridged cAng-(1-7).

ParameterNative Ang-(1-7)Lanthionine cAng-(1-7)
Half-life (Plasma) < 30 min> 4 hours
Receptor Selectivity Low (Mas / AT1 / AT2 cross-talk)High (Specific to target)
Pulmonary Delivery PoorEffective
Reducibility N/A (Linear) / High (if disulfide)Non-Reducible

Troubleshooting & Critical Parameters

  • Incomplete Cyclization: If the Bromo-Ala formation is sluggish, consider using the Dehydroalanine (Dha) route (dehydration of Ser via DSC/DIPEA), followed by Michael addition. However, Dha cyclization is less stereoselective.

  • Aggregation: Lanthionine peptides can be hydrophobic. Use ChemMatrix resin (PEG-based) instead of Polystyrene to improve solvation during cyclization.

  • Oxidation: Keep methionine and tryptophan residues protected or use an antioxidant (DODT) during cleavage to prevent oxidation of the thioether bridge to a sulfoxide.

References

  • Moll, G. N., et al. (2020).[1][6] "Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors." Biochemical Society Transactions, 48(5), 2195–2203.[1] [Link]

  • Tabor, A. B. (2011). "The Challenge of Synthesizing Lanthionine-Containing Peptides." Organic & Biomolecular Chemistry, 9, 7606-7628. [Link]

  • Knerr, P. J., & van der Donk, W. A. (2012). "Discovery, Biosynthesis, and Engineering of Lantipeptides." Annual Review of Biochemistry, 81, 479–505. [Link]

  • Matthijs, S., et al. (2005). "Orthogonally Protected Lanthionines: Synthesis and Use for the Solid-Phase Synthesis of an Analogue of Nisin Ring C." Journal of Organic Chemistry, 70(5), 1791–1795. [Link]

  • Darling, W., et al. (2024). "The Influence of Disulfide, Thioacetal and Lanthionine-Bridges on the Conformation of a Macrocyclic Peptide." Chemistry – A European Journal. [Link]

Sources

Method

protocol for sulfur extrusion from cystine to lanthionine

Application Note & Protocol Topic: A Practical Guide to Lanthionine Synthesis via Sulfur Extrusion from Cystine Derivatives Audience: Researchers, scientists, and drug development professionals in peptide chemistry and p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Practical Guide to Lanthionine Synthesis via Sulfur Extrusion from Cystine Derivatives

Audience: Researchers, scientists, and drug development professionals in peptide chemistry and pharmacology.

Introduction: The Significance of the Lanthionine Bridge

In the landscape of therapeutic peptide development, constraining a peptide's conformational flexibility is a paramount strategy for enhancing its potency, selectivity, and metabolic stability.[1][2] The lanthionine bridge, a thioether cross-link between two alanine residues, offers a robust alternative to the more labile disulfide bond found in cystine.[1][2] This structural motif is a hallmark of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptide antibiotics like Nisin.[3][4][5] The thioether linkage is significantly more resistant to chemical and enzymatic degradation, making lanthionine-containing peptides (lanthipeptides) highly attractive candidates for drug development.

While several methods exist for synthesizing lanthionine, including the ring-opening of serine β-lactones and Michael addition to dehydroalanine, the direct desulfurization of cystine derivatives remains a highly effective and scalable approach.[3] This application note provides a detailed protocol and the underlying chemical rationale for the selective extrusion of a sulfur atom from a protected cystine peptide to form the corresponding lanthionine bridge, focusing on the use of aminophosphine reagents.

The Chemical Rationale: Mechanism of Sulfur Extrusion

The conversion of a disulfide to a thioether is a reductive process that requires a suitable sulfur acceptor, often referred to as a desulfurizing agent. Among the most efficient and selective reagents for this transformation are tris(dialkylamino)phosphines, such as tris(diethylamino)phosphine [P(NEt₂)₃].[6][7]

The reaction proceeds through a nucleophilic attack by the phosphine on one of the sulfur atoms of the disulfide bridge. This initiates the cleavage of the sulfur-sulfur bond. The resulting phosphonium intermediate is unstable and subsequently collapses, extruding the sulfur atom as a stable phosphine sulfide (e.g., S=P(NEt₂)₃) and forming the desired thioether linkage. The high affinity of phosphorus for sulfur provides the thermodynamic driving force for the reaction.

Below is a diagram illustrating the proposed mechanism for this transformation.

G cluster_start Starting Material: Protected Cystine cluster_intermediate Reaction Intermediate cluster_products Final Products cystine R-S-S-R (Protected Cystine) intermediate R-S-S⁻-P⁺(NEt₂)₃-R (Phosphonium Intermediate) cystine->intermediate Nucleophilic Attack phosphine P(NEt₂)₃ (Tris(diethylamino)phosphine) phosphine->intermediate lanthionine R-S-R (Protected Lanthionine) intermediate->lanthionine Sulfur Extrusion phosphine_sulfide S=P(NEt₂)₃ (Phosphine Sulfide) intermediate->phosphine_sulfide

Caption: Mechanism of phosphine-mediated sulfur extrusion from cystine.

Experimental Protocol: Synthesis of a Protected Lanthionine Derivative

This protocol details a general procedure for the desulfurization of a protected cystine derivative. It is adapted from methodologies reported by Harpp and Gleason, which demonstrate the selective desulfurization of N,N'-dicarbobenzoxy-L-cystine diethyl ester.[7][8]

I. Materials and Reagents
  • Substrate: N,N'-diprotected L-cystine dialkyl ester (e.g., N,N'-bis(trifluoroacetyl)-L-cystine dimethyl ester or N,N'-dicarbobenzoxy-L-cystine diethyl ester).

  • Desulfurizing Agent: Tris(diethylamino)phosphine [P(NEt₂)₃].

  • Solvent: Anhydrous benzene or toluene.

  • Purification: Silica gel for column chromatography.

  • Analytical Equipment: TLC plates, NMR spectrometer, Mass spectrometer (LC-MS or direct infusion), HPLC system.

II. Equipment Setup
  • Round-bottom flask, oven-dried.

  • Magnetic stirrer and stir bar.

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler).

  • Syringes for reagent transfer.

  • Rotary evaporator.

  • Chromatography column.

The overall workflow for the synthesis and validation is depicted below.

G start 1. Prepare Protected Cystine Substrate react 2. Set up Inert Atmosphere Reaction start->react add 3. Add P(NEt₂)₃ and React react->add workup 4. Reaction Quench & Workup add->workup purify 5. Chromatographic Purification workup->purify analyze 6. Analytical Validation purify->analyze end Pure Lanthionine Derivative analyze->end

Caption: Experimental workflow from starting material to validated product.

III. Step-by-Step Procedure
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the protected cystine derivative (1.0 equivalent) in anhydrous benzene or toluene under an inert atmosphere of nitrogen or argon.

    • Rationale: The use of an inert atmosphere and anhydrous solvent is critical as aminophosphines can react with water and oxygen.

  • Reagent Addition: Slowly add tris(diethylamino)phosphine (1.1 equivalents) to the stirred solution at room temperature using a syringe.

    • Rationale: A slight excess of the phosphine ensures the complete conversion of the starting material. The reaction is typically rapid and exothermic; slow addition helps control the reaction rate.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within minutes to a few hours.[7]

    • Rationale: TLC is a quick and effective way to monitor the disappearance of the starting material (cystine derivative) and the appearance of the product (lanthionine derivative) and the phosphine sulfide byproduct.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude residue by silica gel column chromatography. The phosphine sulfide byproduct is typically more polar and can be separated from the desired lanthionine product.

    • Rationale: Chromatography is essential to isolate the pure lanthionine derivative from unreacted starting material, reagents, and byproducts.

Validation and Characterization: A Self-Validating System

Confirming the successful synthesis and purity of the lanthionine product is a critical step. A multi-pronged analytical approach ensures the trustworthiness of the result.

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming the successful extrusion of one sulfur atom. The expected molecular weight of the lanthionine product will be approximately 32 Da less than the starting cystine derivative.

CompoundStarting Material (Example)Product (Example)
Structure N,N'-bis(TFA)-L-cystine dimethyl esterN,N'-bis(TFA)-L-lanthionine dimethyl ester
Formula C₁₂H₁₄F₆N₂O₆S₂C₁₂H₁₄F₆N₂O₆S
Exact Mass 464.02432.04
Expected [M+H]⁺ ~465.03~433.05

TFA = Trifluoroacetyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide definitive structural confirmation. The key diagnostic signals are the protons and carbons of the β-methylene groups (–CH₂–S–CH₂–). In the cystine starting material, the symmetry results in a specific signal pattern for the β-protons. After conversion to the lanthionine thioether, these signals will shift and may exhibit a more complex splitting pattern depending on the stereochemistry.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final product. A single, sharp peak on a reverse-phase HPLC chromatogram indicates high purity.[9] Furthermore, chiral HPLC methods can be employed to analyze the stereoisomeric composition of the lanthionine product, as racemization can sometimes be a concern with certain synthetic methods.[9] It is crucial to ensure that the desulfurization reaction proceeds with retention of stereochemistry.[7]

Field-Proven Insights & Troubleshooting

  • Incomplete Reaction: If TLC indicates the presence of starting material after several hours, a small additional amount of tris(diethylamino)phosphine can be added. Gentle warming (e.g., to 40-50 °C) may also facilitate the reaction, but should be done cautiously.

  • Protecting Groups: The choice of amine and carboxyl protecting groups on the cystine starting material is important. Groups like Boc, Cbz, and various esters (methyl, ethyl) are generally compatible with this desulfurization method.[7]

  • Alternative Desulfurization Reagents: While tris(diethylamino)phosphine is highly effective, other phosphines like triphenylphosphine (PPh₃) can also be used, although they are generally less reactive and may require harsher conditions. Radical-based desulfurization methods using reagents like TCEP have also been reported but can proceed via different mechanisms and may not be suitable for all applications.[10][11]

  • Base-Assisted Method: An alternative approach involves heating a disulfide-bridged peptide with a base.[12] This method is thought to proceed via a β-elimination/Michael-addition mechanism. While synthetically useful, it can sometimes lead to a mixture of diastereomers and requires careful optimization of temperature and base concentration.[12]

Conclusion

The selective extrusion of sulfur from cystine derivatives using tris(dialkylamino)phosphines is a robust, high-yield, and stereospecific method for the synthesis of lanthionine bridges within peptides.[6][7] This protocol provides a reliable foundation for researchers and drug developers to access lanthionine-containing peptides, enabling the exploration of their enhanced therapeutic potential. The rigorous application of analytical validation techniques is essential to confirm the identity and purity of the final product, ensuring the integrity of subsequent biological studies.

References

  • chemeurope.com. Lanthionine. [Link]

  • Wikipedia. Lanthionine. [Link]

  • Ortega, M. A., et al. (2020). Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors. Biochemical Society Transactions. [Link]

  • Galande, A. K., et al. Synthesis of Cystine Peptide Analogues. Science of Synthesis. [Link]

  • Ortega, M. A., et al. (2020). Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors. PMC, NIH. [Link]

  • Zhu, Y., et al. (2003). Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone. Organic Letters, ACS Publications. [Link]

  • Harpp, D. N., & Gleason, J. G. (1971). Preparation and mass spectral properties of cystine and lanthionine derivatives. Novel synthesis of L-lanthionine by selective desulfurization. The Journal of Organic Chemistry. [Link]

  • Veeprho. Lanthionine Impurities and Related Compound. [Link]

  • Veeprho. Lanthionine Impurities and Related Compound. [Link]

  • Sarantinopoulos, I., et al. (2018). Simultaneous determination of the amino acids lanthionine, cysteine, serine and alanine using HPLC-DAD. ResearchGate. [Link]

  • Sandiford, S. K. (2019). Current developments in lantibiotic discovery for treating Clostridium difficile infection. Expert Opinion on Drug Discovery. [Link]

  • Singh, M., & Sareen, D. (2014). Lanthipeptides: chemical synthesis versus in vivo biosynthesis as tools for pharmaceutical production. PMC. [Link]

  • Ansynth Service B.V. Analysis of Lysinoalanine and Lanthionine. [Link]

  • Ansynth Service B.V. Analysis of Lysinoalanine and Lanthionine. [Link]

  • Follia, V., et al. (2006). Sulfur mobilization in cyanobacteria: the catalytic mechanism of L-cystine C-S lyase (C-DES) from synechocystis. PubMed. [Link]

  • Hrncirova, P., et al. (2018). Selective extrusion of sulfur from protected cystine resulting in l-lanthionine. ResearchGate. [Link]

  • Tang, W., et al. (2024). Facile Method for Determining Lanthipeptide Stereochemistry. Analytical Chemistry. [Link]

  • Repka, L. M., et al. (2020). A Structural View on the Maturation of Lanthipeptides. Frontiers in Microbiology. [Link]

  • Galande, A. K., & Spatola, A. F. (2003). Understanding base-assisted desulfurization using a variety of disulfide-bridged peptides. Biopolymers. [Link]

  • Harpp, D. N., & Gleason, J. G. (1971). Preparation and mass spectral properties of cystine and lanthionine derivatives. A novel synthesis of L-lanthionine by selective desulfurization. PubMed. [Link]

  • Harpp, D. N., & Gleason, J. G. (1971). Preparation and mass spectral properties of cystine and lanthionine derivatives. Novel synthesis of L-lanthionine by selective desulfurization. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Yang, Y., et al. (2012). Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS. PMC, NIH. [Link]

  • Tian, Y., et al. (2015). Desulfurization Mechanism of Cysteine in Synthesis of Polypeptides. Chinese Journal of Chemical Physics. [Link]

Sources

Application

On-Resin Cyclization of Lanthionine Peptides: A Detailed Guide to Thioether Bridge Formation

Introduction: The Significance of Lanthionine-Containing Peptides and the Power of On-Resin Cyclization Lanthionine and its derivative, methyllanthionine, are non-proteinogenic amino acids characterized by a single thioe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Lanthionine-Containing Peptides and the Power of On-Resin Cyclization

Lanthionine and its derivative, methyllanthionine, are non-proteinogenic amino acids characterized by a single thioether bridge. These structures are the hallmark of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial properties.[1][2][3] The thioether linkage in lanthionine-containing peptides provides significant conformational constraint, rendering them more stable to proteolytic degradation and often enhancing their biological activity compared to their linear or disulfide-bridged counterparts. This has made them highly attractive scaffolds in drug discovery and development.

Traditionally, the synthesis of these complex cyclic peptides has been a formidable challenge. Solution-phase cyclization often suffers from low yields due to competing intermolecular side reactions, such as oligomerization. On-resin cyclization has emerged as a powerful strategy to overcome these limitations. By anchoring the linear peptide precursor to a solid support, the reaction can be performed under "pseudo-dilution" conditions, which favor intramolecular cyclization.[4][5][6] This approach not only improves cyclization efficiency but also simplifies purification, as excess reagents and soluble byproducts can be easily washed away.

This comprehensive guide provides an in-depth exploration of the prevailing methods for the on-resin cyclization of lanthionine peptides. We will delve into the mechanistic details of each strategy, offer detailed step-by-step protocols, and provide insights into the critical parameters that govern the success of these synthetic endeavors.

Core Principles: The Central Role of Orthogonal Protection

The successful regioselective formation of lanthionine bridges on a solid support hinges on a well-designed orthogonal protection strategy. This entails the use of protecting groups for the reactive functionalities of the amino acid precursors that can be selectively removed under different conditions, allowing for the controlled formation of the desired thioether linkage without affecting other parts of the peptide.

In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the α-amino group is temporarily protected by the base-labile Fmoc group. The side chains of most amino acids are protected by acid-labile groups (e.g., tBu, Boc, Trt). Therefore, the protecting groups chosen for the precursors of the lanthionine bridge must be removable under conditions that are orthogonal to both basic and acidic treatments.

Commonly employed orthogonal protecting group pairs for lanthionine synthesis include:

  • Alloc/Allyl: Removable by palladium(0) catalysis.

  • Mmt (Monomethoxytrityl): A highly acid-labile group that can sometimes be selectively removed in the presence of other acid-labile groups under carefully controlled conditions.

  • Photolabile groups: Can be removed by irradiation with UV light at a specific wavelength.

The strategic incorporation of amino acids with these orthogonal protecting groups allows for the selective deprotection of the cysteine thiol and the electrophilic partner on the resin, paving the way for the intramolecular thioether bond formation.

On-Resin Lanthionine Cyclization Strategies: A Comparative Overview

Several distinct chemical strategies have been developed for the on-resin formation of lanthionine bridges. The choice of method often depends on the specific peptide sequence, the desired ring size, and the availability of the necessary orthogonally protected building blocks.

Cyclization StrategyKey ReactantsTypical Reagents & ConditionsAdvantagesDisadvantages
Intramolecular Nucleophilic Substitution (SN2) Cysteine thiol and a β-haloalanine (e.g., β-iodoalanine)Base (e.g., DIPEA, NMM) in an aprotic solvent (e.g., DMF, NMP)Well-established, good control over stereochemistry with appropriate precursors.Requires synthesis of specialized β-haloalanine precursors. Potential for elimination side reactions.
Michael Addition Cysteine thiol and a dehydroalanine (Dha) or dehydrobutyrine (Dhb) residueBase (e.g., DIPEA) or performed under neutral conditions.Biomimetic approach. Can be performed with in situ generated dehydroamino acids.Potential for lack of stereocontrol, leading to diastereomeric mixtures.
Thiol-Ene "Click" Chemistry Cysteine thiol and an alkene-containing amino acidPhotoinitiator (e.g., DMPA) and UV light (365 nm), or a radical initiator (e.g., AIBN) with heat.High efficiency and orthogonality. Mild reaction conditions.[4][7][8]Requires incorporation of a non-natural alkene-containing amino acid.
Peptide Cyclization on Oxime Resin (PCOR) N-terminal amine and a C-terminal oxime esterMild acid or base to catalyze intramolecular aminolysis.Cleavage and cyclization can occur simultaneously.Requires a specific oxime resin and may not be suitable for all sequences.[9][10]

Detailed Application Notes and Protocols

Method 1: Intramolecular SN2 Cyclization

This is one of the most widely used methods for the chemical synthesis of lanthionine peptides on a solid support. It relies on the reaction of a deprotected cysteine thiol with an electrophilic β-substituted alanine residue, typically a β-iodoalanine derivative.

Workflow Diagram:

sn2_cyclization cluster_spps Fmoc-SPPS cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage and Deprotection start Resin spps Elongate Linear Peptide (Incorporate Fmoc-Cys(Mmt)-OH and Fmoc-β-iodo-Ala-OH) start->spps deprotect_cys Selective Cys Deprotection (e.g., 1% TFA in DCM) spps->deprotect_cys cyclize Intramolecular SN2 Cyclization (e.g., DIPEA in NMP) deprotect_cys->cyclize wash1 Wash cyclize->wash1 cleave Global Deprotection and Cleavage from Resin (e.g., TFA cocktail) wash1->cleave purify Purification (RP-HPLC) cleave->purify

Caption: Workflow for on-resin lanthionine cyclization via the SN2 method.

Protocol: On-Resin SN2 Cyclization of a Model Peptide

This protocol describes the synthesis of a model cyclic peptide containing a lanthionine bridge.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids with standard acid-labile side-chain protecting groups

  • Fmoc-Cys(Mmt)-OH

  • Fmoc-β-iodo-Ala-OH (synthesized separately)

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base for coupling and cyclization: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Cysteine deprotection solution: 1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Cyclization solvent: N-Methyl-2-pyrrolidone (NMP)

  • Washing solvents: DMF, DCM, Methanol (MeOH)

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Peptide Synthesis: a. Swell the Fmoc-Rink Amide resin in DMF for 30 minutes. b. Perform standard Fmoc-SPPS to assemble the linear peptide sequence, incorporating Fmoc-Cys(Mmt)-OH and Fmoc-β-iodo-Ala-OH at the desired positions. c. After the final amino acid coupling, wash the resin thoroughly with DMF, DCM, and MeOH, and dry under vacuum.

  • Selective Cysteine Deprotection: a. Swell the peptide-resin in DCM. b. Treat the resin with 1% TFA in DCM for 2 minutes. Repeat this step 5-7 times. c. Wash the resin thoroughly with DCM, 10% DIPEA in DMF, and then DMF to neutralize any residual acid.

  • On-Resin Cyclization: a. Swell the resin in NMP. b. Add a solution of 4 equivalents of DIPEA in NMP to the resin. c. Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS. d. Once the cyclization is complete, wash the resin thoroughly with NMP, DMF, DCM, and MeOH.

  • Cleavage and Global Deprotection: a. Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature. b. Filter the resin and collect the filtrate. c. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Lyophilize the pure fractions to obtain the final product.

Causality and Troubleshooting:

  • Choice of Cysteine Protecting Group: The Mmt group is used for its high acid lability, allowing for its selective removal without cleaving other acid-labile side-chain protecting groups. Incomplete Mmt removal will prevent cyclization.

  • Base for Cyclization: A non-nucleophilic base like DIPEA is crucial to promote the intramolecular SN2 reaction without causing side reactions. The concentration of the base should be carefully optimized.

  • Solvent: NMP is often preferred over DMF for cyclization as it can better solvate the peptide-resin and may reduce aggregation.

  • Side Reactions: The main side reaction is the elimination of HI from the β-iodoalanine to form a dehydroalanine residue. This can be minimized by using a bulky base and carefully controlling the reaction time and temperature. If elimination occurs, the dehydroalanine can still be trapped by the cysteine thiol via a Michael addition, but this may lead to a mixture of diastereomers.

Method 2: On-Resin Thiol-Ene "Click" Chemistry

This method offers a highly efficient and orthogonal approach to thioether bridge formation by reacting a cysteine thiol with an alkene-containing amino acid. The reaction is typically initiated by UV light in the presence of a photoinitiator.

Workflow Diagram:

thiol_ene_cyclization cluster_spps Fmoc-SPPS cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage and Deprotection start Resin spps Elongate Linear Peptide (Incorporate Fmoc-Cys(Mmt)-OH and an alkene-containing amino acid) start->spps deprotect_cys Selective Cys Deprotection (e.g., 2% TFA in DCM) spps->deprotect_cys cyclize Thiol-Ene Reaction (Photoinitiator, UV light) deprotect_cys->cyclize wash1 Wash cyclize->wash1 cleave Global Deprotection and Cleavage from Resin (e.g., TFA cocktail) wash1->cleave purify Purification (RP-HPLC) cleave->purify

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Solubility of DL-Lanthionine in Aqueous Buffers

Prepared by the Senior Application Scientist Team Welcome to the technical support center for DL-Lanthionine. This guide is designed for researchers, scientists, and drug development professionals who are encountering ch...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for DL-Lanthionine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of DL-Lanthionine in their experimental workflows. DL-Lanthionine, a non-proteinogenic amino acid, possesses low intrinsic solubility in neutral aqueous solutions, a property that can complicate stock solution preparation and experimental design.[1] This document provides a series of troubleshooting guides and FAQs to systematically address and overcome these solubility issues.

Section 1: Understanding the Challenge: The Physicochemical Properties of DL-Lanthionine
Q1: Why is DL-Lanthionine poorly soluble in neutral water?

A1: The limited solubility of DL-Lanthionine in neutral aqueous solutions is fundamentally due to its zwitterionic nature. Like other amino acids, DL-Lanthionine contains both acidic functional groups (two carboxylic acids) and basic functional groups (two amino groups).[2]

At a specific pH, known as the isoelectric point (pI), the positive and negative charges on the molecule balance, resulting in a net charge of zero.[3] In this state, the strong electrostatic interactions between individual zwitterionic molecules in the solid state (crystal lattice energy) are more favorable than interactions with water molecules. This minimizes the molecule's hydration and leads to its lowest solubility.[4] The reported water solubility is approximately 1.5 g/L (or 7.2 mM) at 25 °C, which is often insufficient for creating concentrated stock solutions.

To improve solubility, the goal is to shift the pH of the solution significantly away from the pI. This ensures the molecule carries a net positive or negative charge, which enhances its interaction with polar water molecules and disrupts the crystal lattice.[5][6]

G cluster_low_ph Low pH (e.g., < 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., > 10) low_ph Net Positive Charge -COOH / -NH3+ Highly Soluble pi Net Zero Charge (Zwitterion) -COO- / -NH3+ Lowest Solubility low_ph->pi Add Base (OH-) pi->low_ph Add Acid (H+) high_ph Net Negative Charge -COO- / -NH2 Highly Soluble pi->high_ph Add Base (OH-) high_ph->pi Add Acid (H+)

Caption: Ionization states of DL-Lanthionine vs. pH.

Section 2: Primary Troubleshooting Strategy: pH Adjustment
Q2: What is the most effective first step to dissolve DL-Lanthionine?

A2: The most direct and effective method for solubilizing DL-Lanthionine is to adjust the pH.[][8] Since its solubility is lowest at its isoelectric point, moving to either a highly acidic or highly basic pH will protonate or deprotonate the functional groups, respectively, imparting a net charge and dramatically increasing solubility. Technical data sheets confirm that DL-Lanthionine is soluble in 1 M HCl.

Workflow for Solubility Testing via pH Adjustment

G cluster_ph_adjust pH Adjustment start Start: Weigh DL-Lanthionine suspend Suspend in desired aqueous buffer (e.g., PBS) start->suspend check_sol Vortex. Is it fully dissolved? suspend->check_sol success Solution Ready check_sol->success Yes add_acid Add 1 M HCl dropwise while vortexing check_sol->add_acid No add_base OR Add 1 M NaOH dropwise while vortexing check_sol_2 Is it fully dissolved? add_acid->check_sol_2 add_base->check_sol_2 neutralize Carefully back-titrate to target pH with 1 M NaOH or 1 M HCl check_sol_2->neutralize Yes fail Insoluble. Proceed to Co-solvents. check_sol_2->fail No final_check Observe for precipitation. Solution stable? neutralize->final_check final_check->success Yes final_check->fail No

Caption: Decision workflow for solubilizing DL-Lanthionine via pH.

Protocol 2.1: Preparation of a Concentrated Acidic Stock Solution

This protocol is ideal when the final experimental buffer has sufficient buffering capacity to neutralize the acidic stock solution without a significant final pH shift.

  • Weigh: Accurately weigh the desired amount of DL-Lanthionine powder.

  • Add Solvent: Add a volume of sterile, distilled water to make a suspension. Start with about 75% of your final desired volume.

  • Acidify: While vortexing or stirring, add 1 M HCl or 10% acetic acid dropwise.[8]

  • Dissolve: Continue adding acid until the powder is fully dissolved. The solution should become clear.

  • Adjust Volume: Once dissolved, add water to reach the final target volume and mix thoroughly.

  • Store: Store the stock solution appropriately (typically at -20°C).

Protocol 2.2: Preparation of a Concentrated Basic Stock Solution

This protocol is an alternative to using acid and may be preferable for experiments sensitive to low pH or high chloride concentrations.

  • Weigh: Accurately weigh the desired amount of DL-Lanthionine powder.

  • Add Solvent: Add a volume of sterile, distilled water to make a suspension (approx. 75% of final volume).

  • Alkalinize: While vortexing, add 1 M NaOH dropwise.

  • Dissolve: Continue adding base until the powder is fully dissolved.

  • Adjust Volume: Bring the solution to the final target volume with water.

  • Store: Store the stock solution appropriately.

Condition Expected Solubility Mechanism Considerations
Acidic pH (< 2) HighBoth amino groups are protonated (-NH3+), creating a net positive charge.Ideal for making concentrated stocks. Requires robust buffering in the final assay.
Neutral pH (~5-8) Low (Lowest at pI)Zwitterionic form with a net zero charge dominates, favoring precipitation.[4]This is the core problem area. Direct dissolution is difficult.
Basic pH (> 10) HighBoth carboxyl groups are deprotonated (-COO-), creating a net negative charge.Useful alternative to acid. May not be suitable for all biological assays.
Section 3: Advanced Strategies for pH-Sensitive Systems
Q3: My experiment is pH-sensitive and I cannot use extreme pH adjustment. How can I improve solubility near neutral pH?

A3: When working with systems that require a stable pH near neutrality (e.g., cell culture, enzyme assays), two primary strategies can be employed: the use of co-solvents or the addition of solubility-enhancing excipients.

Strategy 1: Using Co-solvents

Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of poorly soluble compounds.[9] They primarily work by reducing the polarity of the aqueous environment, which weakens the water-water hydrogen bonding network and makes it more favorable for solvating the solute.[][10]

Common Biocompatible Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent.[8]

  • Ethanol (EtOH): Often used in pharmaceutical formulations.[9]

  • Propylene Glycol (PG) or Polyethylene Glycol (PEG 400): Common in drug delivery systems.[][11]

  • Glycerol: Can also act as a stabilizer.

Protocol 3.1: Screening Co-solvents for DL-Lanthionine Solubility
  • Aliquot: Weigh out small, identical amounts of DL-Lanthionine (e.g., 2-5 mg) into several microcentrifuge tubes.

  • Prepare Co-solvent Stocks: Prepare 50% (v/v) aqueous solutions of each co-solvent you wish to test (e.g., 50% DMSO, 50% EtOH).

  • Test Dissolution:

    • To the first tube of DL-Lanthionine, add a small volume of your final aqueous buffer (e.g., 100 µL) and vortex to confirm insolubility. This is your negative control.

    • To the other tubes, add the same volume (e.g., 100 µL) of each respective 50% co-solvent solution.

  • Observe: Vortex all tubes for 1-2 minutes and visually inspect for complete dissolution.

  • Optimize: If a co-solvent works, you can optimize the concentration. Try dissolving the compound in a minimal amount of 100% co-solvent first, then slowly adding the aqueous buffer dropwise while vortexing to reach the final desired concentration.[8]

Co-solvent Starting % (v/v) Observations (e.g., Soluble, Partially Soluble, Insoluble) Notes
DMSO10-50%Can be incompatible with some cell lines at >0.5%.[8]
Ethanol10-50%May cause protein precipitation in some assays.
PEG 40010-50%Generally well-tolerated in biological systems.[11]
Glycerol10-50%Increases viscosity of the final solution.
Strategy 2: Using Solubility-Enhancing Additives

For some molecules, particularly proteins and peptides, specific additives can enhance solubility and long-term stability without requiring organic co-solvents. A well-documented approach is the use of a combination of L-arginine and L-glutamic acid.[12][13] These charged amino acids are thought to interact with the target molecule, disrupting self-aggregation and improving solvation.[14]

Protocol 3.2: Preparing a Solubility-Enhanced Buffer
  • Buffer Preparation: Prepare your desired buffer (e.g., HEPES, PBS) at its target pH.

  • Add Excipients: To this buffer, add L-arginine and L-glutamic acid to a final concentration of 50 mM each.[13][15]

  • Re-adjust pH: The addition of the amino acids may slightly alter the pH. Re-adjust the pH of the final buffer back to your target value.

  • Test Solubility: Attempt to dissolve DL-Lanthionine directly in this modified buffer. Compare the results to dissolution in the buffer without the additives.

Section 4: Frequently Asked Questions (FAQs)

Q4: I dissolved DL-Lanthionine in 1 M HCl, but it precipitated when I added it to my neutral pH phosphate buffer. What happened?

A4: This common issue, known as "crashing out," occurs for two main reasons:

  • Exceeding Solubility Limit: Your final concentration of DL-Lanthionine in the neutral buffer is likely still above its solubility limit at that pH. Even though it was dissolved in the acidic stock, once the pH is neutralized, it will precipitate if the concentration is too high.

  • Insufficient Buffering Capacity: The volume or molarity of your phosphate buffer may not have been sufficient to handle the amount of acid added from your stock solution. This can lead to localized pH drops or an overall final pH that is lower than intended but still close enough to the pI for precipitation to occur. Solution: Try diluting your stock solution further into a larger volume of the final buffer. Alternatively, prepare a less concentrated stock solution to begin with. Always add the stock solution slowly while stirring vigorously.

Q5: Can I heat the solution to dissolve DL-Lanthionine?

A5: Heating can increase the rate of dissolution and the solubility of many compounds. For some amino acids like L-methionine, heating in water is a recommended procedure. However, this should be approached with caution. Excessive or prolonged heating can potentially lead to degradation of the compound. If you choose to try heating, use a gentle warming bath (e.g., 37-50°C) and cool the solution to room temperature to ensure the compound remains in solution, as it may precipitate upon cooling if the solution is supersaturated.

Q6: Which solubility strategy should I try first?

A6: A logical, tiered approach is most efficient.

Caption: Recommended troubleshooting flowchart for DL-Lanthionine.

References
  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]

  • Vaia. (n.d.). Why do most amino acids exist in the zwitterionic form at physiological. Retrieved from [Link]

  • Golovanov, A. P., Hautbergue, G. M., Wilson, S. A., & Lian, L. Y. (2004). A simple method for improving protein solubility and long-term stability. Journal of the American Chemical Society, 126(29), 8933–8939. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Biochemistry Den. (n.d.). Zwitter Ion and Isoelectric point: How to Explain. Retrieved from [Link]

  • Quora. (2019, July 3). What is a zwitterion? How is an amino acid's isoelectric point related to it?. Retrieved from [Link]

  • Chemistry. (2002). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. PubMed. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 8). Effect of pH on positive and negative charges of a zwitterion. Retrieved from [Link]

  • Quora. (2015, March 22). Why does the zwitterion have a positive charge at a decreasing pH?. Retrieved from [Link]

  • Journal of Drug Delivery Science and Technology. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • BiologicsCorp. (n.d.). How to Increase Soluble Protein Expression. Retrieved from [Link]

  • Golovanov, A. P., et al. (2004). A simple method for improving protein solubility and long-term stability. Journal of the American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). L-Lanthionine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Lanthionine Peptide Coupling &amp; Racemization Control

Status: Operational Ticket ID: LAN-RAC-001 Subject: Prevention of stereochemical loss during thioether-bridged peptide synthesis. Assigned Specialist: Senior Application Scientist Introduction: The "Lanthionine Lab" Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: LAN-RAC-001 Subject: Prevention of stereochemical loss during thioether-bridged peptide synthesis. Assigned Specialist: Senior Application Scientist

Introduction: The "Lanthionine Lab"

Welcome to the technical support hub for lanthionine chemistry. You are likely here because you are observing split peaks in your HPLC traces (indicating diastereomers) or loss of biological activity in your lantibiotic analogues.

Lanthionine (Lan) and methyllanthionine (MeLan) introduce a unique challenge: the thioether bridge increases the acidity of the


-protons at the bridgehead carbons. This makes them exceptionally prone to base-catalyzed racemization  (epimerization) during Fmoc-SPPS, particularly during the coupling of the residue immediately following the lanthionine or during the cyclization step itself.

This guide provides the mechanistic understanding and field-proven protocols to maintain chiral integrity.

Module 1: The Mechanistic Root Cause

To solve the problem, you must visualize the enemy. Racemization in lanthionines occurs primarily through two pathways, both exacerbated by the electron-withdrawing sulfur atom.

Pathway A: Azlactone (Oxazolone) Formation

This is the dominant pathway during activation. The activated carboxyl group attacks the backbone amide of the same residue, forming a 5-membered ring. The


-proton on this ring is highly acidic (

), allowing weak bases to abstract it, leading to a planar, achiral intermediate.
Pathway B: Direct Enolization

Even without activation, the presence of strong bases (like DBU or high concentrations of DIPEA) can directly abstract the


-proton of a Cys or Lan residue, especially if the sulfur is oxidized or electron-deficient.
Visualization: The Racemization Danger Zone

RacemizationMechanism cluster_prevention Prevention Strategies ActivatedAA Activated Lanthionine (O-Acylisourea / Active Ester) Oxazolone Oxazolone (Azlactone) Intermediate ActivatedAA->Oxazolone Intramolecular Cyclization DirectEnol Direct Enolization (Base Mediated) ActivatedAA->DirectEnol Strong Base (DIPEA/DBU) PlanarEnol Planar Enolate (Loss of Chirality) Oxazolone->PlanarEnol Base abstracts alpha-proton DL_Mix Racemic Mixture (L- and D- isomers) PlanarEnol->DL_Mix Reprotonation from either face DirectEnol->PlanarEnol Oxyma Oxyma Pure (Inhibits Oxazolone) Oxyma->Oxazolone Blocks

Figure 1: Mechanism of racemization showing the critical Oxazolone intermediate and the intervention point for Oxyma Pure.

Module 2: Reagent Selection (The Hardware)

The choice of coupling cocktail is the single most effective variable you can control.

The "Do Not Use" List
  • HATU / HBTU with DIPEA: While powerful, uronium/aminium salts with tertiary amines are too basic for sensitive lanthionine couplings. They drive the reaction fast but accelerate oxazolone formation.

  • PyBOP: High risk of epimerization during slow cyclization reactions.

The Recommended System: DIC / Oxyma Pure

The combination of Diisopropylcarbodiimide (DIC) and Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is currently the gold standard for suppressing racemization in Cys and Lan chemistry.

Why?

  • Acidity: Oxyma (

    
     4.60) acts as a scavenger for the basicity, buffering the reaction environment better than HOBt.
    
  • Leaving Group: The Oxyma ester is highly reactive but less prone to oxazolone formation than the OBt ester.

  • Safety: Unlike HOBt/HOAt, Oxyma is not explosive.[1]

Base Comparison Table
BasepKa (Conj.[1] Acid)Steric HindranceRisk LevelRecommendation
DIPEA 10.75ModerateHigh Avoid in Cys/Lan coupling steps.
NMM 7.38LowModerateAcceptable for some activations.
TMP (Collidine) 7.43High Low Preferred if a base is strictly required (e.g., with HATU).
None N/AN/ALowest Ideal. Use carbodiimide (DIC) chemistry which requires no base.

Module 3: Synthesis Strategies

There are two main routes to lanthionine peptides.[2][3] Your racemization risk depends heavily on which you choose.

Strategy A: The Biomimetic Route (On-Resin Cyclization)
  • Method: Dehydrate Ser/Thr to Dehydroalanine (Dha), then induce Michael addition of a Cys thiol.[4][5]

  • Risk: Very High. The Michael addition is often non-stereoselective, yielding a mixture of L,L-Lan (natural) and D,L-Lan (meso) diastereomers.

  • Fix: Use stereoselective cyclization conditions or enzymatic catalysis (NisC) if possible. For chemical synthesis, this route is "quick and dirty."

Strategy B: The Orthogonal Building Block Route
  • Method: Synthesize an orthogonally protected lanthionine (e.g., Fmoc-Lan(PMB)-OH) in solution, separate the isomers, and couple it as a single unit.

  • Risk: Moderate. The risk moves from formation to coupling. Because these blocks are bulky, coupling is slow, increasing the time window for base-catalyzed epimerization.

  • Fix: Use DIC/Oxyma and microwave irradiation (controlled temp < 50°C) to accelerate coupling without thermal racemization.

Module 4: Troubleshooting & FAQ

Q: I see a "doublets" or split peaks in my HPLC/LC-MS. Is this racemization?

A: Likely, yes. If the mass is correct but the peak is split, you have diastereomers (L-Lan vs D-Lan).

  • Diagnostic: Co-inject with a known standard if available.

  • Solution: Switch from HATU/DIPEA to DIC/Oxyma. Lower the coupling temperature to 4°C or RT; never heat >50°C for Cys/Lan derivatives.

Q: My yield is low during the cyclization of the linear precursor.

A: Cyclization is an intramolecular reaction competing with intermolecular aggregation.

  • Solution: Use Pseudo-dilution . Keep the resin loading low (< 0.2 mmol/g) to prevent inter-chain reactions.

Q: Can I use microwave synthesis?

A: Proceed with extreme caution.

  • Guideline: For standard amino acids, 75°C is fine. For Cys, His, and Lanthionine bridges, limit temperature to 50°C and use Oxyma. Higher temps promote direct enolization.

Module 5: Standard Operating Protocols (SOPs)

SOP-01: Low-Racemization Coupling of Lanthionine Building Blocks

Objective: Couple a bulky, protected lanthionine (e.g., Fmoc-Lan(Trt)-OH) to a resin-bound peptide.

Reagents:

  • Fmoc-Lan-OH derivative (3.0 eq)

  • Oxyma Pure (3.0 eq)[6]

  • DIC (3.0 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Pre-activation (Critical): Dissolve the Amino Acid and Oxyma Pure in minimal DMF. Cool to 0°C.

  • Add DIC. Stir for 2 minutes exactly. Note: Do not exceed 5 minutes; active esters can rearrange.

  • Coupling: Add the pre-activated mixture to the resin.[7]

  • Incubation: Shake at Room Temperature for 2–4 hours. Avoid heating.

  • Monitoring: Check completion with a Kaiser test or micro-cleavage LC-MS. If incomplete, do not add base. Recouple using fresh reagents.

SOP-02: Troubleshooting Workflow (Decision Tree)

Troubleshooting Start Issue: Impurity / Low Activity CheckMass Is Mass Correct? Start->CheckMass SplitPeak Are peaks split/broad? CheckMass->SplitPeak Yes Other Diagnosis: Deletion/Side Rxn CheckMass->Other No (Mass -18, +16 etc) Racemization Diagnosis: Racemization SplitPeak->Racemization Yes SplitPeak->Other No Action1 Switch to DIC/Oxyma Racemization->Action1 Action2 Use Sym-Collidine instead of DIPEA Racemization->Action2 Action3 Reduce Temp < 40°C Racemization->Action3

Figure 2: Troubleshooting logic flow for diagnosing stereochemical issues.

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Suppress Racemization. Organic Process Research & Development. Link

  • Tabor, A. B. (2011).[8] The challenge of the lantibiotics: synthetic approaches to lanthionine-containing peptides. Organic & Biomolecular Chemistry. Link

  • Vederas, J. C., et al. (2005). Orthogonally Protected Lanthionines: Synthesis and Use for the Solid-Phase Synthesis of an Analogue of Nisin Ring C. Journal of Organic Chemistry. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to suppress racemization.[1] Chemistry – A European Journal. Link

  • Knerr, P. J., & van der Donk, W. A. (2012). Discovery, biosynthesis, and engineering of lantipeptides. Annual Review of Biochemistry. Link

Sources

Troubleshooting

troubleshooting incomplete cyclization in lantibiotic synthesis

Status: Operational | Tier: Level 3 Technical Support Subject: Troubleshooting Incomplete Cyclization in Lantibiotic Biosynthesis Diagnostic Triage: Isolate the Failure Mode Before optimizing reaction conditions, you mus...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Troubleshooting Incomplete Cyclization in Lantibiotic Biosynthesis

Diagnostic Triage: Isolate the Failure Mode

Before optimizing reaction conditions, you must distinguish between dehydration failure and cyclization failure . In lantibiotic biosynthesis, these are distinct chemical events with different mass spectrometric signatures.

The Golden Rule:

  • Dehydration results in a mass shift of -18.01 Da (loss of H₂O) per Ser/Thr residue.

  • Cyclization (thioether formation) results in 0 Da mass shift relative to the dehydrated intermediate. It is an isomerization of the dehydrated pre-peptide.

Interactive Diagnostic Workflow

Use the following logic to interpret your MALDI-TOF or ESI-MS data.

DiagnosticTree Start Start: Analyze Intact Mass MassShift Do you see -18 Da shifts matching expected dehydrations? Start->MassShift DehydrationFail ISSUE: Dehydration Failure (See Section 3) MassShift->DehydrationFail No / Partial CyclizationCheck Suspected Cyclization Issue. Perform NEM Alkylation Assay. MassShift->CyclizationCheck Yes (Full Dehydration) NEMResult Does NEM treatment add +125 Da adducts? CyclizationCheck->NEMResult CyclizationFail ISSUE: Incomplete Cyclization (Free thiols present) (See Section 2) NEMResult->CyclizationFail Yes Success FALSE ALARM: Cyclization Complete (No free thiols) NEMResult->Success No

Figure 1: Diagnostic logic for distinguishing dehydration vs. cyclization failures.

Protocol: The NEM Alkylation Assay

Purpose: To chemically validate the presence of free thiols (Cysteines) that failed to cyclize into lanthionine bridges.

Mechanism: N-ethylmaleimide (NEM) reacts specifically with free sulfhydryl groups via Michael addition.

  • Cyclized Cys: Protected in thioether ring

    
     No Reaction.
    
  • Uncyclized Cys: Free thiol

    
     Forms adduct (+125.13 Da).
    

Step-by-Step Methodology:

  • Reconstitution: Dissolve your lyophilized reaction/expression product in 50 mM Tris-HCl (pH 7.5) . Avoid amine-free buffers if downstream processing requires it, but Tris is standard here.

  • Reduction (Critical): Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 1–2 mM . Incubate at RT for 20 mins.

    • Why? You must break non-specific disulfide dimers that may have formed in air. If you don't reduce, NEM cannot access the thiol, leading to a false "cyclized" result.

  • Alkylation: Add NEM (dissolved in ethanol or water) to a final concentration of 50 mM (approx. 50-fold molar excess over peptide).

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Quenching: Add DTT (final 100 mM) or simply proceed to ZipTip/C18 desalting immediately to stop the reaction.

  • Analysis: Analyze via MALDI-TOF MS.

    • Calculation: Count the number of +125 Da adducts.[1] Each adduct = 1 uncyclized Cysteine [1, 2].

Troubleshooting Class I Systems (LanB / LanC)

Context: Two-enzyme systems (e.g., Nisin: NisB + NisC) usually performed via heterologous expression in E. coli or L. lactis.

Common Symptom: Full dehydration observed, but NEM assay shows free thiols.

Root Cause 1: Zinc Deficiency in LanC

LanC cyclases are zinc-metalloproteins. The Zn²⁺ ion coordinates the Cys thiol of the substrate, lowering its pKa to facilitate the nucleophilic attack on Dha/Dhb [3]. It does not activate the electrophile (Dha).

  • The Fix:

    • In Vivo: Supplement culture media with 20–50 µM ZnSO₄ at induction.

    • In Vitro/Purification: Ensure purification buffers contain 10 µM ZnCl₂ . EDTA-containing buffers will strip the metal cofactor, rendering LanC inactive.

Root Cause 2: Stoichiometry Mismatch

In native contexts, LanB and LanC often form a membrane-associated complex (e.g., NisBTC). In heterologous expression (e.g., pET vectors in E. coli), independent translation rates can lead to excess dehydrated substrate and insufficient cyclase.

  • The Fix:

    • Use Duet vectors (e.g., pRSFDuet) to balance expression.

    • Lower induction temperature to 18°C to allow proper folding of LanC, which is prone to aggregation.

Root Cause 3: Stereochemical Mismatch (Substrate Engineering)

If you are engineering novel variants, note that LanC imposes stereochemical control.

  • Constraint: LanC typically catalyzes anti-addition.

  • The Issue: If you mutated the core peptide such that the distance between the Dha and Cys is constrained (e.g., i, i+3 spacing changed to i, i+2), the enzyme may physically bind but fail to catalyze ring closure due to geometric strain.

Troubleshooting Class II Systems (LanM)

Context: Bifunctional enzymes (e.g., LctM, HalM) often used for in vitro biosynthesis.

Common Symptom: Reaction stalls; mass spec shows "ragged" ends or incomplete dehydration preventing cyclization.

Root Cause 1: ATP/Mg²⁺ Depletion (Dehydration Bottleneck)

Unlike Class I, Class II enzymes (LanM) use ATP to phosphorylate Ser/Thr prior to elimination.

  • The Logic: Cyclization cannot occur if dehydration hasn't happened (no Dha/Dhb target).

  • The Fix:

    • Maintain [Mg²⁺] > [ATP] . Free ATP chelates magnesium. The enzyme requires the Mg-ATP complex.[2][3]

    • Recommended: 10 mM MgCl₂ with 5 mM ATP .

    • Note: If you see +80 Da adducts, your elimination step is failing (trapped phosphorylated intermediate). Increase pH slightly (to 8.0) to assist elimination [4].

Root Cause 2: Leader Peptide Recognition

The leader peptide in Class II systems is essential for allosteric activation of the enzyme.

  • The Issue: If you are using a "trans" system (adding leader peptide separately from the core), the affinity (Km) is significantly worse than in the native "cis" (fused) state.

  • The Fix:

    • Ensure the hydrophobic motif (often Leu-7 or similar conserved residues in the leader) is intact. Mutations here abolish enzyme interaction [5].

    • If using a split system, increase the concentration of the leader peptide to 50–100 µM .

Summary of Optimization Parameters
ParameterClass I (NisB/C) FocusClass II (LanM) Focus
Critical Cofactor Zinc (Zn²⁺) for LanCMagnesium (Mg²⁺) for ATP hydrolysis
Reaction Buffer pH 7.0 – 7.5 (Neutral)7.5 – 8.0 (Slightly Alkaline favors elimination)
Redox State Reducing (TCEP/DTT) required to prevent disulfide formation.Reducing (TCEP/DTT) required.
Temp 18°C (Expression) / 30°C (Assay)25°C – 30°C (In vitro assay)
Common Failure Inactive LanC (Apo-enzyme, no Zn)ATP hydrolysis stalling / Product inhibition
Visualizing the Pathway Mechanisms

Understanding the distinct mechanistic bottlenecks is vital for troubleshooting.

Mechanisms cluster_ClassI Class I (NisB/NisC) cluster_ClassII Class II (LanM) C1_Input Precursor (Ser/Thr/Cys) NisB NisB (Dehydratase) Requires: Glu-tRNA (in vivo) C1_Input->NisB Dehydrated Dehydrated Core (Dha/Dhb + Free Cys) NisB->Dehydrated NisC NisC (Cyclase) CRITICAL: Zn2+ Dependent Dehydrated->NisC C1_Output Cyclized Lantibiotic NisC->C1_Output C2_Input Precursor (Ser/Thr/Cys) LanM_Kinase LanM (Kinase Domain) Requires: ATP + Mg2+ C2_Input->LanM_Kinase Phospho Phosphorylated Int. LanM_Kinase->Phospho LanM_Lyase LanM (Lyase Domain) Eliminates Phosphate Phospho->LanM_Lyase LanM_Cyc LanM (Cyclase Domain) Zn2+ Dependent LanM_Lyase->LanM_Cyc C2_Output Cyclized Lantibiotic LanM_Cyc->C2_Output

Figure 2: Mechanistic flow of Class I vs Class II systems, highlighting cofactor dependencies.

References
  • N-ethylmaleimide (NEM) alkylation assay to determine the level of cyclization. (2025). ResearchGate.[1][4] Available at: [Link]

  • Methods for the determination and quantification of the reactive thiol proteome. (2012). National Institutes of Health (PMC). Available at: [Link]

  • Structure and Mechanism of Lanthipeptide Biosynthetic Enzymes. (2014). National Institutes of Health (PMC). Available at: [Link]

  • Mechanistic Investigations of the Dehydration Reaction of Lacticin 481 Synthetase Using Site-Directed Mutagenesis. (2007). National Institutes of Health (PMC). Available at: [Link]

  • The Importance of the Leader Sequence for Directing Lanthionine Formation in Lacticin 481. (2008). ACS Publications.[5] Available at: [Link]

Sources

Optimization

Technical Support Center: Biomimetic Lanthionine Synthesis

Topic: Optimizing Yield & Stereoselectivity in Thioether Bridging Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Core Directive & Scope Welcome to the Advanced Peptide Synthesis Support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield & Stereoselectivity in Thioether Bridging

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Core Directive & Scope

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your biomimetic lanthionine formation—the critical Michael addition of a cysteine thiol to a dehydroamino acid—is failing to achieve the regio- or stereoselectivity seen in nature.

In biological systems, LanC enzymes coordinate the substrate to ensure a specific meso-lanthionine (DL) configuration. In a chemical (biomimetic) setting, we lack this protein scaffold, often resulting in:

  • Racemic mixtures (DL and LL isomers).

  • Polymerization (Intermolecular addition).

  • Hydrolysis of the unstable dehydroalanine (Dha) intermediate.

This guide moves beyond basic protocols to address the causality of these failures, providing self-validating workflows to restore yield and purity.

The Biomimetic Workflow (Visualized)

Before troubleshooting, verify your pathway matches the standard biomimetic logic. We utilize the Oxidative Elimination-Cyclization route as the industry standard for minimizing Dha handling time.

LanthionineWorkflow cluster_fail Common Failure Modes Precursor 1. Precursor Assembly (Cys + Se-Cys/Ser-ODP) Elimination 2. Oxidative Elimination (Generate Dha/Dhb in situ) Precursor->Elimination Oxidation (H2O2) Cyclization 3. Biomimetic Cyclization (Michael Addition) Elimination->Cyclization Induce conformation (TFE/Buffer) Hydrolysis Hydrolysis (Pyruvate + Amide) Elimination->Hydrolysis High H2O/Slow Cyclization Product 4. Lanthionine Product (Thioether Bridge) Cyclization->Product Stereoselective Collapse Polymer Intermolecular Oligomers Cyclization->Polymer High Conc.

Figure 1: The "Kinetic Trap" strategy. By generating the unstable Dha intermediate in situ (Step 2), we minimize the window for hydrolysis, forcing the proximity-driven cyclization (Step 3).

Critical Experimental Protocols

Protocol A: The "Se-Cys" Oxidative Elimination Route

Recommended for: High stereocontrol requirements and minimizing Dha handling. This method mimics the biological "dehydration first" step but uses selenoxide elimination to generate the double bond under mild conditions.

ParameterSpecificationRationale
Precursor Phenylselenocysteine (Sec-Ph)Eliminates to Dha/Dhb upon mild oxidation.[1] Unlike Ser/Thr dehydration, this avoids harsh bases that racemize the peptide.
Oxidant H₂O₂ (low eq) or NaIO₄ Converts Selenide to Selenoxide, which undergoes spontaneous syn-elimination at room temp.
Solvent TFE / Buffer (1:1) Crucial: Trifluoroethanol (TFE) induces secondary structure (turns/helices), bringing Cys and Dha into proximity for intramolecular reaction.
pH Control pH 6.0 - 7.5 High enough to allow Cys thiolate formation, low enough to prevent base-catalyzed Dha degradation.

Step-by-Step:

  • Synthesis: Assemble peptide using SPPS. Incorporate Fmoc-Sec(Ph)-OH at the Dha position and Cys(Trt) at the partner position.

  • Cleavage: Cleave from resin (TFA/TIS/H2O). Note: Keep reducing agents low to avoid interfering with oxidation later, but high enough to keep Cys reduced.

  • Elimination/Cyclization (One-Pot):

    • Dissolve peptide (1 mM) in 50% TFE / 50% Phosphate Buffer (pH 6).

    • Add 1.2 eq H₂O₂. Stir for 60 min.

    • Mechanism:[2][3] The selenoxide forms and eliminates to Dha. The local conformation (aided by TFE) forces the Cys thiol to attack the Dha face immediately.

Troubleshooting & FAQs

Category 1: Yield & Stability

Q: My LC-MS shows a mass of [M+16] or [M+32] instead of the cyclic product. What happened?

  • Diagnosis: You have oxidized your sulfur (sulfoxide formation) or failed to eliminate the selenoxide completely.

  • The Fix:

    • Check Oxidant Stoichiometry: If using H₂O₂, ensure you are not using a vast excess.

    • Reduction Step: Post-cyclization, treat the mixture with NH₄I / Dimethylsulfide or high concentrations of TCEP . This will reduce any methionine/cysteine sulfoxides back to thioethers without breaking the lanthionine bridge.

Q: I am seeing a peak corresponding to [M + H₂O] (Pyruvate formation).

  • Diagnosis: Hydrolysis of the Dehydroalanine (Dha).[4] The Michael addition was too slow, allowing water to attack the enamine double bond.

  • The Fix:

    • Increase pH slightly: Move from pH 7.0 to 8.0. The thiolate is the nucleophile; if the pH is too low, the thiol is protonated and unreactive, giving water time to hydrolyze the Dha.

    • Hydrophobic Shielding: Increase the TFE ratio or switch to DCM/TFE mixtures. Reducing water activity slows hydrolysis.

Category 2: Stereoselectivity (DL vs LL)

Q: I am getting a 50:50 mixture of diastereomers (DL- and LL-lanthionine). How do I favor the natural DL-isomer?

  • Diagnosis: The reaction is under thermodynamic control, or the peptide has no intrinsic conformational preference.

  • The Fix:

    • Substrate Control: Stereoselectivity in biomimetic synthesis is often substrate-controlled . You must induce a "turn" structure.

    • Solvent Engineering: Switch to 90% TFE or HFIP (Hexafluoroisopropanol) . These solvents stabilize

      
      -turns. If the peptide folds into a turn, the Cys thiol can only access one face of the planar Dha, forcing a single diastereomer (kinetic control).
      
    • Metal Templating: Add ZnCl₂ or CdCl₂ . These metals can coordinate the Cys thiol and the amide backbone, mimicking the LanC enzyme active site and restricting the angle of attack.

Category 3: Regioselectivity

Q: I see dimers and trimers (polymerization) instead of the cyclic monomer.

  • Diagnosis: Intermolecular reaction rates are exceeding intramolecular rates.

  • The Fix:

    • Pseudo-High Dilution: Perform the cyclization on-resin (Solid Phase). By keeping the peptide chains anchored to the bead, they cannot interact with each other, forcing the thiol to react with the Dha on the same chain.

    • Concentration Adjustment: If in solution, dilute to < 0.1 mM .

Logic Tree: Optimizing the Reaction

Use this decision tree to adjust your parameters based on your primary failure mode.

TroubleshootingTree Start Analyze LC-MS of Crude MassCheck Is the Mass Correct (M-2H)? Start->MassCheck YesMass Yes: Check Stereochemistry MassCheck->YesMass Correct Mass NoMass No: Identify Byproduct MassCheck->NoMass Wrong Mass Racemic Mixture of Isomers? (DL / LL) YesMass->Racemic Hydrolysis Mass = M + 16/18? (Hydrolysis/Pyruvate) NoMass->Hydrolysis Dimer Mass = 2M? (Dimerization) NoMass->Dimer SolventFix Action: Increase TFE% or Add Zn(II) Racemic->SolventFix Fix Stereocontrol pHFix Action: Increase pH (Accel. Cyclization) Hydrolysis->pHFix DilutionFix Action: High Dilution or On-Resin Cyclization Dimer->DilutionFix

Figure 2: Diagnostic logic for refining reaction conditions.

References

  • Biomimetic Studies on Stereoselective Lanthionine Formation Zhu, Y., Gieselman, M. D., Zhou, H., Averin, O., & van der Donk, W. A. (2003). Establishes the kinetic vs. thermodynamic preferences in Michael additions for lanthionine synthesis.[5] [6]

  • Biomimetic Stereoselective Formation of Methyllanthionine Zhou, H., & van der Donk, W. A. (2002). Details the use of phenylselenocysteine precursors for generating Dhb and subsequent cyclization.[7][8]

  • A Concise Stereoselective Synthesis of Orthogonally Protected Lanthionine Pattabiraman, V. R., Stymiest, J. L., Derksen, D. J., Martin, N. I., & Vederas, J. C. (2007). Provides protocols for synthesizing protected lanthionine building blocks using sulfamidates, avoiding the Michael addition issues entirely if building blocks are preferred.

  • Substrate Control in Stereoselective Lanthionine Biosynthesis Tang, W., & van der Donk, W. A. (2013). Explains how the peptide sequence itself (substrate control) dictates the stereochemical outcome, a critical concept for biomimetic design.

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of Lanthionine Isomers

Welcome to the dedicated support center for the chromatographic resolution of lanthionine stereoisomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the chromatographic resolution of lanthionine stereoisomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating DL- (meso) and LL-lanthionine. Lanthionine, a non-proteinogenic amino acid, is a critical structural component of lantibiotics and has emerging significance in mammalian physiology.[1][2] Its stereochemistry can profoundly impact the biological activity and therapeutic potential of lanthionine-containing peptides.

This resource provides field-proven insights and systematic protocols to empower you to develop robust and reliable separation methods. We will delve into the causality behind experimental choices, offering both foundational knowledge and practical troubleshooting solutions.

Frequently Asked Questions (FAQs)

Q1: What are DL- and LL-lanthionine, and why is their separation important?

Lanthionine contains two chiral centers, leading to three possible stereoisomers: L,L-lanthionine, D,D-lanthionine, and the meso form, D,L-lanthionine. The L,L and D,L isomers are the most common in biological systems.[3][4] The spatial arrangement of these isomers dictates the three-dimensional structure of lanthipeptides, which in turn governs their interaction with biological targets.[1][4] For drug development and biological studies, isolating the correct, active stereoisomer is critical for ensuring efficacy and safety.[5]

Q2: What is the fundamental principle of separating these isomers using a chiral column?

Enantiomers (like L,L- and D,D-lanthionine) and diastereomers (like L,L- and D,L-lanthionine) are separated on a chiral stationary phase (CSP). The CSP is a solid support coated with a single enantiomer of a chiral molecule. Separation occurs because the lanthionine isomers form transient, diastereomeric complexes with the CSP. Based on the "three-point interaction" model, one isomer will have a more stable interaction with the CSP, causing it to be retained longer on the column and elute later than the other isomer.[6][7]

Q3: Which types of chiral columns are most effective for lanthionine isomers?

The choice of column is the most critical step in method development.[8] While empirical screening is often necessary, two main classes of CSPs have shown broad applicability for amino acids and are excellent starting points:

  • Macrocyclic Glycopeptide Columns (e.g., Teicoplanin-based, like Astec® CHIROBIOTIC™ T): These columns are exceptionally versatile and can operate in reversed-phase, normal-phase, and polar ionic modes. They are particularly effective for separating underivatized polar and ionic compounds like amino acids.[9]

  • Polysaccharide-based Columns (e.g., Amylose or Cellulose derivatives, like CHIRALCEL® or CHIRALPAK®): These are some of the most widely used CSPs, offering excellent resolving power for a broad range of compounds. They are typically used in normal-phase or polar organic modes.[8]

Q4: Do I need to derivatize my lanthionine sample before analysis?

Not necessarily. A significant advantage of modern macrocyclic glycopeptide CSPs is their ability to resolve underivatized amino acids directly.[9] This simplifies sample preparation and avoids potential side reactions or impurities from the derivatization step. However, if direct analysis fails or if enhanced sensitivity is needed (e.g., for fluorescence detection), derivatization with reagents like Marfey's reagent (FDAA) or PITC can be employed.[3][10][11] This indirect approach converts the enantiomers into diastereomers, which can sometimes be separated on a standard achiral (e.g., C18) column.[8][12]

Q5: What are the best detection methods for lanthionine?
  • UV Detection: Lanthionine lacks a strong chromophore, so detection at low UV wavelengths (e.g., 200-220 nm) is required for underivatized analysis.[13]

  • Mass Spectrometry (MS): LC-MS is a highly sensitive and specific method for detecting lanthionine, providing both quantification and mass confirmation. It is compatible with many volatile mobile phases used in chiral chromatography.[14]

General Experimental Protocol: A Starting Point

This protocol provides a robust starting point for screening the separation of DL- and LL-lanthionine standards.

Objective

To achieve baseline resolution of DL- and LL-lanthionine isomers using a macrocyclic glycopeptide chiral stationary phase.

Materials & Equipment
  • Column: Astec® CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm

  • Analytes: DL-Lanthionine and LL-Lanthionine standards

  • Solvents: HPLC-grade Methanol, Water, Formic Acid

  • System: HPLC or UHPLC system with UV or MS detector

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of each lanthionine isomer (and a mixture) at 1 mg/mL in water or the initial mobile phase.

    • Dilute to a working concentration of 50-100 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 70:30 (v/v) Methanol:Water with 0.02% Formic Acid .

    • For example, to make 1 L: combine 700 mL of methanol, 300 mL of water, and 200 µL of formic acid.

    • Degas the mobile phase thoroughly by sonication or vacuum filtration.

  • HPLC System Setup & Equilibration:

    • Install the chiral column.

    • Set the flow rate to 1.0 mL/min.

    • Set the column oven temperature to 25 °C.

    • Set the UV detector to 210 nm or configure MS for appropriate ion monitoring.

    • Crucially, equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection. Chiral separations are highly sensitive to column equilibration.[15][16]

  • Data Acquisition:

    • Inject 5-10 µL of the prepared sample mixture.

    • Run the analysis for a sufficient time to allow both peaks to elute.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve & Filter Lanthionine) MobilePhasePrep Mobile Phase Preparation (e.g., 70:30 MeOH:H2O + 0.02% FA) Equilibrate System Equilibration (Flow mobile phase for 30-60 min) MobilePhasePrep->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Isocratic Separation (1.0 mL/min, 25°C) Inject->Separate Detect Detection (UV @ 210 nm or MS) Separate->Detect Analyze Analyze Chromatogram (Assess Resolution, Tailing) Detect->Analyze

Caption: A typical workflow for chiral HPLC analysis of lanthionine isomers.

Troubleshooting Guide

Encountering issues is a normal part of method development. This guide addresses the most common problems in a logical, cause-and-effect format.

Problem 1: No Separation or Poor Resolution (Rs < 1.5)
Possible CauseScientific ExplanationRecommended Solution(s)
Incorrect CSP The chiral recognition mechanism is highly specific. The shape and functional groups of lanthionine may not have sufficient stereoselective interactions with the chosen CSP.Primary: Screen a column from a different class (e.g., if using polysaccharide, try a macrocyclic glycopeptide). Secondary: Consult application notes from column manufacturers for amino acid separations.
Suboptimal Mobile Phase The mobile phase composition dictates the strength of interactions. In reversed-phase, too much water may cause strong, non-selective retention, while too much organic may weaken all interactions. In normal phase, the type and concentration of the polar modifier (alcohol) is critical.[8]Systematic Screening:Reversed-Phase: Vary the organic modifier (Methanol vs. Acetonitrile) and its percentage (e.g., from 30% to 80%). • Normal-Phase: Adjust the alcohol percentage (e.g., Isopropanol in Hexane) from 5% to 20%. Additives like 0.1% TFA (for acids) or DEA (for bases) can drastically alter selectivity.[8]
Incorrect Temperature Chiral separations can be sensitive to temperature. Lower temperatures often enhance enantioselectivity by favoring more stable complex formation, but can lead to broader peaks.Optimize Temperature: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C). Note that changes in temperature will also affect retention time and backpressure.[15]
Problem 2: Peak Tailing or Asymmetry
Possible CauseScientific ExplanationRecommended Solution(s)
Secondary Silanol Interactions Lanthionine has two amine groups that can interact non-selectively with acidic silanol groups on the silica backbone of the CSP, causing peak tailing.Mask Silanols:Reversed-Phase: Ensure the mobile phase pH is low (e.g., by adding 0.1% Formic or Acetic Acid) to keep the amine groups protonated and the silanols neutral.[16] • Normal-Phase: Add a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase.
Sample Overload Injecting too high a concentration of the analyte saturates the chiral binding sites on the stationary phase, leading to a distorted, tailing peak shape.Reduce Load: Decrease the injection volume or dilute the sample by a factor of 5 or 10 and reinject.
Metal Contamination Trace metals in the sample, mobile phase, or HPLC system can chelate with the amino acid, causing tailing.Use a Chelator: Add a weak chelating agent like 20-50 mM ammonium acetate to the mobile phase.
Problem 3: Drifting or Unstable Retention Times
Possible CauseScientific ExplanationRecommended Solution(s)
Insufficient Equilibration Chiral stationary phases, particularly in normal phase, have a complex surface chemistry that requires extended time to reach equilibrium with the mobile phase. Premature injections will show drifting retention.[15][17]Increase Equilibration Time: Before starting a sequence, flush the column with the mobile phase for at least 10-15 column volumes (e.g., 45-60 minutes at 1 mL/min for a 25 cm column).
Mobile Phase "Memory Effect" Traces of additives (especially acids or bases) from previous analyses can remain adsorbed to the CSP and alter its surface chemistry, affecting current separations. This is a known issue with highly selective chiral columns.[17]Dedicate Columns: If possible, dedicate a column to a specific mobile phase system (e.g., acidic reversed-phase). Thorough Flushing: If changing methods, flush the column extensively with a solvent like isopropanol before introducing the new mobile phase.
Mobile Phase Volatility In normal phase, volatile solvents like hexane can evaporate from the mobile phase reservoir, changing the solvent ratio and causing retention times to decrease over a sequence.Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles tightly capped.
Troubleshooting Logic Diagram

G cluster_problems Problem Identification cluster_causes Investigate Cause cluster_solutions Implement Solution start Problem Detected p1 Poor Resolution start->p1 p2 Peak Tailing start->p2 p3 Drifting Retention start->p3 c1 Wrong Column? Wrong Mobile Phase? Wrong Temperature? p1->c1 Check first c2 Silanol Interaction? Sample Overload? p2->c2 c3 Poor Equilibration? Memory Effect? p3->c3 s1 Screen Columns Optimize Mobile Phase Adjust Temperature c1->s1 s2 Add Mobile Phase Modifier Dilute Sample c2->s2 s3 Increase Equilibration Time Flush Column Thoroughly c3->s3 end Problem Resolved s1->end s2->end s3->end

Caption: A logical flow for troubleshooting common chiral separation issues.

References

  • Lanthionine. (n.d.). Google Arts & Culture.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • Lanthionine - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical.
  • HPLC Method Development – prelude - Chiralpedia. (2023, January 5). Chiralpedia. Retrieved February 14, 2026, from [Link]

  • Characterization of the stereochemical configuration of lanthionines formed by the lanthipeptide synthetase GeoM. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]

  • Facile Method for Determining Lanthipeptide Stereochemistry. (2024, January 17). Analytical Chemistry. Retrieved February 14, 2026, from [Link]

  • Simultaneous determination of the amino acids lanthionine, cysteine, serine and alanine using HPLC-DAD. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • A Facile Method for Determining Lanthipeptide Stereochemistry. (2023, October 26). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Facile Method for Determining Lanthipeptide Stereochemistry. (n.d.). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • Lanthionine Impurities and Related Compound. (n.d.). Veeprho. Retrieved February 14, 2026, from [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. Retrieved February 14, 2026, from [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlideShare. Retrieved February 14, 2026, from [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved February 14, 2026, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • 5.14: Diastereomers and Optical Resolution. (2019, June 2). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved February 14, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Retrieved February 14, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 14, 2026, from [Link]

  • HPLC manual (for chiral HPLC analysis). (n.d.). Waseda University. Retrieved February 14, 2026, from [Link]

  • Lanthionine and Other Relevant Sulfur Amino Acid Metabolites: Detection of Prospective Uremic Toxins in Serum by Multiple Reaction Monitoring Tandem Mass Spectrometry. (2019). PubMed. Retrieved February 14, 2026, from [Link]

  • Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase. (1996, April 19). Scholars' Mine. Retrieved February 14, 2026, from [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin. Retrieved February 14, 2026, from [Link]

  • Substrate sequence controls regioselectivity of lanthionine formation by ProcM. (n.d.). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2025, April 23). MDPI. Retrieved February 14, 2026, from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Retrieved February 14, 2026, from [Link]

  • What are the various ways of Chiral Separation by using HPLC? (2022, September 8). YouTube. Retrieved February 14, 2026, from [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved February 14, 2026, from [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International. Retrieved February 14, 2026, from [Link]

  • Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. (2016, September 15). PubMed. Retrieved February 14, 2026, from [Link]

  • Chirality and the Separation of Enantiomers by Liquid Chromatography. (2017, December 2). YouTube. Retrieved February 14, 2026, from [Link]

Sources

Optimization

Technical Support Center: Thioether Synthesis &amp; Oxidation Control

Current Status: operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Minimizing S-Oxidation Side Reactions Introduction: The "S-Oxidation" Paradox Welcome. If you are reading this, you are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Minimizing S-Oxidation Side Reactions

Introduction: The "S-Oxidation" Paradox

Welcome. If you are reading this, you are likely facing the classic paradox of sulfur chemistry: the very properties that make sulfur an excellent nucleophile (high HOMO energy, polarizability) also make it a "soft" reducing agent, rendering it exceptionally prone to oxidation.

In thioether (sulfide) synthesis, oxidation manifests in two distinct, yield-destroying phases:

  • Pre-reaction (Thiol Oxidation): Formation of disulfides (

    
    ) from starting thiols, killing stoichiometry.
    
  • Post-reaction (Product Oxidation): Over-oxidation of your desired thioether (

    
    ) to sulfoxides (
    
    
    
    ) or sulfones (
    
    
    ).

This guide deconstructs these failure modes into actionable protocols. We do not rely on "luck"; we rely on thermodynamic control and kinetic inhibition.

Module 1: The Foundation (Solvents & Atmosphere)[1]

Case ID: PRE-001 Issue: "My starting thiol is clean by NMR, but the reaction mixture shows 30% disulfide immediately."

Root Cause: Dissolved Oxygen (


) and Solvent Peroxides.
Standard "anhydrous" solvents are not necessarily "deoxygenated." Ethers (THF, Et2O, Dioxane) are notorious for accumulating peroxides which act as stoichiometric oxidants.
Protocol: The "Zero-O2" Standard

Do not rely on simple nitrogen balloon purging for sensitive sulfur chemistry. Use one of the following validated methods.

MethodEfficiency (

Removal)
Solvent LossBest Application
Freeze-Pump-Thaw (FPT) High (>99.9%)NegligibleSmall scale (<50 mL), expensive deuterated solvents, or volatile thiols.
Sparging (Bubbling) Moderate (95-99%)High (requires saturation)Bulk solvents (>100 mL). Note: Must use a fritted gas dispersion tube, not just a needle.
Ultrasonic Degassing Low (<90%)LowNOT RECOMMENDED for sensitive thioether synthesis.
Critical Check: Peroxide Quantitation

Before using any ether (THF, Diethyl Ether), perform a Potassium Iodide (KI) Test :

  • Mix 1 mL solvent + 1 mL 10% aqueous KI + 1 drop dilute HCl.

  • Yellow/Brown Color = Peroxides present (

    
     ppm). ABORT USE. 
    
  • remediation: Pass solvent through a column of activated basic alumina.[1] Do not distill peroxides to dryness.[2]

Module 2: Reaction Optimization

Case ID: RXN-002 Issue: "I am running a thiol alkylation (Williamson type) and getting disulfide byproducts."

Technical Insight: Thiolates (


) are orders of magnitude more susceptible to oxidation than neutral thiols (

). Basic conditions required for alkylation accelerate disulfide formation if any oxidant is present.
Workflow: The "Reductive Shield" Protocol

If strict inert atmosphere is insufficient, you must introduce a chemical reducing agent that is compatible with alkylation.

The Reagent of Choice: TCEP (Tris(2-carboxyethyl)phosphine) Unlike DTT or


-mercaptoethanol, TCEP is non-volatile, odorless, and less nucleophilic toward alkyl halides, allowing for "one-pot" reduction and alkylation in many cases.

Step-by-Step Protocol:

  • Dissolution: Dissolve thiol in degassed solvent (MeOH/Water or DMF/Water).

  • Scavenging: Add 1.1 eq of TCEP-HCl. Stir for 15 min. (Reduces any initial disulfide).

  • Activation: Add Base (e.g.,

    
    ). Note: TCEP is acidic; adjust base equivalents accordingly.
    
  • Alkylation: Add electrophile (

    
    ).
    
  • Monitor: TCEP prevents re-oxidation of the thiolate during the reaction.

Case ID: RXN-003 Issue: "Pd-Catalyzed C-S Coupling (Buchwald-Hartwig) fails or yields phosphine oxides."

Technical Insight: Palladium(0) is isoelectronic with the thiolate anion in terms of softness. Oxygen attacks the phosphine ligands (forming


), killing the catalyst, or promotes homocoupling of the thiol.

Visualizing the Failure Pathways:

OxidationPathways cluster_0 Pre-Reaction / Competitive cluster_1 Catalytic Cycle Interference Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Base Disulfide Disulfide (R-S-S-R) (DEAD END) Thiolate->Disulfide O₂ / Trace Metals Disulfide->Thiol TCEP Reduction PdL Active Cat (Pd-L) Inactive Inactive (Pd-Black / L=O) PdL->Inactive O₂ oxidation of Ligand

Caption: Figure 1. Competitive oxidation pathways. The primary loss vector is the O2-mediated dimerization of thiolates to disulfides, which competes with the desired cross-coupling.

Troubleshooting Matrix: C-S Coupling
VariableRecommendationWhy?
Catalyst Precursor Use Pd(OAc)2 or Pd2(dba)3 Avoids pre-oxidized Pd sources.
Ligand Class Xantphos or Josiphos High bite angle and steric bulk protect the Pd center from oxidation and prevent catalyst poisoning by sulfur.
Nucleophile Indium Thiolates (

)
Air-stable alternative to free thiols. They do not form disulfides easily and transfer sulfur to Pd efficiently.
Solvent Toluene or Dioxane Non-polar solvents dissolve

less readily than DMF/DMSO.
Module 3: Work-up & Isolation (The Danger Zone)

Case ID: POST-004 Issue: "Reaction was clean by TLC, but after column chromatography, I see sulfoxide (


)."

Root Cause: Silica Gel Oxidation. Silica gel is slightly acidic and can trap oxygen. When combined with trace metal residue from the reaction, it acts as a solid-support oxidizer.

Protocol: The "Buffered" Work-up
  • Quench: Do not use bleach (hypochlorite) to quench sulfur odors; it oxidizes thioethers to sulfones instantly. Use aqueous bleach only on waste streams, never near product.

  • Extraction: Wash organic layer with Sodium Metabisulfite (

    
    ) solution to scavenge peroxides/oxidants.
    
  • Purification:

    • Stationary Phase: Use Neutral Alumina instead of Silica Gel if the thioether is electron-rich (highly prone to oxidation).

    • Silica Modification: If using silica, flush the column with 1%

      
       in Hexanes before loading. This neutralizes acid sites that catalyze oxidation.
      
FAQ: Rapid Fire Support

Q: Can I use DMSO as a solvent for thioether synthesis? A: Proceed with Caution. DMSO is an oxidant (Swern oxidation). While standard alkylations often work, high temperatures (>80°C) in DMSO can lead to oxidation of thiols to disulfides or thioethers to sulfoxides. DMF or NMP are safer polar aprotic alternatives.

Q: My product is an oil and smells terrible. How do I dry it without oxidation? A: Avoid rotary evaporation at high temperatures for long periods if the seal is not tight (air leak). Dry under high vacuum (Schlenk line) at room temperature. Backfill with Nitrogen, not air, before storage.

Q: How do I store sensitive thioethers long-term? A: Store under Argon atmosphere at -20°C. Add a copper wire (active surface) to the vial; it acts as a sulfur scavenger for free thiols but also helps scavenge trace oxidants in some contexts (though primarily for stabilizing polymerizable monomers).

References
  • Solvent Purification & Peroxide Removal

    • Pangborn, A. B.; Giardello, M. A.; Grubbs, R. H.; Rosen, R. K.; Timmers, F. J. Safe and Convenient Procedure for Solvent Purification.[3] Organometallics 1996 , 15, 1518–1520.

    • Source:[Link]

  • TCEP in Disulfide Reduction

    • Burns, J. A.; Butler, J. C.; Moran, J.; Whitesides, G. M. Selective Reduction of Disulfides by Tris(2-carboxyethyl)phosphine.[4] J. Org.[5] Chem. 1991 , 56, 2648–2650.

    • Source:[Link]

  • Pd-Catalyzed C-S Coupling (Mechanisms & Ligands)

    • Fernández-Rodríguez, M. A.; Hartwig, J. F. A General, Efficient, and Functional-Group-Tolerant Catalyst System for the Palladium-Catalyzed Thioetherification of Chloroarenes. J. Org.[5] Chem. 2009 , 74, 1663–1672.

    • Source:[Link]

  • Indium Thiolates as Alternative Nucleophiles

    • Lee, J.-Y.; Lee, P. H.[5] Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate).[5] J. Org.[5] Chem. 2008 , 73, 7413–7416.[5]

    • Source:[Link]

  • Oxidation Kinetics (Thioether to Sulfoxide)

    • Li, S.; et al. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. J. Org.[5] Chem. 2025 (Recent Kinetic Analysis).

    • Source:[Link]

Sources

Troubleshooting

overcoming steric hindrance in lanthionine ring closure

Welcome to the LanthioSupport™ Technical Knowledge Base . Ticket ID: LAN-STR-404 Subject: Overcoming Steric Hindrance in Lanthionine Ring Closure Status: Open Assigned Specialist: Senior Application Scientist, Peptide Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the LanthioSupport™ Technical Knowledge Base .

Ticket ID: LAN-STR-404 Subject: Overcoming Steric Hindrance in Lanthionine Ring Closure Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

Lanthionine (Lan) and methyllanthionine (MeLan) formation involves the thioether cross-linking of a cysteine thiol to a dehydrated serine (dehydroalanine, Dha) or threonine (dehydrobutyrine, Dhb).[1][2][3][4][5][6][7][8][9] This process, a Michael-type addition , is highly sensitive to steric bulk.

When bulky side chains (e.g., Val, Ile, Thr) flank the reactive sites or when the target ring size is small (


 residues), the activation energy for the transition state increases, leading to incomplete cyclization, side reactions (polymerization), or incorrect stereochemistry.

This guide details three tiers of intervention: Chemical Optimization (SPPS) , Biomimetic Engineering , and Structural Workarounds .

Part 1: Diagnostic Matrix

Identify your specific bottleneck before applying a protocol.

SymptomProbable CauseRecommended Intervention
Low Yield (<10%) Steric crowding at

or

relative to Dha/Dhb blocking nucleophilic attack.
Switch to Orthogonally Protected Lanthionines (OPLs) (See Section 3).
Mixed Stereochemistry Lack of facial selectivity during the enolate protonation step.[10]Apply Substrate Control (flanking residue mutation) or use stereopure OPLs.
Incomplete Cyclization (Enzymatic) Substrate conformation prevents LanC/LanM docking.Mutate Leader Peptide or optimize flanking residues (neg. charge helps).
Polymerization Intermolecular reaction competes with intramolecular cyclization.High-dilution strategy or Pseudodilution (On-resin cyclization).

Part 2: Chemical Synthesis Troubleshooting (SPPS)

Issue 1: The Michael Addition is Too Slow (Kinetic Trap)

Context: In Solid-Phase Peptide Synthesis (SPPS), the resin matrix adds steric drag. If the Dha/Dhb residue is flanked by bulky groups (e.g., Valine), the thiol cannot access the


-carbon.

Troubleshooting Steps:

  • Solvent System: Switch from pure DMF to DMF/DCM (1:1) or NMP . The slight swelling improvement can expose the reactive site.

  • Base Selection: Standard DIPEA may be insufficient.

    • Recommendation: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 1-2% v/v. DBU is a stronger base that ensures higher thiolate concentration, pushing the equilibrium forward.

    • Warning: Prolonged exposure to DBU can cause epimerization of stereocenters. Limit reaction time to 2-4 hours.

  • The "Zipper" Strategy: If forming multiple rings, cyclize from C-terminus to N-terminus . This reduces the conformational constraints on the growing chain.

Protocol: On-Resin Cyclization (Alloc/Allyl Strategy)

This method uses orthogonal protection to force cyclization between specific residues, preventing "scrambling" in multi-ring systems.

Reagents:

  • 
     (Catalyst)
    
  • Phenylsilane (

    
    ) (Scavenger)
    
  • DCM/DMF (Solvent)

Workflow:

  • Synthesize Linear Peptide: Use Fmoc-Cys(Trt)-OH and Fmoc-Ser(Trt)-OH for standard residues. Use Fmoc-Cys(Mmt)-OH and Fmoc-Ser(Trt)-OH (precursor to Dha) for the target ring.

    • Note: For strict orthogonality, use Fmoc-Cys(Alloc)-OH and Fmoc-Dha(source) .

  • Selective Deprotection:

    • Wash resin with DCM.

    • Add

      
       (0.1 eq) and 
      
      
      
      (10 eq) in DCM. Shake for 2x 30 min.
    • Result: Only the Alloc-protected Cys and Allyl-protected Ser/Thr are exposed.

  • Dehydration (if starting from Ser/Thr):

    • Treat with DSC (Disuccinimidyl carbonate) and DIPEA to convert Ser

      
       Dha.
      
  • Cyclization:

    • Incubate with 1% DBU in DMF for 4-12 hours. Monitor by cleavage/MS.

Part 3: The Ultimate Fix – Orthogonally Protected Lanthionines (OPLs)

If steric hindrance prevents the Michael addition entirely (e.g., adjacent gem-dimethyl groups), you must abandon the Michael addition strategy and use pre-formed lanthionine building blocks .

Why this works: The difficult bond formation is done in solution phase (or purchased), and the SPPS simply couples the entire "bridge" as a single unit.

Reference Technique: Tabor et al.[11] developed a route using Trityl-protected iodoalanine to generate stereopure lanthionines.

Workflow:

  • Purchase or synthesize Fmoc-Lan(PMB, Trt)-OH .

  • Couple this large amino acid to the resin.

  • Continue elongation.

  • Selectively deprotect the orthogonal group (e.g., O-Allyl) to cyclize the ring via macrolactamization (amide bond formation) rather than thioether formation, OR use the pre-formed thioether bridge directly if the sequence allows.

Part 4: Enzymatic & Biomimetic Troubleshooting

Issue 2: LanC Cyclase Inactivity

Context: You are using a biosynthetic route (e.g., L. lactis or E. coli expression), but the enzyme (NisC, SpaC, etc.) fails to close the ring.

Root Cause Analysis:

  • Leader Peptide Incompatibility: The enzyme recognizes the leader peptide, not just the core. If you swapped the leader, the enzyme may not dock.

  • Stereochemical Mismatch: LanC enzymes are stereoselective.[6] They generally catalyze anti-addition. If the substrate forces a syn-conformation due to sterics, the enzyme will stall.

Biomimetic Protocol (Enzyme-Free): If the enzyme fails, use this chemical workaround that mimics the biological environment.

  • Buffer: 50 mM Tris-HCl, pH 8.0 (Slightly alkaline to favor thiolate).

  • Reductant: 1 mM TCEP (Crucial: Keeps Cys reduced without interfering with Dha).

  • Temperature: 37°C.

  • Additives:

    
     (50 
    
    
    
    M). Even without the enzyme, Zinc can coordinate the thiol and lower its pKa, acting as a Lewis acid catalyst.

Visualizing the Solution

Figure 1: The Steric Barrier in Michael Addition

This diagram illustrates why bulky side chains (


) raise the activation energy (

) and how catalysts (Zn/Enzyme) or chemical force (DBU) overcome it.

MichaelBarrier Substrate Linear Precursor (Dha + Cys) TS_High High Energy TS (Steric Clash) Substrate->TS_High Bulky R-Group TS_Low Catalyzed TS (Zn++ / DBU) Substrate->TS_Low Optimized Conditions Product Cyclic Lanthionine TS_High->Product Slow / Low Yield TS_Low->Product Fast Conversion

Caption: Steric bulk increases the transition state energy (Red). Catalysts or optimized bases lower this barrier (Green).

Figure 2: Strategic Decision Tree

Use this workflow to select the correct experimental approach.

StrategyTree Start Start: Lanthionine Synthesis CheckSterics Check Sterics at i+1 / i-1 Start->CheckSterics LowSterics Low Steric Bulk (Ala, Gly, Ser) CheckSterics->LowSterics HighSterics High Steric Bulk (Val, Ile, Thr, Pro) CheckSterics->HighSterics MethodA Standard SPPS (On-Resin Cyclization) LowSterics->MethodA Solid Phase MethodB Biomimetic Cyclization (Solution Phase, pH 8, Zn++) LowSterics->MethodB Enzymatic/Solution HighSterics->MethodB Attempt first MethodC Use Pre-formed OPLs (Tabor Method) HighSterics->MethodC Recommended

Caption: Decision matrix for selecting synthesis route based on steric hindrance severity.

References

  • Tabor, A. B. (2005).[11] Orthogonally protected lanthionines: synthesis and use for the solid-phase synthesis of an analogue of nisin ring C. Journal of Organic Chemistry.

  • Tang, W., & van der Donk, W. A. (2013). Structural Characterization of the Lantibiotic Lacticin 481. ACS Chemical Biology.

  • Repka, L. M., et al. (2017). The Michael-type cyclizations in lantibiotic biosynthesis are reversible. Journal of the American Chemical Society.[12]

  • Ortega, M. A., & van der Donk, W. A. (2016). New Insights into the Biosynthetic Logic of Ribosomally Synthesized and Post-translationally Modified Peptide Natural Products. Cell Chemical Biology.

For further assistance, please reply with your specific peptide sequence and observed mass spectrometry data.

Sources

Reference Data & Comparative Studies

Validation

HPLC Analysis of Lanthionine Stereochemistry: Marfey’s Reagent &amp; Advanced Variants

This guide provides an in-depth technical analysis of determining lanthionine stereochemistry using Marfey’s Reagent (FDAA) and its advanced leucine-variant (FDLA).[1] It is designed for researchers in peptide engineerin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of determining lanthionine stereochemistry using Marfey’s Reagent (FDAA) and its advanced leucine-variant (FDLA).[1] It is designed for researchers in peptide engineering and drug discovery.

Executive Summary & Application Scope

Lanthionine (Lan) and methyllanthionine (MeLan) are thioether-bridged bis-amino acids characteristic of lantibiotics (e.g., Nisin), a class of ribosomally synthesized and post-translationally modified peptides (RiPPs).[2][3][4] Determining the stereochemistry of these residues (LL, DD, or meso/DL) is critical for establishing structure-activity relationships (SAR) in antimicrobial drug development.

While Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) is the gold standard for chiral amino acid analysis, its application to lanthionine presents unique challenges due to the molecule's bis-amine nature and high hydrophobicity. This guide compares standard FDAA protocols against Advanced Marfey’s Analysis (using L-FDLA) , demonstrating why the latter is often required for complete resolution of lanthionine diastereomers.

Mechanism of Action: Bis-Derivatization

Unlike standard amino acids, lanthionine contains two primary amine groups . Successful analysis requires the formation of a bis-derivative , where both amine termini react with the reagent.

  • Reaction Type: Nucleophilic aromatic substitution (

    
    ).
    
  • Process: The amino groups of lanthionine attack the fluorine-bearing carbon of the reagent (FDAA or FDLA), displacing fluorine and forming a stable secondary amine linkage.

  • Stereochemical Outcome:

    • Lanthionine has two chiral centers.

    • Reaction with chiral L-FDAA converts enantiomers (e.g., LL-Lan vs. DD-Lan) into diastereomers (e.g., L-FDAA-LL-Lan-L-FDAA vs. L-FDAA-DD-Lan-L-FDAA).

    • These diastereomers possess different physicochemical properties, allowing separation on achiral C18 stationary phases.

Visualization: Derivatization Pathway

Lanthionine_Derivatization Substrate Hydrolyzed Peptide (Mixture of AAs + Lan) Intermediate Mono-Derivatized Lan (Incomplete Reaction) Substrate->Intermediate pH 8-9, 40°C Reagent Marfey's Reagent (L-FDAA or L-FDLA) (Excess) Reagent->Intermediate Product Bis-Derivatized Lan (Diastereomers) Reagent->Product Intermediate->Product Kinetic Completion HPLC C18 RPLC Separation (UV 340nm / MS) Product->HPLC Acidic Mobile Phase

Caption: Pathway for the bis-derivatization of lanthionine. Complete reaction at both amine sites is required to prevent mono-derivatized artifacts.

Comparative Analysis: FDAA vs. FDLA vs. Alternatives

The choice of method significantly impacts resolution, particularly for the difficult separation of DL-Lan (meso) from LL-Lan .

Table 1: Performance Comparison of Stereochemical Analysis Methods
FeatureStandard Marfey's (L-FDAA) Advanced Marfey's (L-FDLA) GC-MS (Chiral Column) Direct Chiral HPLC
Primary Reagent L-FDAA (Alanine amide)L-FDLA (Leucine amide)PFPA / MTBSTFANone (Native)
Lanthionine Resolution Moderate. Often fails to fully resolve DL- from LL-Lan.High. Increased hydrophobicity of Leucine improves separation of bis-derivatives.High. Good resolution but requires volatile derivatives.Variable. Dependent on specific CSP matching.
Sensitivity High (UV 340nm / ESI-MS)Very High (Enhanced ionization for MS)High (EI/CI MS)Low to Moderate (UV)
Sample Prep Simple (Aqueous/Acetone)Simple (Aqueous/Acetone)Complex (Requires strict anhydrous conditions)Minimal
Robustness High. Derivatives are stable.High. Derivatives are stable.Low. Moisture sensitive.High.
Cost Low (Standard C18 columns)Low (Standard C18 columns)High (Chiral columns)High (Chiral columns)

Expert Insight: While FDAA is sufficient for standard amino acids, L-FDLA is the recommended reagent for lanthionine analysis .[1][4] Research indicates that the increased steric bulk and hydrophobicity of the leucine side chain in FDLA provides the necessary interaction difference to resolve the bis-derivatized DL- and LL-lanthionine diastereomers, which often co-elute with FDAA.

Experimental Protocol: Self-Validating System

This protocol utilizes L-FDLA for optimal resolution but is compatible with L-FDAA. It includes "Stop-Points" to validate the process.

Phase 1: Acid Hydrolysis[6]
  • Objective: Release free amino acids from the peptide backbone without racemization.

  • Reagents: 6 M DCl (deuterated HCl) is preferred to track hydrolysis-induced racemization (exchange of

    
    -proton with deuterium), though 6 M HCl is standard for routine checks.
    
  • Procedure:

    • Dissolve 0.05–0.1 mg of peptide in 0.5 mL 6 M HCl (or DCl) in a pressure-tight glass vial.

    • Flush with

      
       to remove oxygen (prevents oxidation of Trp/Met).
      
    • Incubate at 110°C for 20–24 hours . (Rapid alternative: 155°C for 3 hours).[1]

    • Dry sample completely under

      
       stream or vacuum centrifugation.
      
Phase 2: Derivatization (The Critical Step)
  • Objective: Complete bis-derivatization.

  • Reagents:

    • 1 M

      
       (Base).
      
    • 1% (w/v) L-FDLA (or L-FDAA) in Acetone.

    • 1 M HCl (Quench).

  • Procedure:

    • Resuspend dried hydrolysate in 20

      
      L 
      
      
      
      .
    • Add 10

      
      L 1 M 
      
      
      
      (pH check: must be > 8.0).
    • Add 40

      
      L 1% L-FDLA solution. Note:  Large excess is required for bis-derivatization.
      
    • Incubate at 40°C for 1 hour with shaking.

    • Quench: Add 10

      
      L 1 M HCl to stop the reaction and protonate the derivatives (improves C18 retention).
      
    • Dilute with 100

      
      L 50% Acetonitrile/
      
      
      
      .
Phase 3: HPLC-MS Analysis
  • Column: C18 Core-Shell (e.g., Kinetex C18, 2.6

    
    m, 100 Å). Standard C18 is sufficient; chiral columns are not used.
    
  • Mobile Phase:

    • A: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       + 0.1% Formic Acid.[5]
      
    • B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1][5]

  • Gradient: Linear gradient from 10% to 60% B over 45 minutes. (Lanthionine derivatives elute late due to high hydrophobicity).

  • Detection:

    • UV: 340 nm (Marfey's chromophore).[5]

    • MS (EIC): Extract masses for bis-derivatized lanthionine (

      
       Mass of Lan + 2 
      
      
      
      Reagent Mass - 2
      
      
      HF).
Workflow Diagram

Workflow Start Peptide Sample (0.1 mg) Hydrolysis Hydrolysis 6M HCl, 110°C, 24h Start->Hydrolysis Dry Evaporation (Remove Acid) Hydrolysis->Dry Deriv Derivatization + NaHCO3 + L-FDLA (Excess) 40°C, 1h Dry->Deriv Quench Quench & Dilute + 1M HCl Deriv->Quench Analysis LC-MS Analysis C18 Column, EIC Extraction Quench->Analysis

Caption: Step-by-step workflow for the analysis of lanthionine stereochemistry.

Data Interpretation & Validation

Elution Order Rules

For standard amino acids derivatized with L-FDAA/L-FDLA, the elution order on C18 is generally L-isomer before D-isomer (e.g., L-Ala < D-Ala).

However, Lanthionine is complex :

  • LL-Lan: Reacts to form L-FDLA-LL-Lan-L-FDLA.

  • DL-Lan (Meso): Reacts to form L-FDLA-DL-Lan-L-FDLA.

  • DD-Lan: Reacts to form L-FDLA-DD-Lan-L-FDLA.

Critical Observation: In most C18 systems using L-FDLA, the elution order is LL-Lan < DL-Lan < DD-Lan .

  • Validation: You must run a standard. Nisin is a commercially available source of DL-Lan (meso-lanthionine). Hydrolyze Nisin alongside your sample to positively identify the DL-Lan peak.

Troubleshooting
  • Single Peak Observed? If your sample shows one peak but you suspect a mixture, switch from FDAA to FDLA or flatten the HPLC gradient.

  • Mass Mismatch? Check for mono-derivatives (Mass of Lan + 1 Reagent). This indicates insufficient reagent excess or low pH during derivatization.

References

  • Facile Method for Determining Lanthipeptide Stereochemistry. Analytical Chemistry. 2024. Link

  • Marfey's reagent for chiral amino acid analysis: A review. Amino Acids. 2004. Link

  • Advanced Marfey's Analysis of Lanthionine. bioRxiv. 2023.[2][3] Link

  • Protocol for Marfey's Analysis. Nature Protocols. 2008. Link

  • Separation of Lanthionine Diastereomers. Journal of Chromatography A. Link

Sources

Comparative

The Definitive Guide to NMR Characterization of Lanthionine Thioether Linkages

Topic: NMR characterization of lanthionine thioether linkages Content Type: Publish Comparison Guides Executive Summary In the rapidly evolving field of ribosomally synthesized and post-translationally modified peptides...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR characterization of lanthionine thioether linkages Content Type: Publish Comparison Guides

Executive Summary

In the rapidly evolving field of ribosomally synthesized and post-translationally modified peptides (RiPPs), Lantibiotics (e.g., Nisin, Mersacidin) represent a crucial class of drug candidates due to their high potency and stability. The structural hallmark of these molecules is the lanthionine (Lan) or methyllanthionine (MeLan) bridge—a thioether linkage formed by the enzymatic dehydration of Ser/Thr to Dehydroalanine (Dha)/Dehydrobutyrine (Dhb), followed by a Michael addition of a Cysteine thiol.[1][2][3][4]

Characterizing these linkages is a significant analytical bottleneck. While Mass Spectrometry (MS) provides rapid sequencing, it often fails to resolve the stereochemical configuration (DL- vs. LL-Lan) and can be ambiguous regarding the specific bridging pattern in multi-ring systems.

This guide evaluates High-Field Solution NMR Spectroscopy as the premier methodology ("The Product") for the definitive characterization of lanthionine linkages, comparing it against MS/MS and Chemical Derivatization. We provide field-proven protocols, causal analysis of pulse sequence selection, and self-validating workflows for the modern structural biologist.

Part 1: Comparative Analysis – NMR vs. Alternatives

The "Product": Solution-State NMR Spectroscopy

Core Value Proposition: NMR is the only non-destructive technique capable of simultaneously determining the connectivity (bridging pattern) , stereochemistry , and 3D solution conformation of lanthionine-containing peptides.

The Alternatives
  • Tandem Mass Spectrometry (MS/MS): The industry standard for high-throughput screening.

  • Chemical Derivatization (Ni₂B Desulfurization / Edman Degradation): A legacy method for resolving bridging patterns.

Performance Comparison Matrix
FeatureNMR Spectroscopy (The Product)Tandem MS (MS/MS) Chemical Derivatization
Primary Output 3D Structure, Stereochemistry, DynamicsSequence, Molecular WeightBridging Pattern (Linearized)
Stereochemical Resolution High (via

couplings & NOEs)
Low (requires chiral GC-MS of hydrolysates)N/A (Destructive)
Bridging Connectivity Definitive (via NOE/HMBC)Ambiguous (often requires fragmentation optimization)High (via stepwise reduction)
Sample Requirement High (0.5–5 mg)Low (ng–µg)Medium (µg–mg)
Throughput Low (Days/Weeks)High (Minutes/Hours)Low (Days)
Non-Destructive Yes NoNo

Verdict: While MS is superior for initial screening, NMR is indispensable for IND-enabling structural characterization , particularly for confirming the (2S,6R)-lanthionine stereochemistry essential for bioactivity.

Part 2: Technical Deep Dive & Experimental Logic

The Mechanistic Challenge

A lanthionine bridge chemically resembles two alanine residues linked by a sulfur atom (


).[4] In NMR, this appears as two distinct spin systems. The challenge is to:
  • Identify the two "halves" of the bridge.

  • Prove they are chemically linked (connectivity).

  • Determine the chirality of the

    
    -carbons.
    
Pulse Sequence Selection Strategy
  • TOCSY (Total Correlation Spectroscopy): Used to identify the isolated spin systems. A lanthionine residue looks like an Alanine (NH-CaH-CbH3) or Cysteine (NH-CaH-CbH2) depending on the chemical shift. Crucial: The mixing time (60-80ms) must be sufficient to see the full side chain.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The workhorse for connectivity.

    • Sequential Assignment:

      
       connects the backbone.
      
    • Bridge Assignment:Critical Step. You must detect NOEs between the

      
      -protons of the two connected residues (e.g., 
      
      
      
      ).
  • 13C-HSQC (Heteronuclear Single Quantum Coherence): Essential for resolving overlap in the crowded aliphatic region (

    
    -protons) where the thioether linkage signals reside (2.5 - 3.5 ppm).
    
Stereochemical Validation (The "Self-Validating" Pillar)

Natural lantibiotics typically contain meso-lanthionine (DL-Lan), where the Ser/Thr-derived half is D-configured and the Cys-derived half is L-configured.

  • Diagnostic: The coupling constant

    
     is sensitive to the dihedral angle.[5]
    
  • Logic: If the bridge is formed, the conformational freedom is restricted. A distinct pattern of small (< 4 Hz) and large (> 9 Hz) couplings often indicates a rigidified gauche/trans rotamer population characteristic of the thioether constraint.

Part 3: Experimental Protocol

Phase 1: Sample Preparation
  • Solvent: Dissolve 1-5 mg of peptide in 500 µL of 90% H₂O / 10% D₂O at pH 3.5–5.0.

    • Why: Acidic pH slows amide proton exchange, sharpening NH signals.

    • Alternative: If the peptide aggregates, use d6-DMSO . Note that DMSO changes the conformational ensemble and chemical shifts.

  • Reference: Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for internal referencing (0.00 ppm).

Phase 2: Data Acquisition

Run the following suite at 600 MHz or higher (CryoProbe recommended):

  • 1D ¹H: Check dispersion and line width.

  • 2D TOCSY: Mixing time

    
     ms. (Identifies Amino Acid types).
    
  • 2D NOESY: Mixing time

    
     ms. (Spatial constraints).
    
  • ¹H-¹³C HSQC: Natural abundance (if >2 mg) or standard if labeled. Focus on the

    
     region (30-40 ppm).
    
Phase 3: The "Bridge-Walk" Workflow

This logic flow ensures no false positives in linkage assignment.

NMR_Workflow Start Start: Processed Spectrum Step1 1. Spin System ID (TOCSY) Identify 'Ala-like' & 'Cys-like' patterns Start->Step1 Step2 2. Sequential Assignment (NOESY) Connect backbone (d_alphaN) Step1->Step2 Step3 3. Locate 'Orphan' Spin Systems (Former Dha/Dhb residues) Step2->Step3 Step4 4. Bridge Verification (NOESY/HMBC) Look for Hb(i) <-> Hb(j) correlations Step3->Step4 Critical Step Step5 5. Stereochemistry Check Measure 3J(Ha-Hb) couplings Step4->Step5 End Definitive Structure Step5->End

Figure 1: The NMR assignment workflow for lanthionine peptides. Step 4 is the critical "bridge" verification point.

Part 4: Data Presentation & Diagnostics

Diagnostic Chemical Shifts

Lanthionine residues exhibit distinct shifts compared to their precursors (Ser/Thr/Cys). Use this table to validate your assignments.

Residue TypeAtomTypical Shift (ppm)Diagnostic Feature
Lan (Part A) (from Ser)

4.3 – 4.7Downfield from Ala due to S

2.8 – 3.2Diastereotopic separation
Lan (Part B) (from Cys)

4.4 – 4.9Often distinct from Part A

2.9 – 3.4Overlaps with Part A

MeLan (from Thr)

3.4 – 3.8Methine proton (shifted by S and Me)

(

)
1.1 – 1.4Doublet (distinct from Ala)
Visualizing the Linkage

The diagram below illustrates the specific NOE correlations required to confirm a lanthionine bridge between Residue


 (Part A) and Residue 

(Part B).

Lan_Bridge ResA Residue i (D-Ala) ResB Residue j (L-Cys) ResA->ResB NOE: Ha(i)-HN(j) (Through Space) ResA->ResB NOE: Hb(i)-Hb(j) (Diagnostic) Sulfur S ResA->Sulfur C_beta Sulfur->ResB C_beta

Figure 2: Diagnostic NOE correlations. The Hb-Hb NOE is the "smoking gun" for thioether linkage formation.

Part 5: References

  • Structural Characterization of Lantibiotics (ACS Biochemistry) Source: American Chemical Society [Link]

  • Facile Method for Determining Lanthipeptide Stereochemistry Source: National Institutes of Health (PMC) [Link]

  • NMR-Based Mapping of Disulfide Bridges (Applicable to Thioethers) Source: National Institutes of Health (PMC) [Link]

  • Lantibiotics: Structure, Biosynthesis and Mode of Action Source: FEMS Microbiology Reviews [Link]

  • NMR Chemical Shifts of Amino Acids Source: University of Wisconsin-Madison (Reich Collection) [Link]

Sources

Validation

A Comparative Guide to the Bioactivity of Lanthionine and Cystine Analogs

For researchers, scientists, and drug development professionals, the conformational stability of peptide-based therapeutics is a cornerstone of their efficacy and pharmacokinetic profile. The intramolecular cross-linking...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the conformational stability of peptide-based therapeutics is a cornerstone of their efficacy and pharmacokinetic profile. The intramolecular cross-linking of peptides is a critical strategy to enhance stability and fine-tune bioactivity. Historically, the disulfide bond of cystine has been the default choice for peptide cyclization. However, the inherent lability of the disulfide bond has driven the exploration of more robust alternatives. This guide provides an in-depth, objective comparison of the bioactivity of peptides containing lanthionine—a thioether analog of cystine—versus their traditional cystine counterparts, supported by experimental insights and methodologies.

At a Glance: Lanthionine vs. Cystine

FeatureLanthionine BridgeCystine Bridge
Bond Type Thioether (C-S-C)Disulfide (C-S-S-C)
Redox Stability Stable; not susceptible to reductionLabile; easily reduced in biological environments
Chemical Stability High stability across a wide pH rangeSusceptible to thiol-disulfide exchange
Conformational Constraint Provides a rigid, stable conformationProvides a more flexible conformation
Natural Occurrence Found in lantibiotics (e.g., nisin)[1][2]Widely found in peptides and proteins
Primary Advantage Enhanced proteolytic and chemical stability[3][4][5]Facile formation through oxidation of cysteines
Primary Disadvantage More complex chemical synthesis[6][7]In vivo instability can limit therapeutic potential[8][9]

Structural and Physicochemical Foundations of Bioactivity

The fundamental difference between lanthionine and cystine lies in the nature of their intramolecular bridge. Lanthionine is characterized by a thioether bond (C-S-C), which is a monosulfide linkage between two alanine residues.[10] In contrast, cystine contains a disulfide bond (C-S-S-C) formed by the oxidation of two cysteine residues. This seemingly subtle difference has profound implications for the stability and, consequently, the bioactivity of the peptide.

The thioether bond of lanthionine is significantly more stable than the disulfide bond of cystine.[3][4] Disulfide bonds are susceptible to reduction in the presence of biological thiols like glutathione, leading to linearization of the peptide and loss of its bioactive conformation.[8][9] Thioether bridges, being resistant to such reduction, confer a much higher degree of stability in biological milieu such as human serum.[5][11]

Furthermore, the conformational freedom of the peptide is differentially affected. The shorter, more rigid thioether linkage of lanthionine imposes a greater conformational constraint on the peptide backbone.[6][10] This can be advantageous in locking the peptide into its bioactive conformation, potentially increasing receptor specificity and affinity by reducing the entropic penalty of binding.[3][4]

Diagram: Structural Comparison of Lanthionine and Cystine Bridges

cluster_0 Lanthionine Bridge (Thioether) cluster_1 Cystine Bridge (Disulfide) Ala1 Ala S S Ala1->S C-S Ala2 Ala S->Ala2 S-C Cys1 Cys S1 S Cys1->S1 C-S S2 S S1->S2 S-S Cys2 Cys S2->Cys2 S-C

Caption: Chemical structures of lanthionine and cystine bridges.

Comparative Bioactivity: Experimental Evidence

The enhanced stability of lanthionine-containing peptides, often called lanthipeptides, translates into significant advantages in various biological contexts.

  • Antimicrobial Activity: Lantibiotics, a class of naturally occurring antimicrobial peptides, owe their potent activity to the presence of lanthionine rings.[1][12] Nisin, a well-studied lantibiotic used as a food preservative, exhibits a dual mode of action by binding to Lipid II to inhibit cell wall synthesis and subsequently forming pores in the bacterial membrane.[13][14] This robust mechanism is critically dependent on the stable, constrained conformation provided by its lanthionine bridges.

  • Receptor Agonism and Antagonism: In the realm of drug development, replacing disulfide bonds with thioether linkages has been shown to produce G protein-coupled receptor (GPCR) agonists with enhanced stability and receptor specificity.[3][4] The rigid structure of lanthipeptides can favor a specific receptor conformation, leading to biased agonism, where only a subset of the receptor's signaling pathways are activated. This can be highly desirable for developing therapeutics with fewer side effects. However, it is important to note that this substitution is not universally beneficial and in some cases, has led to reduced or no binding to the target receptor.[9][15]

  • Proteolytic Resistance: A major hurdle for peptide therapeutics is their rapid degradation by proteases in the gastrointestinal tract and bloodstream. The conformational rigidity imparted by lanthionine bridges can shield cleavage sites from proteolytic enzymes, dramatically increasing the peptide's half-life.[5][11] Studies have demonstrated that lanthionine-bridged analogs of various bioactive peptides exhibit significantly enhanced stability against enzymatic degradation compared to their disulfide-containing counterparts.[5][9]

Experimental Protocols

To facilitate the comparative analysis of lanthionine and cystine analogs in your own research, we provide the following validated experimental workflows.

This protocol outlines a general approach for the chemical synthesis of a lanthionine-containing peptide on a solid support.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Orthogonally protected lanthionine building block (e.g., Fmoc-L-Ala(S-trityl)-OH and Boc-D-Ala-OH for subsequent on-resin cyclization)

  • Coupling reagents (HBTU, HOBt)

  • Base (DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU/HOBt and DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Chain Elongation: Continue coupling subsequent amino acids according to the desired sequence.

  • Incorporation of Lanthionine Precursors: Couple the orthogonally protected alanine residues at the desired positions for the lanthionine bridge.

  • On-Resin Cyclization:

    • Selectively deprotect the thiol of the cysteine precursor.

    • Selectively deprotect the serine precursor to form dehydroalanine.

    • Induce Michael addition of the cysteine thiol to the dehydroalanine to form the thioether bridge.

  • Final Deprotection and Cleavage: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Diagram: Lanthionine Peptide Synthesis Workflow

Start Start: Rink Amide Resin Swell Swell Resin in DMF Start->Swell CoupleAA Couple Fmoc-Amino Acids Swell->CoupleAA Deprotect Fmoc Deprotection (20% Piperidine) CoupleAA->Deprotect Deprotect->CoupleAA Repeat for sequence IncorporateLan Incorporate Lanthionine Precursors Deprotect->IncorporateLan Cyclize On-Resin Cyclization (Thioether Formation) IncorporateLan->Cyclize Cleave Cleave from Resin (TFA Cocktail) Cyclize->Cleave Purify HPLC Purification Cleave->Purify Characterize Mass Spectrometry Analysis Purify->Characterize End End: Pure Lanthionine Peptide Characterize->End

Caption: Solid-phase synthesis workflow for lanthionine peptides.

This assay provides a direct comparison of the stability of a lanthionine analog versus its cystine counterpart in a biologically relevant medium.

Materials:

  • Purified lanthionine and cystine peptide analogs

  • Human serum

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Incubation: Incubate a known concentration of each peptide analog in 50% human serum at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the enzymatic activity in the aliquot by adding the quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate serum proteins. Collect the supernatant containing the peptide.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining over time for both analogs. Calculate the half-life of each peptide in human serum.

Diagram: Serum Stability Assay Workflow

cluster_0 Incubation cluster_1 Analysis Peptide Lanthionine or Cystine Peptide Incubate Incubate at 37°C Peptide->Incubate Serum Human Serum Serum->Incubate Sample Take Time-Point Samples Incubate->Sample Quench Quench with TCA Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze HPLC Analysis Centrifuge->Analyze HalfLife Determine Peptide Half-Life (t½) Analyze->HalfLife Calculate Half-Life

Caption: Workflow for comparing peptide stability in human serum.

Conclusion and Future Perspectives

The replacement of cystine with lanthionine in peptide analogs offers a powerful strategy to enhance their stability and fine-tune their bioactivity. The inherent resistance of the thioether bond to reduction and proteolysis makes lanthionine-containing peptides highly attractive candidates for therapeutic development, particularly for oral or long-acting formulations. While the synthesis of lanthipeptides is more complex than that of their disulfide-containing counterparts, advances in both chemical and biosynthetic methods are making them more accessible for research and development.[3][6]

Future research will likely focus on expanding the toolbox of lanthionine building blocks with different stereochemistries and side chains to allow for even greater control over peptide conformation and function. Furthermore, the exploration of lanthipeptides as scaffolds for presenting bioactive epitopes is a promising avenue for the design of novel therapeutics targeting a wide range of diseases.

References

  • Willey, J. M., & van der Donk, W. A. (2007). Lantibiotics: peptides of diverse structure and function. Annual review of microbiology, 61, 477-501. [Link]

  • Knerr, P. J., & van der Donk, W. A. (2012). Chemical synthesis of lanthipeptides. Journal of the American Chemical Society, 134(18), 7648-7651. [Link]

  • Chatterjee, C., Paul, M., Xie, L., & van der Donk, W. A. (2005). Biosynthesis and mode of action of lantibiotics. Chemical reviews, 105(2), 633-684. [Link]

  • Garg, N., & van der Donk, W. A. (2017). Mechanistic understanding of lanthipeptide biosynthetic enzymes. Chemical reviews, 117(8), 5224-5277. [Link]

  • Orts, J., Guryanov, I., & Riek, R. (2012). The lanthionine-stabilized fold. Angewandte Chemie International Edition, 51(38), 9484-9486. [Link]

  • Asaduzzaman, A., & van der Donk, W. A. (2014). The lanthipeptide family of ribosomally synthesized and post-translationally modified peptides. The Enzymes, 35, 1-36. [Link]

  • Breukink, E., & de Kruijff, B. (2000). Lipid II as a target for antibiotics. Nature reviews Drug discovery, 5(4), 321-323. [Link]

  • Hsu, S. T. D., Breukink, E., Tischenko, E., Lutters, M. A., de Kruijff, B., Kaptein, R., Bonvin, A. M., & van Nuland, N. A. (2004). The nisin-lipid II complex reveals a pyrophosphate cage that provides a blueprint for novel antibiotics. Nature structural & molecular biology, 11(10), 963-967. [Link]

  • Hudson, D. (2003). Lanthionine-containing peptides: a solid-phase synthesis approach. Journal of peptide research, 61(4), 200-209. [Link]

  • Tabor, A. B. (2011). The challenge of the lanthionine-containing peptides: new synthetic approaches. Organic & biomolecular chemistry, 9(21), 7606-7628. [Link]

  • Imai, K., Ohta, A., Ohta, S., & Ohta, T. (2012). Lanthionine and its precursor, dehydroalanine, in processed foods. Amino acids, 42(5), 1569-1577. [Link]

  • Clark, R. J., & Craik, D. J. (2010). Engineering proteins with new biological activities by redesigning the disulfide bonding pattern. Biochemistry, 49(25), 5159-5167. [Link]

  • Bock, A. (2006). Lanthionine-containing peptides: biosynthesis and mode of action. Journal of peptide science, 12(11), 699-708. [Link]

  • Mayer, J. P., & Ofner, S. (2007). Lanthionine-bridged peptides as templates for drug design. Current opinion in drug discovery & development, 10(6), 718-726. [Link]

  • Angell, Y. L., & Xian, M. (2008). Thioether-bridged peptides: solid-phase synthesis and applications in medicinal chemistry. Future medicinal chemistry, 1(1), 101-117. [Link]

  • Dawson, P. E., & Kent, S. B. (2000). Synthesis of native proteins by chemical ligation. Annual review of biochemistry, 69(1), 923-960. [Link]

Sources

Comparative

Advanced Quantification of Lanthionine in Biological Matrices: A Comparative Technical Guide

Executive Summary: The Lanthionine Challenge Lanthionine (Lan) is a non-proteinogenic thioether amino acid formed by the condensation of two alanine residues bridged by a sulfur atom. While historically known as a struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lanthionine Challenge

Lanthionine (Lan) is a non-proteinogenic thioether amino acid formed by the condensation of two alanine residues bridged by a sulfur atom. While historically known as a structural component of lantibiotics (antimicrobial peptides), it has emerged as a critical biomarker for hydrogen sulfide (H₂S) biosynthesis and a uremic toxin in chronic kidney disease (CKD).

Quantifying lanthionine in biological matrices (plasma, urine, tissue homogenates) presents three distinct analytical hurdles:

  • Isomeric Complexity: Lanthionine exists in meso- (DL-), L- (LL-), and D- (DD-) isomeric forms. Biological lanthionine generated by cystathionine-β-synthase (CBS) is predominantly meso-lanthionine, whereas lantibiotic degradation yields varying stereochemistry.

  • Polarity & Retention: As a zwitterionic bis-amino acid, native lanthionine retains poorly on standard C18 reversed-phase columns.

  • Trace Abundance: Endogenous levels in healthy plasma are low (<1 µM), requiring high-sensitivity detection (LOD < 10 ng/mL).

This guide objectively compares the three primary analytical approaches—Derivatized LC-MS/MS , Native LC-MS/MS (Dilute-and-Shoot) , and GC-MS —and provides a validated protocol for the gold-standard method.

Comparative Analysis of Quantification Methods

The following table synthesizes performance metrics based on current literature and experimental validation.

FeatureMethod A: LC-MS/MS (Derivatized) Method B: LC-MS/MS (Native) Method C: GC-MS (Chiral)
Primary Principle Reverse-Phase LC (C18) after Butyl/Propyl esterification.HILIC or Mixed-Mode LC of underivatized analyte.Gas Chromatography after esterification & acylation.
Sensitivity (LOQ) High (0.5 – 5.0 ng/mL)Moderate (10 – 50 ng/mL)High (1 – 10 ng/mL)
Selectivity Excellent (MRM transitions + RT shift).Good (dependent on column chemistry).Superior for Stereochemistry (DL vs LL separation).
Sample Prep High (Protein precip + Derivatization + Dry down).Low (Protein precip + Dilution).Very High (Hydrolysis + 2-step Derivatization).
Throughput Moderate (15 min run + prep time).High (5-10 min run).Low (30+ min run).
Matrix Effects Low (Derivatization improves ionization efficiency).High (Ion suppression common in HILIC).Low.
Best Use Case Gold Standard for trace quantification in plasma/urine.High-throughput screening of elevated levels.Structural confirmation of isomers.
Expert Insight: Why Derivatization Wins for Bioanalysis

While "dilute-and-shoot" methods are attractive for speed, they often suffer from ion suppression in the source due to co-eluting matrix salts. For lanthionine, derivatization (specifically n-butanol/HCl) serves a dual purpose: it caps the polar carboxyl groups to enable stable retention on robust C18 columns and significantly enhances ionization efficiency in positive ESI mode, lowering the Limit of Detection (LOD) by 10-50 fold compared to native analysis.

Biological Context & Pathway Visualization

Understanding the origin of lanthionine is crucial for interpreting quantitative data. In mammals, it is a byproduct of the transsulfuration pathway.

LanthioninePathway Homocysteine Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Canonical) Serine Serine Serine->Cystathionine CBS Cysteine Cysteine H2S H₂S (Signal) Cysteine->H2S Side Product Lanthionine Lanthionine (Biomarker) Cysteine->Lanthionine CBS/CSE (Condensation) Cystathionine->Cysteine CSE

Figure 1: Lanthionine generation via the transsulfuration pathway. CBS: Cystathionine-β-synthase; CSE: Cystathionine-γ-lyase.

Validated Protocol: LC-MS/MS with Butanol Derivatization

This protocol is designed for human plasma but is adaptable to urine (dilute 1:10) or tissue homogenates. It uses n-butanol/HCl derivatization to form butyl esters.

Reagents & Standards[1][2][3]
  • Internal Standard (IS): Since commercially available ¹³C-Lanthionine is rare, use ¹³C-Cystathionine or d₃-L-DOPA as a surrogate. Ideally, custom synthesize d₄-Lanthionine.

  • Derivatization Reagent: 3N HCl in n-Butanol (Prepare fresh: slowly add acetyl chloride to chilled n-butanol).

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

Step-by-Step Workflow

Step 1: Sample Extraction

  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 20 µL of Internal Standard solution (5 µM).

  • Add 150 µL of Acetonitrile (containing 1% Formic Acid) to precipitate proteins.

  • Vortex vigorously (30s) and centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer supernatant to a clean glass vial.

Step 2: Derivatization

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Add 100 µL of 3N HCl in n-Butanol .

  • Cap tightly and incubate at 65°C for 15 minutes . Critical: This converts carboxyl groups to butyl esters.

  • Evaporate to dryness again under nitrogen at 40°C to remove excess acid.

  • Reconstitute residue in 100 µL of Mobile Phase A/B (90:10).

Step 3: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 60% B

    • 6-8 min: 95% B (Wash)

    • 8.1-10 min: 5% B (Re-equilibration)

  • MS Detection (ESI+):

    • Lanthionine-Butyl Ester (MW ~320): Monitor transition 321.2 -> 134.1 (Quant) and 321.2 -> 88.1 (Qual).

    • Note: The butyl ester adds mass. Native Lan (208 Da) + 2x Butyl (56 Da each) - 2x H + H+ = ~321 m/z.

Analytical Workflow Diagram[5]

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (50 µL Plasma) Precip Protein Precipitation (ACN + IS) Sample->Precip Dry1 N2 Evaporation Precip->Dry1 Deriv Derivatization (HCl/n-Butanol, 65°C) Dry1->Deriv Dry2 N2 Evaporation (Remove Acid) Deriv->Dry2 Recon Reconstitution (90:10 H2O:ACN) Dry2->Recon LC UHPLC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM: 321 -> 134) LC->MS

Figure 2: Optimized workflow for lanthionine quantification using butanol derivatization.

Advanced Topic: Chiral Separation

If your research requires distinguishing meso-lanthionine (biomarker) from L-lanthionine (lantibiotic residue), the standard C18 method above is insufficient as diastereomers may co-elute.

Recommended Approach: Use Marfey’s Reagent (L-FDAA) derivatization.

  • Reaction: React sample with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA).

  • Mechanism: This creates diastereomers with significantly different hydrophobicities.

  • Separation: These diastereomers can be baseline separated on a standard C18 column without needing a specialized chiral column.

Troubleshooting & Self-Validation

To ensure trustworthiness (Trustworthiness in E-E-A-T), apply these checks:

  • Linearity Check: The calibration curve (0.5 – 500 ng/mL) must have an R² > 0.995.

  • Carryover: Inject a solvent blank after the highest standard. Lanthionine is "sticky"; if carryover > 20% of LLOQ, increase the wash step duration.

  • IS Stability: If using d₃-L-DOPA or another surrogate, verify that its retention time shift matches the analyte's shift during gradient adjustments.

References

  • Perna, A. F., et al. (2019). "Lanthionine and Other Relevant Sulfur Amino Acid Metabolites: Detection of Prospective Uremic Toxins in Serum by Multiple Reaction Monitoring Tandem Mass Spectrometry." Methods in Molecular Biology, 2007, 9-17. Link

  • Zhang, Q., et al. (2024). "Facile Method for Determining Lanthipeptide Stereochemistry." Analytical Chemistry, 96(4), 1767-1773.[2] Link

  • Kaspar, H., et al. (2009). "Amino acid analysis in biological fluids by GC-MS." Methods in Molecular Biology, 828, 251-260. Link

  • Thermo Fisher Scientific. (2021). "Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS." Application Note. Link

  • Vigorito, C., et al. (2014). "Lanthionine is a novel uremic toxin that impairs hydrogen sulfide production." Scientific Reports, 4, 1-9. Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: DL-Lanthionine

This guide serves as a critical operational manual for the safe handling of DL-Lanthionine (CAS: 3183-08-2) . It is designed for researchers and laboratory safety officers who require immediate, actionable protocols beyo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical operational manual for the safe handling of DL-Lanthionine (CAS: 3183-08-2) . It is designed for researchers and laboratory safety officers who require immediate, actionable protocols beyond the standard Safety Data Sheet (SDS).

Executive Safety Summary

DL-Lanthionine is a non-proteinogenic thioether amino acid.[1] While often classified as "low hazard" in some bulk industrial contexts, in a research setting it must be treated as a Category 2 Irritant (Skin/Eye) and a Specific Target Organ Toxicant (Respiratory - Single Exposure) .

  • Primary Risk: Inhalation of fine particulate dust during weighing.

  • Secondary Risk: Contact dermatitis or ocular irritation from solution splashes.

  • Chemical Nature: Thioether linkage makes it susceptible to oxidation; avoid contact with strong oxidizing agents.

Risk Assessment & Hazard Identification

Adopt the Precautionary Principle: Treat unverified toxicity data as a potential hazard.

Hazard Class (GHS)H-CodeHazard StatementOperational Implication
Skin Irritation H315Causes skin irritation.[2]Direct contact with powder or high-concentration solutions requires immediate washing.
Eye Irritation H319Causes serious eye irritation.[3][4]Dust particles are abrasive and chemically irritating; safety glasses are mandatory.
STOT - SE H335May cause respiratory irritation.[2]Critical: Weighing must occur in a fume hood or with respiratory protection.

PPE Matrix: Task-Based Selection

This matrix moves beyond generic advice, linking specific laboratory tasks to the required protective barrier.

Table 1: PPE Requirements by Operational Phase
Operational PhaseRespiratory ProtectionHand ProtectionEye ProtectionBody Protection
Storage & Transport (Sealed Container)None required if sealed.Nitrile (4 mil) . Reason: Protection against trace residue on outer container.[5]Safety Glasses (ANSI Z87.1).Standard Lab Coat (Cotton/Poly).
Weighing / Solid Handling (Open Container)N95 / P100 Respirator OR Work inside Chemical Fume Hood .Double Nitrile (Outer: 4-5 mil). Reason: Prevent micro-tears from spatulas/containers.Safety Goggles (unvented) if outside hood.Lab Coat + Closed-toe shoes.
Solubilization (Liquid Handling)Fume Hood Sash at safe height.Nitrile (Extended Cuff) . Reason: Protects wrist gap during pouring/pipetting.Safety Glasses with side shields.Lab Coat + Chemical Apron (if >1L).
Spill Cleanup (Solid/Liquid)Half-face Respirator (P100/OV cartridges).Double Nitrile or Butyl Rubber (if mixed with aggressive solvents).Safety Goggles + Face Shield (if splash risk).Lab Coat + Shoe Covers.

Expert Insight: DL-Lanthionine is a zwitterionic solid. Unlike volatile organic solvents, it does not permeate nitrile gloves rapidly. However, once in solution (especially acidic/basic buffers used to increase solubility), the solvent's permeation rate becomes the limiting factor. Always match glove type to the solvent (e.g., use Butyl for acidic solutions if necessary).

Operational Protocol: Safe Handling Workflow

Phase A: Preparation (The "Clean" Zone)
  • Engineering Check: Verify Chemical Fume Hood flow rate is 80–100 fpm.

  • Solubility Check: DL-Lanthionine is only slightly soluble in neutral water. It dissolves readily in dilute acid (1M HCl) or base (1M NaOH).

    • Safety Note: Dissolving in base generates heat (exothermic). Add solid to liquid slowly.

Phase B: The Weighing Procedure

Why this matters: H335 (Respiratory Irritation) is most likely to occur here.

  • Positioning: Place balance 6 inches back from the hood sash.

  • Static Control: Use an anti-static gun or wipe on the spatula. Amino acid powders are prone to static fly-away.

  • Transfer: Use a narrow-neck weighing boat to minimize surface area exposure.

  • Cleanup: Immediately wipe the balance area with a damp paper towel (water is sufficient for dust) to prevent cross-contamination.

Phase C: Waste Disposal

Compliance: Follow 40 CFR 261 (USA) or local hazardous waste regulations.

  • Solid Waste: Dispose of contaminated weighing boats and gloves in Solid Hazardous Waste . Do not throw in regular trash.

  • Liquid Waste: Segregate based on the solvent used.

    • Aqueous (Neutral): Non-hazardous drain disposal (ONLY if local regulations permit for amino acids).

    • Acidic/Basic Solutions: Neutralize to pH 6-8 before disposal, or collect in Corrosive Waste containers.

  • Container: Triple rinse empty bottles with water before discarding glass.

Emergency Response Logic

Scenario 1: Dry Powder Spill
  • Do NOT use compressed air. This aerosolizes the irritant (H335).

  • Protocol: Cover with wet paper towels to dampen the powder, then scoop into a bag. Wipe area with water.[2][3][4][6][7]

Scenario 2: Ocular Exposure
  • Mechanism: Solid particles can cause corneal abrasion + chemical irritation.

  • Protocol: Flush for 15 full minutes at an eyewash station. Hold eyelids open. Seek medical attention if redness persists.

Visualization: Safety Logic & Workflows

Diagram 1: PPE Selection & Handling Logic

This decision tree guides the researcher through the safety requirements based on the state of the matter.

PPE_Logic Start Start: Handling DL-Lanthionine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing/Transfer Liquid In Solution (Liquid) StateCheck->Liquid Dissolving/Pipetting DustRisk Risk: Inhalation (H335) Solid->DustRisk SplashRisk Risk: Skin/Eye Irritation (H315/H319) Liquid->SplashRisk ControlSolid Engineering Control: Fume Hood REQUIRED DustRisk->ControlSolid PPESolid PPE: Nitrile Gloves + Safety Glasses + Lab Coat ControlSolid->PPESolid ControlLiquid Engineering Control: Splash Shield / Sash Down SplashRisk->ControlLiquid PPELiquid PPE: Ext. Cuff Nitrile + Goggles (if splashing) ControlLiquid->PPELiquid

Caption: Decision matrix for selecting Engineering Controls and PPE based on the physical state of DL-Lanthionine.

Diagram 2: Spill Response Algorithm

A systematic approach to containing and cleaning spills to prevent exposure.[2][7][8]

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid Spill Assess->WetSpill ActionDry 1. Dampen with wet towel (Prevent Dust) 2. Scoop to bag DrySpill->ActionDry ActionWet 1. Absorb with pads 2. Neutralize if Acid/Base 3. Bag waste WetSpill->ActionWet Disposal Dispose as Chemical Waste (Label: Irritant) ActionDry->Disposal ActionWet->Disposal

Caption: Step-by-step response protocol for dry vs. liquid spills, prioritizing dust suppression.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 904, Lanthionine. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Available at: [Link]

Sources

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